molecular formula C5H12OS B1210777 3-Mercapto-3-methyl-1-butanol CAS No. 34300-94-2

3-Mercapto-3-methyl-1-butanol

カタログ番号: B1210777
CAS番号: 34300-94-2
分子量: 120.22 g/mol
InChIキー: GBCGIJAYTBMFHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Mercapto-3-methyl-1-butanol, also known as 3-methyl-3-sulfanylbutan-1-ol or fema 3854, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, meat broth, and roasted tasting compound that can be found in alcoholic beverages, coffee and coffee products, and fruits. This makes this compound a potential biomarker for the consumption of these food products.

特性

IUPAC Name

3-methyl-3-sulfanylbutan-1-ol
Source PubChem
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InChI

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCGIJAYTBMFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187870
Record name 3-Mercapto-3-methyl-1-butanol
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Molecular Weight

120.22 g/mol
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Boiling Point

186.00 °C. @ 730.00 mm Hg
Record name 3-Mercapto-3-methyl-1-butanol
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Solubility

soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C
Record name 3-Mercapto-3-methyl-1-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.989 (20°)
Record name 3-Mercapto-3-methyl-1-butanol
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CAS No.

34300-94-2
Record name 3-Mercapto-3-methylbutanol
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Record name 3-Mercapto-3-methyl-1-butanol
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Record name 3-MERCAPTO-3-METHYL-1-BUTANOL
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Record name 3-Mercapto-3-methyl-1-butanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercapto-3-methyl-1-butanol: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and biological relevance of 3-Mercapto-3-methyl-1-butanol. This volatile thiol is a significant contributor to the aroma of various foods and beverages and plays a crucial role as a semiochemical in animal communication. This document summarizes its key chemical data, outlines experimental protocols for its synthesis and analysis, and explores its interaction with olfactory receptors.

Chemical Properties and Structure

This compound, also known by its IUPAC name 3-methyl-3-sulfanylbutan-1-ol, is a sulfur-containing organic compound.[1] It is characterized by the presence of both a thiol (-SH) and a primary alcohol (-OH) functional group.

Chemical Structure
IdentifierValue
IUPAC Name 3-methyl-3-sulfanylbutan-1-ol[1]
Synonyms 3-Mercapto-3-methylbutanol, MMB[2][3]
Molecular Formula C₅H₁₂OS[1]
SMILES String CC(C)(S)CCO[4]
InChI Key GBCGIJAYTBMFHI-UHFFFAOYSA-N[4]
Physical and Chemical Properties
PropertyValueSource
Molecular Weight 120.21 g/mol [5]
Boiling Point 186 °C at 730 mmHg[1]
Density 0.985 g/mL at 20 °C[3][4]
Refractive Index n20/D 1.480[4]
Solubility Soluble in water (10 g/L at 20 °C), acetone, and 95% ethanol.[1]
Appearance Colorless clear liquid.[6]
Odor Described as meaty, roasted, spicy, and sweet.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound starts from ethyl 3-hydroxy-3-methylbutyrate. The general steps are outlined below.

Methodology:

  • Bromination: Ethyl 3-hydroxy-3-methylbutyrate is brominated to replace the hydroxyl group with a bromine atom.

  • Thiolation: The resulting bromo-compound is treated with a sulfur nucleophile, such as thiourea (B124793) followed by hydrolysis, to introduce the thiol group. This step forms 3-mercapto-3-methyl-butyric acid.

  • Reduction: The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield this compound.[3]

  • Purification: The crude product is purified by distillation.

Synthesis_Workflow cluster_0 Synthesis of this compound A Ethyl 3-hydroxy-3-methylbutyrate B Bromination A->B Reagent: HBr C Thiolation (Thiourea, Hydrolysis) B->C D 3-mercapto-3-methyl-butyric acid C->D E Reduction (LiAlH4) D->E F This compound (Crude) E->F G Purification (Distillation) F->G H Pure this compound G->H

A simplified workflow for the synthesis of this compound.
Purification by Fractional Distillation

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. The flask should be of an appropriate size to hold the crude product.

  • Distillation: Heat the distillation flask gently. Collect the fraction that distills at the boiling point of this compound (approximately 186 °C at atmospheric pressure), ensuring a slow and steady distillation rate for optimal separation.

  • Collection: Collect the purified product in a pre-weighed receiving flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A capillary column suitable for volatile sulfur compounds (e.g., DB-WAX) is recommended.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Program:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Set the mass spectrometer to scan a mass range of m/z 30-300.

  • Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

Biological Significance and Signaling Pathway

This compound is a naturally occurring compound found in various plants and is a mammalian metabolite.[1] It is a key aroma compound in foods and beverages like coffee and wine.[3] Furthermore, it acts as a semiochemical, a chemical signal, in feline species.[7]

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signaling_Pathway cluster_pathway Olfactory Signal Transduction Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-gated Ion Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Allows Neuron Olfactory Sensory Neuron Depolarization Ca_ion->Neuron Causes Signal Signal to Brain Neuron->Signal

The general olfactory signaling pathway initiated by an odorant.

Pathway Description:

  • Binding: this compound binds to a specific olfactory receptor (a GPCR) on the surface of an olfactory sensory neuron.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated G-protein (specifically, the G-olf subtype).

  • Adenylyl Cyclase Activation: The activated G-protein then stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of these channels allows an influx of positive ions (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.

  • Signal Transduction: This depolarization generates an action potential that travels along the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Conclusion

This compound is a multifaceted molecule with significant relevance in the fields of food science, analytical chemistry, and chemical ecology. Its distinct chemical properties and potent aroma make it a subject of ongoing research. The experimental protocols and biological pathway information provided in this guide offer a foundational resource for scientists and researchers working with this compound. Further investigation into its specific olfactory receptors and metabolic pathways will continue to enhance our understanding of its role in biological systems.

References

The Ubiquitous Aromatics: A Technical Guide to 3-Mercapto-3-methyl-1-butanol in Foods

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the natural occurrence, analytical methodologies, and formation pathways of the potent aroma compound, 3-mercapto-3-methyl-1-butanol, in coffee, wine, and passion fruit.

Introduction

This compound (MMB) is a volatile sulfur compound that, despite its often minute concentrations, plays a significant role in the aromatic profile of a diverse range of food products. Characterized by its potent "catty," "meaty," or "broth-like" aroma, MMB contributes to the complex sensory experience of beverages like coffee and Sauvignon Blanc wine, as well as the exotic notes of passion fruit.[1] This technical guide provides a comprehensive overview of the natural occurrence of MMB in these key foods, details the analytical methodologies for its quantification, and explores its formation pathways.

Natural Occurrence and Quantitative Data

The presence of this compound has been identified in several food items, where it contributes significantly to their characteristic aromas.[1][2] Quantitative data, however, varies and is not available for all food matrices.

Food MatrixConcentration RangeReference
Coffee (roasted) 150 - 1500 µg/kg[1]
Sauvignon Blanc Wine Detected, but specific quantitative data for MMB is limited. Concentrations of other key thiols like 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (B1210297) (3MHA) are in the ng/L range.[3][4]
Passion Fruit Detected, exists in both free and precursor (S-cysteine conjugate) forms. Quantitative data for the free form is not readily available.[5]

Experimental Protocols for Analysis

The quantification of the highly reactive and often low-concentration MMB in complex food matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of MMB analysis, often preceded by an extraction and concentration step.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from food matrices.

Protocol for Wine Analysis:

  • Sample Preparation: Place 10 mL of wine into a 20 mL SPME glass vial. Add approximately 2 g of NaCl to increase the ionic strength and promote the release of volatile compounds. An internal standard, such as a deuterated analog of MMB, should be added for accurate quantification.[6]

  • Extraction: Seal the vial and incubate at 40°C for 20 minutes to allow for equilibration of the analytes in the headspace.[6] Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30-45 minutes) with agitation.[7][8]

  • Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters for Thiol Analysis in Wine:

  • Injector: Splitless mode, 250-260°C.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[6]

  • Column: A polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., 5MS, 30 m x 0.25 mm x 0.25 µm film), is suitable for separating volatile thiols.[6]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 280-300°C) to elute all compounds of interest.[6][9]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for MMB and its internal standard is employed to enhance sensitivity and selectivity.[10]

Derivatization for Enhanced Analysis

Due to the high reactivity of thiols, derivatization can be employed to improve their stability and chromatographic behavior.

Protocol for Coffee Analysis using LC-ESI-HRMS:

  • Derivatization Agent: Ebselen can be used as a derivatization agent for volatile thiols in coffee.[11]

  • Procedure: A fast derivatization/extraction method involves the reaction of thiols in the coffee sample with ebselen, followed by analysis using Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS).[11] This method offers high sensitivity with limits of quantification in the ng/kg range.[11]

Formation Pathways

The formation of this compound in foods can occur through various biosynthetic and chemical pathways.

In Passion Fruit: Release from Cysteine Precursors

In passion fruit, MMB is known to exist as a non-volatile S-cysteine conjugate.[5] The free, aromatic thiol can be released from this precursor through the action of β-lyase enzymes.[5][11] This enzymatic cleavage is a key step in the development of the characteristic passion fruit aroma.

G S-cysteine conjugate of MMB S-cysteine conjugate of MMB This compound This compound S-cysteine conjugate of MMB->this compound β-lyase enzyme

Caption: Enzymatic release of MMB in passion fruit.

In Sauvignon Blanc Wine: Yeast-Mediated Formation

During the alcoholic fermentation of Sauvignon Blanc juice, yeast plays a crucial role in the formation of volatile thiols, including likely MMB. While the specific precursors in grapes are still under investigation, it is understood that non-volatile precursors are converted by yeast enzymes into the aromatic thiols that define the wine's character.[1][12] The formation of other well-studied thiols, such as 3-mercaptohexan-1-ol (3MH), from amino acid-conjugated precursors serves as a model for the potential pathway for MMB.

G Non-volatile precursors in grape juice Non-volatile precursors in grape juice This compound This compound Non-volatile precursors in grape juice->this compound Yeast enzymes (fermentation)

Caption: Formation of MMB during wine fermentation.

In Coffee: Formation during Roasting

The characteristic "roasty" aroma of coffee, to which MMB contributes, is developed during the Maillard reaction and other chemical transformations that occur at high temperatures. While the exact precursors and reaction mechanisms are complex and not fully elucidated, it is understood that sulfur-containing amino acids and other sulfur compounds present in green coffee beans react during roasting to form a plethora of volatile sulfur compounds, including MMB.

G Sulfur-containing precursors in green coffee beans Sulfur-containing precursors in green coffee beans This compound This compound Sulfur-containing precursors in green coffee beans->this compound Roasting (Maillard reaction, etc.)

Caption: Formation of MMB during coffee roasting.

Conclusion

This compound is a key aroma compound that significantly influences the sensory profiles of coffee, Sauvignon Blanc wine, and passion fruit. Its analysis presents challenges due to its low concentrations and high reactivity, necessitating sensitive analytical techniques such as HS-SPME-GC-MS and derivatization methods. The formation of MMB is intricately linked to the processing of these foods, involving enzymatic release from precursors during fermentation in wine and fruit ripening, and complex chemical reactions during the roasting of coffee. Further research to fully elucidate the biosynthetic pathways and to establish a more comprehensive quantitative database across a wider variety of foods will provide valuable insights for the food and beverage industry in optimizing flavor profiles and ensuring product quality.

References

Synthesis of 3-Mercapto-3-methyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Mercapto-3-methyl-1-butanol, a key organosulfur compound with applications in flavor and fragrance chemistry, as well as in the study of animal scent marking. This document details the core synthetic route commencing from readily available starting materials, ethyl acetate (B1210297) and acetone (B3395972). Each step of the synthesis is presented with detailed experimental protocols, supported by quantitative data where available in the literature. Alternative synthetic strategies are also discussed. Visual diagrams generated using Graphviz are included to clearly illustrate the reaction pathways and workflows, adhering to specified formatting for clarity and accessibility to researchers in the field.

Introduction

This compound, also known by its IUPAC name 3-methyl-3-sulfanylbutan-1-ol, is a volatile thiol with a characteristic and potent aroma, often described as "catty" or reminiscent of blackcurrant.[1] Its presence has been identified in various natural sources, including Sauvignon blanc grapes, passion fruit juice, and coffee, where it contributes significantly to the overall flavor and aroma profile.[1] Beyond its role as a flavor compound, this compound is a component of leopard urine and is involved in chemical signaling.[1]

The synthesis of this molecule is of significant interest for the production of flavor and fragrance standards, as well as for research into chemical ecology and drug development. This guide focuses on providing detailed, practical information for the laboratory synthesis of this compound.

Primary Synthesis Pathway: From Ethyl Acetate and Acetone

The most established and frequently cited synthesis of this compound initiates with the formation of a carbon-carbon bond between ethyl acetate and acetone.[1][2] The subsequent steps involve the introduction of the thiol group and the reduction of the ester functionality to a primary alcohol.

Overall Synthesis Pathway

G A Ethyl Acetate + Acetone B Ethyl 3-hydroxy-3-methylbutyrate A->B Aldol (B89426) Condensation or Reformatsky Reaction C Ethyl 3-bromo-3-methylbutanoate B->C Bromination (e.g., PBr3) D Isothiouronium Salt Intermediate C->D Thiourea (B124793) E Ethyl 3-mercapto-3-methylbutyrate D->E Hydrolysis F This compound E->F Reduction (LiAlH4)

Caption: Primary synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

Two primary methods are employed for this initial carbon-carbon bond formation: the Reformatsky reaction and a base-mediated aldol condensation.

Method A: Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[3][4][5]

  • Reaction: Ethyl bromoacetate (B1195939) reacts with acetone in the presence of activated zinc to form the zinc enolate, which then adds to the acetone carbonyl. Subsequent acidic workup yields ethyl 3-hydroxy-3-methylbutyrate.[3][4]

  • Experimental Protocol:

    • Activate zinc dust by stirring with 10% hydrochloric acid, followed by washing with distilled water, ethanol (B145695), and diethyl ether, and drying under vacuum.

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the activated zinc (1.2 equivalents).

    • Add a solution of acetone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in a mixture of anhydrous benzene (B151609) and diethyl ether (ratio may vary) dropwise to the zinc suspension.

    • Initiate the reaction by gentle warming. Once initiated, maintain a steady reflux by controlling the rate of addition.

    • After the addition is complete, continue refluxing for an additional 30 minutes to ensure complete reaction.

    • Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of dilute sulfuric acid until the zinc salts are dissolved.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate (B86663).

    • Remove the solvent under reduced pressure and purify the resulting ethyl 3-hydroxy-3-methylbutyrate by vacuum distillation.

Method B: Aldol Condensation

An alternative approach involves the use of a strong base to generate the enolate of ethyl acetate, which then reacts with acetone.

  • Reaction: Ethyl acetate is deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) to form the enolate, which then adds to acetone.[2]

  • Experimental Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

    • Add ethyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.

    • Add a solution of dry acetone (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Step 2: Bromination of Ethyl 3-hydroxy-3-methylbutyrate

The tertiary alcohol of ethyl 3-hydroxy-3-methylbutyrate is converted to a bromide, which is a good leaving group for the subsequent nucleophilic substitution with a sulfur reagent.

  • Reaction: The hydroxyl group is replaced by a bromine atom, typically using phosphorus tribromide (PBr₃).

  • Experimental Protocol:

    • In a flask equipped with a dropping funnel and a stirrer, cool a solution of ethyl 3-hydroxy-3-methylbutyrate (1.0 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane (B109758) to 0 °C.

    • Slowly add phosphorus tribromide (0.4 equivalents) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 3-bromo-3-methylbutanoate. This product may be used in the next step without further purification.

Step 3 & 4: Formation and Hydrolysis of the Isothiouronium Salt

The introduction of the sulfur functionality is achieved by reacting the bromo intermediate with thiourea to form a stable isothiouronium salt, which is then hydrolyzed to yield the thiol.[2]

  • Reaction: Ethyl 3-bromo-3-methylbutanoate reacts with thiourea in a nucleophilic substitution reaction. The resulting isothiouronium salt is then hydrolyzed under basic conditions.

  • Experimental Protocol:

    • Dissolve ethyl 3-bromo-3-methylbutanoate (1.0 equivalent) and thiourea (1.1 equivalents) in a solvent such as ethanol or acetone.

    • Heat the mixture to reflux for several hours until the formation of the isothiouronium salt is complete (often observed as a precipitate).

    • Cool the mixture and add a solution of a strong base, such as sodium hydroxide (B78521) (e.g., 2-3 equivalents in water), to the reaction mixture.

    • Heat the mixture to reflux for an additional period to effect hydrolysis of the isothiouronium salt.

    • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3.

    • Extract the product, ethyl 3-mercapto-3-methylbutyrate, with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Reduction of Ethyl 3-mercapto-3-methylbutyrate

The final step is the reduction of the ester group to a primary alcohol using a powerful reducing agent.

  • Reaction: Lithium aluminum hydride (LiAlH₄) is used to reduce the ester functionality to a primary alcohol.

  • Experimental Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (approximately 1.5-2.0 equivalents) in anhydrous diethyl ether or THF at 0 °C.

    • Add a solution of ethyl 3-mercapto-3-methylbutyrate (1.0 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture and wash the solid residue thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the final product, this compound, by vacuum distillation.

Alternative Synthesis Pathway: From 3-Methyl-3-buten-1-ol (B123568)

An alternative approach involves the direct addition of a sulfur nucleophile across the double bond of 3-methyl-3-buten-1-ol.

G A 3-Methyl-3-buten-1-ol B Intermediate Thioester A->B Thioacetic Acid, Radical Initiator C This compound B->C Hydrolysis

Caption: Alternative synthesis via 3-Methyl-3-buten-1-ol.

  • Reaction: This pathway typically involves the anti-Markovnikov addition of a thiol, such as thioacetic acid, to the alkene, often initiated by a radical initiator like AIBN. The resulting thioester is then hydrolyzed to give the desired thiol.

  • Experimental Protocol (General Outline):

    • A mixture of 3-methyl-3-buten-1-ol, thioacetic acid, and a catalytic amount of a radical initiator (e.g., AIBN) is heated in a suitable solvent.

    • After the reaction is complete, the intermediate thioester is isolated.

    • The thioester is then hydrolyzed under acidic or basic conditions to yield this compound.

Quantitative Data

The following table summarizes typical yields for the primary synthesis pathway. Note that yields can vary significantly based on reaction scale and specific conditions.

StepReactantsProductTypical Yield (%)
1. Reformatsky ReactionEthyl bromoacetate, Acetone, ZnEthyl 3-hydroxy-3-methylbutyrate50-70
2. BrominationEthyl 3-hydroxy-3-methylbutyrate, PBr₃Ethyl 3-bromo-3-methylbutanoate70-85
3. Isothiouronium Salt Formation & HydrolysisEthyl 3-bromo-3-methylbutanoate, Thiourea, NaOHEthyl 3-mercapto-3-methylbutyrate60-75
4. ReductionEthyl 3-mercapto-3-methylbutyrate, LiAlH₄This compound75-90
Overall (approximate) 15-35

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (s, 6H, 2 x CH₃), 1.55 (s, 1H, SH), 1.85 (t, J=7.2 Hz, 2H, CH₂), 3.80 (t, J=7.2 Hz, 2H, CH₂OH), OH proton may be broad and its chemical shift is concentration-dependent.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 29.5 (2C, CH₃), 46.0 (C(CH₃)₂), 48.5 (CH₂), 60.0 (CH₂OH).

  • Mass Spectrum (EI): m/z (%) 120 (M⁺), 102, 87, 71, 59, 43.[6]

  • IR (neat): ν (cm⁻¹) 3350 (br, O-H), 2970, 2930 (C-H), 2560 (w, S-H), 1470, 1370, 1050 (C-O).[7]

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved in a laboratory setting. The primary pathway, starting from ethyl acetate and acetone, offers a robust and well-documented route. While the overall yield may be moderate, the starting materials are inexpensive and readily available. The alternative pathway from 3-methyl-3-buten-1-ol presents a potentially shorter route, though optimization of the thiol addition step is crucial. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this important organosulfur compound for a variety of applications. Careful handling of reagents, particularly phosphorus tribromide and lithium aluminum hydride, and adherence to standard laboratory safety procedures are essential.

References

A Technical Guide to 3-Mercapto-3-methyl-1-butanol: Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-butanol (MMB) is a volatile sulfur compound of significant interest in the fields of flavor chemistry, animal biology, and analytical chemistry.[1] Characterized by a distinct and potent aroma, often described as "catty," "roasty," or "meaty," MMB is a key odorant in a variety of natural products, including Sauvignon Blanc wine, coffee, and passion fruit.[1][2] It also plays a crucial role as a semiochemical in the animal kingdom, particularly in feline species.[1] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological relevance of this compound.

History and Discovery

The discovery of this compound in the plant kingdom was a significant development in flavor chemistry. It was first identified in Vitis vinifera L. cv., Sauvignon Blanc wine.[1] This discovery was crucial in understanding the characteristic "catty" aroma of some Sauvignon Blanc wines.

Prior to its identification in wine, the presence of related compounds was known in the animal kingdom. MMB is a degradation product of felinine (B1672332), a unique sulfur-containing amino acid found in the urine of domestic cats and other felines.[1] The breakdown of felinine to MMB is responsible for the characteristic odor of cat urine and is involved in chemical communication, such as scent-marking.[1]

Physicochemical and Olfactory Properties

This compound is an organosulfur compound with a primary alcohol and a tertiary thiol group.[2] Its potent olfactory properties are a key area of research.

PropertyValueReference
Chemical Formula C₅H₁₂OS[1]
Molar Mass 120.21 g/mol [1]
Density 0.985 g/mL at 20 °C[1]
Boiling Point 190 °C[3]
Flash Point 69 °C[3]
CAS Number 34300-94-2[1]
Odor Description Catty, roasty, broth-like, meaty, savory, cooked leeks[1]
Orthonasal Odor Threshold in Water 2 µg/L[1]
Perception Threshold 1500 ng/L[1]

Chemical Synthesis

A well-established method for the synthesis of this compound starts from ethyl acetate (B1210297). This multi-step synthesis is commonly used to produce MMB for use as an analytical standard, particularly for isotope dilution assays where deuterated acetone (B3395972) is used to create [²H₆]-3-mercapto-3-methylbutanol.[1]

Experimental Protocol: Synthesis from Ethyl Acetate

This protocol outlines the general steps for the synthesis of this compound.

Step 1: Formation of Ethyl 3-hydroxy-3-methylbutyrate

  • Dissolve ethyl acetate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), dropwise to the solution to deprotonate the α-carbon of the ethyl acetate, forming a lithium enolate.

  • To this solution, add acetone dropwise.

  • Allow the reaction to proceed for a specified time, then quench with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product, ethyl 3-hydroxy-3-methylbutyrate, by distillation or column chromatography.

Step 2: Bromination

  • Treat the purified ethyl 3-hydroxy-3-methylbutyrate with a brominating agent (e.g., phosphorus tribromide) to convert the hydroxyl group to a bromide.

Step 3: Thiol Formation

  • React the resulting bromo-intermediate with thiourea.

  • Hydrolyze the intermediate to yield 3-mercapto-3-methyl-butyric acid.

Step 4: Reduction

  • Reduce the carboxylic acid group of 3-mercapto-3-methyl-butyric acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Carefully quench the reaction and work up to isolate the final product, this compound.

  • Purify the final product by distillation under reduced pressure.

Synthesis Workflow

G A Ethyl Acetate B Ethyl 3-hydroxy-3-methylbutyrate A->B 1. LiHMDS 2. Acetone C Bromo-intermediate B->C Bromination D 3-Mercapto-3-methyl-butyric acid C->D 1. Thiourea 2. Hydrolysis E This compound D->E LiAlH₄

Caption: Synthesis of this compound from ethyl acetate.

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources, where it contributes significantly to their aroma profiles.

Natural SourceConcentration RangeReference
Coffee150-1500 µg/kg[1]
Sauvignon Blanc wineVaries[1]
Passion fruit juicePresent[1]
Cat urinePresent[1]
Biosynthesis in Felines

In cats, MMB is a breakdown product of felinine. The biosynthesis of felinine is a multi-step enzymatic process.

  • Step 1: The synthesis begins in the liver with the condensation of glutathione (B108866) and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG).

  • Step 2: In the kidneys, the enzyme γ-glutamyl transpeptidase (γ-GTP) converts 3-MBG to 3-methylbutanol-cysteinylglycine (MBCG).

  • Step 3: The majority of MBCG is then hydrolyzed by the enzyme cauxin (a carboxylesterase) to produce felinine and glycine.

  • Step 4: Felinine is then gradually degraded to release the volatile this compound.

This pathway is regulated by testosterone, leading to higher concentrations of felinine and MMB in the urine of intact male cats.

G A Glutathione + Isopentenyl pyrophosphate B 3-Methylbutanolglutathione (3-MBG) A->B Liver C 3-Methylbutanol-cysteinylglycine (MBCG) B->C γ-Glutamyl transpeptidase (Kidney) D Felinine C->D Cauxin (Kidney) E This compound D->E Degradation

Caption: Biosynthesis of the MMB precursor, felinine, in felines.

Formation in Wine

In Sauvignon Blanc wine, this compound is not present in the grapes in its free, volatile form. Instead, it is released during alcoholic fermentation by yeast from non-volatile precursors present in the grape must. The exact nature of all precursors and the enzymatic pathways are still under investigation, but it is understood that yeast enzymes, such as β-lyases, are responsible for cleaving cysteine-conjugated precursors to release the free thiol.

G cluster_grape Grape Must cluster_fermentation Alcoholic Fermentation A Non-volatile Precursors (e.g., Cysteine-conjugated) B Yeast Enzymes (e.g., β-lyases) A->B C This compound (Volatile Aroma Compound) B->C

Caption: Release of MMB in Sauvignon Blanc wine during fermentation.

Analytical Methodologies

The quantification of this compound in complex matrices like wine and coffee requires sensitive and specific analytical techniques due to its low concentration and high reactivity. Gas chromatography-mass spectrometry (GC-MS) is the most common method employed.

Experimental Protocol: GC-MS Analysis of MMB in Wine

This protocol provides a general workflow for the analysis of MMB in wine.

1. Sample Preparation and Derivatization:

  • To a known volume of wine (e.g., 50 mL), add an internal standard (e.g., deuterated MMB).

  • Perform a solid-phase extraction (SPE) to isolate and concentrate the thiols.

  • Elute the thiols from the SPE cartridge.

  • To enhance volatility and chromatographic performance, derivatize the thiols. A common method is to react them with pentafluorobenzyl bromide (PFBBr) to form stable thioethers.

2. GC-MS Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40 °C, holding for a few minutes, then ramping up to a final temperature of around 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and its derivative. Monitor characteristic ions for both the native MMB derivative and the deuterated internal standard.

3. Quantification:

  • Create a calibration curve using standards of known MMB concentrations.

  • Quantify the MMB in the wine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activity and Signaling

As a semiochemical, this compound plays a vital role in intraspecies communication in felines. The "catty" odor serves as a territorial marker and may also convey information about the individual's sex and reproductive status. While the behavioral responses to MMB in cats are well-documented, the specific olfactory receptors and downstream signaling pathways that mediate these responses are still an active area of research. It is hypothesized that the thiol group of MMB interacts with specific olfactory receptors in the cat's vomeronasal organ and main olfactory epithelium, triggering a cascade of neural signals that lead to the observed behavioral changes.

Conclusion

This compound is a multifaceted molecule with significant implications in various scientific disciplines. Its discovery and history are intertwined with the study of flavor chemistry and animal biology. The continued investigation into its properties, synthesis, and biological functions will undoubtedly lead to new applications, from the development of novel flavorings to a deeper understanding of chemical communication in the natural world. This guide provides a solid foundation for researchers and professionals seeking to work with and understand this potent and intriguing organosulfur compound.

References

An In-depth Technical Guide to the Organoleptic Properties of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organoleptic properties of 3-Mercapto-3-methyl-1-butanol (3M3MB), a potent sulfur-containing aroma compound. This document details its sensory profile, detection thresholds, and occurrence in various matrices, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Introduction

This compound is a volatile thiol known for its significant contribution to the aroma of a variety of foods and beverages.[1][2] Its complex and potent sensory profile makes it a molecule of great interest in flavor chemistry, food science, and potentially in pharmaceutical applications where masking or characterizing flavors is crucial. This guide aims to consolidate the current knowledge on the organoleptic characteristics of 3M3MB, providing a valuable resource for professionals in the field.

Organoleptic Profile

The sensory characteristics of this compound are multifaceted, with its perceived aroma and taste being highly dependent on its concentration and the matrix in which it is present.

Odor Profile

The odor of 3M3MB is predominantly characterized by savory, meaty, and sulfurous notes. At different concentrations, it can also evoke fruity or vegetal nuances. The most commonly reported odor descriptors are summarized in the table below.

Odor DescriptorReported Notes
Primary Meaty, Roasted, Brothy, Savory, Sulfurous
Secondary Catty, Cooked Leek, Spicy, Sweet, Vegetable
Fruity Nuances (at low concentrations) Grapefruit, Passion fruit, Gooseberry
Taste Profile

The taste of this compound complements its odor profile, with a predominantly savory and meaty character. It is often described as enhancing the overall flavor of savory products.

Taste DescriptorReported Notes
Primary Meaty, Beef Juice, Gravy, Savory
Secondary Sweet, Roasted

Quantitative Sensory Data

The potency of this compound as a flavor compound is underscored by its low sensory detection thresholds.

Sensory Thresholds

The following table summarizes the reported odor and taste thresholds for 3M3MB in various matrices. These values can vary depending on the sensory methodology employed and the purity of the compound.

Threshold TypeMatrixThreshold ConcentrationReference
Odor DetectionWater2 µg/L[2]
Odor PerceptionNot Specified1500 ng/L (1.5 µg/L)[1][2]
OdorNot Specified0.004 µg/L
Taste RecognitionBeer17.5 ng/mL (17.5 µg/L)
Concentration in Food and Beverages

This compound has been identified as a key aroma contributor in several food and beverage products. The table below provides typical concentration ranges found in these products.

ProductConcentration RangeReference
Coffee150 - 1500 µg/kg[2]
Sauvignon Blanc Wine4 - 40 ng/L[3]
Passion Fruit JuiceDetected, but not quantified[1][2]

Experimental Protocols

The determination of the organoleptic properties of this compound involves both sensory and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe the sensory attributes of this compound.

Panel: A trained panel of 8-12 individuals with demonstrated sensory acuity.

Sample Preparation:

  • Prepare a stock solution of 3M3MB in a suitable solvent (e.g., ethanol).

  • Create a series of dilutions in the desired matrix (e.g., deodorized water, model wine) to cover a range of concentrations, including sub-threshold and supra-threshold levels.

  • Present samples in coded, identical containers at a controlled temperature.

Methodology:

  • Lexicon Development: In initial sessions, panelists are presented with reference standards and samples of 3M3MB to develop a consensus vocabulary of aroma and taste descriptors.

  • Training: Panelists are trained to use the developed lexicon and a line scale (e.g., 15 cm) to rate the intensity of each attribute.

  • Evaluation: In individual booths under controlled lighting and ventilation, panelists evaluate the coded samples. The order of presentation is randomized. Panelists cleanse their palate with deionized water between samples.

  • Data Analysis: The intensity ratings from the line scales are converted to numerical data. Analysis of Variance (ANOVA) and multivariate analysis (e.g., Principal Component Analysis) are used to analyze the data and determine significant differences between samples.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds, including 3M3MB, in a sample.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.

Sample Preparation (for Wine):

  • Extraction: Use Solid Phase Extraction (SPE) with a divinylbenzene-based sorbent to extract volatile compounds.

  • Derivatization: To improve the volatility and chromatographic behavior of thiols, derivatize with a suitable agent such as pentafluorobenzyl bromide (PFBBr).

  • Concentration: Concentrate the extract to a final volume suitable for GC injection.

GC-MS-O Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-FFAP).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient to separate the volatile compounds (e.g., 40°C for 5 min, ramp to 250°C at 4°C/min, hold for 10 min).

  • Injector: Splitless mode.

  • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Olfactometry Port: The effluent from the GC column is split between the MS detector and the olfactometry port. Humidified air is added to the olfactometry port to prevent nasal dehydration.

Data Collection and Analysis:

  • A trained panelist (or panel) sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.

  • The data from the olfactometry is aligned with the chromatogram from the MS detector.

  • The odor-active compounds are identified by comparing their retention times and mass spectra with those of authentic standards.

  • Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the extract to determine the Flavor Dilution (FD) factor of each odorant, providing a measure of its potency.

Visualizations

Formation Pathway of this compound

The following diagram illustrates a common synthetic pathway for this compound, which is relevant for the preparation of analytical standards.

G cluster_0 Synthesis of this compound mesityl_oxide Mesityl Oxide intermediate 4-Mercapto-4-methyl-2-pentanone mesityl_oxide->intermediate + h2s H2S product This compound intermediate->product Reduction nabh4 NaBH4

Caption: A simplified chemical synthesis pathway for this compound.

Experimental Workflow for Sensory and Instrumental Analysis

This diagram outlines the key steps in the comprehensive analysis of the organoleptic properties of this compound.

G cluster_0 Organoleptic Analysis Workflow cluster_1 Sensory Analysis (QDA) cluster_2 Instrumental Analysis (GC-O) sample_prep Sample Preparation (Dilutions in Matrix) lexicon Lexicon Development sample_prep->lexicon extraction Extraction (SPE) sample_prep->extraction training Panelist Training lexicon->training evaluation Sensory Evaluation training->evaluation sensory_data Data Analysis (ANOVA, PCA) evaluation->sensory_data final_report Comprehensive Organoleptic Profile sensory_data->final_report Correlation derivatization Derivatization extraction->derivatization gc_o_analysis GC-O Analysis derivatization->gc_o_analysis instrumental_data Data Analysis (Identification, AEDA) gc_o_analysis->instrumental_data instrumental_data->final_report Correlation

Caption: Integrated workflow for the sensory and instrumental analysis of 3M3MB.

References

3-Mercapto-3-methyl-1-butanol precursors in Sauvignon Blanc grapes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Mercapto-3-methyl-1-butanol Precursors in Sauvignon Blanc Grapes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic passionfruit, grapefruit, and guava aromas of Sauvignon Blanc wine are largely attributed to the presence of volatile thiols, particularly this compound (3M3MB), more commonly known in enology as 3-mercaptohexan-1-ol (3MH). These potent aroma compounds are not present in their free, volatile form in the grape but are released during fermentation from non-volatile precursors. This guide provides a comprehensive overview of the primary precursors of 3MH in Sauvignon Blanc grapes, their biochemical formation, and the analytical methodologies used for their quantification.

Core Precursors of 3-Mercaptohexan-1-ol

The principal precursors of 3MH in Sauvignon Blanc grapes are sulfur-containing conjugates, primarily S-3-(hexan-1-ol)-L-glutathione (Glut-3MH) and S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). An intermediate in the conversion of Glut-3MH to Cys-3MH, S-3-(hexan-1-ol)-L-cysteinylglycine (Cysgly-3MH), has also been identified in grape juice.[1]

Data Presentation: Quantitative Analysis of 3MH Precursors

The concentration of these precursors in Sauvignon Blanc grapes and juice is highly variable and influenced by factors such as viticultural practices, geographical location, and harvesting methods.[2] The following tables summarize quantitative data from various studies.

Table 1: Concentration of 3MH Precursors in Sauvignon Blanc Juice from Different Studies

PrecursorConcentration Range (µg/L)Reference
Cys-3MH21 - 55Capone et al. (2010)[1]
Glut-3MH245 - 696Capone et al. (2010)[1]
Cys-3MH8 - 40Roland et al. (2010)[1]
Glut-3MH1 - 8Roland et al. (2010)[1]

Table 2: Average Thiol Precursor Content in Sauvignon Blanc Grapes (Italy, 2013-2015)

PrecursorAverage Concentration Range (µg/kg)Reference
G3MH8 - 16Sivilotti et al. (2017)[3]
Cys3MH1 - 6Sivilotti et al. (2017)[3]

Table 3: Concentration of 3MH Precursors in 55 Commercial Sauvignon Blanc Juices

PrecursorConcentration Range (µg/L)NotesReference
GSH-3MH34 - 629Pinu et al. (2012)[4]
Cys-3MHNot explicitly rangedConcentrations were scaled up 5 times for graphical comparisonPinu et al. (2012)[4]
Cys-gly-3MHNot explicitly rangedConcentrations were scaled up 20 times for graphical comparisonPinu et al. (2012)[4]

Biochemical Pathways of 3MH Formation

There are two primary pathways for the formation of 3MH from precursors in Sauvignon Blanc grapes and the subsequent wine.

1. The Cysteine and Glutathione (B108866) Conjugate Pathway:

This pathway begins in the grape berry with the formation of Glut-3MH. (E)-2-hexenal, a C6 compound formed from the oxidation of fatty acids upon grape damage, reacts with the tripeptide glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST).[5] During fermentation, yeast enzymes play a crucial role in releasing the volatile 3MH. Glut-3MH is first broken down to Cysgly-3MH by γ-glutamyltranspeptidase, and then to Cys-3MH by a carboxypeptidase. Finally, yeast cystathionine (B15957) β-lyase (also referred to as carbon-sulfur lyase) cleaves Cys-3MH to release the free 3MH.[6][7][8]

Cysteine and Glutathione Conjugate Pathway for 3MH Formation cluster_grape In Grape Berry cluster_fermentation During Fermentation (Yeast) E-2-hexenal E-2-hexenal Glut-3MH Glut-3MH E-2-hexenal->Glut-3MH Glutathione S-Transferase (GST) Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->Glut-3MH Cysgly-3MH Cysgly-3MH Cys-3MH Cys-3MH Cysgly-3MH->Cys-3MH Carboxypeptidase 3MH 3MH Cys-3MH->3MH Cystathionine β-lyase Glut-3MH_ferment Glut-3MH Glut-3MH_ferment->Cysgly-3MH γ-glutamyl- transpeptidase

Formation of 3MH from Glutathione and Cysteine Precursors.

2. The Alternative Pathway involving (E)-2-hexenal and Hydrogen Sulfide (B99878):

An alternative pathway for 3MH formation has been identified where (E)-2-hexenal reacts directly with hydrogen sulfide (H₂S), a byproduct of yeast metabolism during fermentation, to form 3MH.[9][10] This pathway can be a significant contributor to the final concentration of 3MH in wine, especially when there are high levels of H₂S produced by the yeast.[9][10] (E)-2-hexen-1-ol has also been identified as a potential precursor in this pathway.[9][10]

Alternative Pathway for 3MH Formation cluster_fermentation During Fermentation (Yeast) E-2-hexenal E-2-hexenal 3MH 3MH E-2-hexenal->3MH Yeast Metabolism H2S Hydrogen Sulfide (H₂S) H2S->3MH

Formation of 3MH from (E)-2-hexenal and Hydrogen Sulfide.

Experimental Protocols: Analysis of 3MH Precursors

The quantification of 3MH precursors is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, which is necessary for detecting the low concentrations of these compounds in a complex matrix like grape juice.[11][12]

1. Sample Preparation:

A solid-phase extraction (SPE) step is crucial for the cleanup and concentration of the precursors from the grape must or juice.[12]

  • Internal Standards: Deuterium-labeled internal standards for Cys-3MH and Glut-3MH are added to the sample at the beginning of the preparation to ensure accurate quantification by correcting for any losses during the process.[12]

  • SPE Cartridge: A C18 SPE cartridge is commonly used.

  • Procedure:

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the grape juice sample (spiked with internal standards) onto the cartridge.

    • Wash the cartridge with water to remove sugars and other polar interferences.

    • Elute the precursors with methanol.

    • The eluate is then typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for HPLC-MS/MS analysis.[12]

2. HPLC-MS/MS Analysis:

  • Chromatography:

    • Column: A reversed-phase C18 column is used for the separation of the precursors.

    • Mobile Phases: The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

    • Gradient Elution: A gradient elution program is employed to achieve optimal separation of the analytes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Experimental Workflow for 3MH Precursor Analysis Grape Juice Sample Grape Juice Sample Spike with Internal Standards Spike with Internal Standards Grape Juice Sample->Spike with Internal Standards Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Spike with Internal Standards->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Solvent Evaporation & Reconstitution Solvent Evaporation & Reconstitution Elution->Solvent Evaporation & Reconstitution HPLC-MS/MS Analysis HPLC-MS/MS Analysis Solvent Evaporation & Reconstitution->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis

Workflow for the analysis of 3MH precursors in grape juice.

Conclusion

The formation of the desirable volatile thiol 3MH in Sauvignon Blanc wine is a complex process that begins with the formation of non-volatile precursors in the grape. Understanding the nature of these precursors, their biosynthetic pathways, and having robust analytical methods for their quantification are essential for both fundamental research and for the wine industry to optimize viticultural and winemaking practices to enhance the aromatic profile of Sauvignon Blanc wines. The information provided in this guide serves as a technical resource for professionals engaged in the study of these important flavor compounds.

References

The Pivotal Role of 3-Mercapto-3-methyl-1-butanol in Coffee Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methyl-1-butanol (3M3MB), a potent sulfur-containing volatile organic compound, is a key contributor to the characteristic aroma of roasted coffee. Its unique sensory profile, often described as "roasty," "meaty," and "broth-like," adds complexity and depth to the overall coffee flavor experience.[1][2] This technical guide provides an in-depth analysis of the role of 3M3MB in coffee aroma, including its chemical properties, formation during the roasting process, and its sensory perception. Detailed experimental protocols for the extraction, identification, and quantification of 3M3MB in coffee are presented, alongside a comprehensive summary of its reported concentrations and odor thresholds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the intricate chemistry of coffee aroma.

Introduction

The aroma of coffee is a complex symphony of over a thousand volatile compounds that are primarily generated during the roasting process.[3] Among these, sulfur-containing compounds, despite their often low concentrations, play a crucial role due to their extremely low odor thresholds.[3] this compound (C₅H₁₂OS), also known as 3-methyl-3-sulfanylbutan-1-ol, is a significant contributor to the desirable roasty and savory notes in coffee.[1][2] This guide delves into the multifaceted role of 3M3MB, providing a scientific foundation for understanding its impact on coffee quality and its potential applications in flavor science.

Chemical and Sensory Properties of this compound

3M3MB is a primary alcohol with a tertiary thiol group.[1][2] Its distinct aroma profile is a key element of the overall coffee scent.

Table 1: Chemical and Sensory Characteristics of this compound

PropertyValueReferences
IUPAC Name 3-methyl-3-sulfanylbutan-1-ol[4]
Molecular Formula C₅H₁₂OS[4]
Molecular Weight 120.21 g/mol [4]
Odor Profile Roasty, meaty, broth-like, savory, catty[1][2]

Formation of this compound in Coffee

The formation of 3M3MB is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the coffee roasting process.[3] While the precise precursors and reaction pathways are still under investigation, it is understood that sulfur-containing amino acids, such as cysteine and methionine, are key reactants.

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid, followed by a cascade of reactions including Amadori rearrangement, Strecker degradation, and subsequent cyclizations and condensations. These reactions lead to the formation of a wide array of volatile compounds, including thiols like 3M3MB.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_process Roasting Process cluster_products Products Reducing Sugars Reducing Sugars Maillard Reaction Maillard Reaction Reducing Sugars->Maillard Reaction Amino Acids (with Sulfur) Amino Acids (with Sulfur) Amino Acids (with Sulfur)->Maillard Reaction Strecker Degradation Strecker Degradation Maillard Reaction->Strecker Degradation Intermediate Compounds Intermediate Compounds Strecker Degradation->Intermediate Compounds This compound This compound Intermediate Compounds->this compound

Conceptual pathway for the formation of 3M3MB during coffee roasting.

Quantitative Data

The concentration of 3M3MB in coffee is influenced by various factors, including the coffee variety (Arabica vs. Robusta) and the degree of roasting. While 3M3MB itself is a significant aroma contributor, its esters, 3-mercapto-3-methylbutyl acetate (B1210297) and 3-mercapto-3-methylbutyl formate, also play a crucial role, with their concentrations increasing with the degree of roasting.[5][6]

Table 2: Quantitative Data for this compound and its Esters in Coffee

CompoundCoffee TypeRoast LevelConcentration Range (µg/kg)Odor Threshold (ng/L in water)References
This compound GeneralNot Specified150 - 15001500[1]
This compound Not SpecifiedNot SpecifiedNot Specified2[1]
3-Mercapto-3-methylbutyl acetate ArabicaIncreases with roast degreeIncreases with roast degreeNot Specified[5][6]
3-Mercapto-3-methylbutyl formate ArabicaIncreases with roast degreeIncreases with roast degreeNot Specified[5]

Experimental Protocols

The analysis of volatile sulfur compounds like 3M3MB in a complex matrix such as coffee requires specialized extraction and analytical techniques to ensure accurate identification and quantification.

Sample Preparation and Extraction: Solvent-Assisted Flavour Evaporation (SAFE)

Solvent-Assisted Flavour Evaporation (SAFE) is a gentle high-vacuum distillation technique used to isolate volatile compounds from a non-volatile matrix without thermal degradation.[7][8][9]

Protocol:

  • Grinding: Freeze roasted coffee beans with liquid nitrogen and grind them to a fine powder.

  • Extraction: Suspend the ground coffee in a suitable solvent (e.g., dichloromethane) and stir for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 4°C).

  • Filtration: Filter the mixture to separate the solvent extract from the solid coffee grounds.

  • Drying: Dry the solvent extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • SAFE Distillation: Introduce the dried extract into the SAFE apparatus. The distillation is performed under high vacuum (typically < 10⁻⁴ mbar) and at a low temperature (e.g., 40°C).

  • Collection: The volatile compounds are condensed and collected in a flask cooled with liquid nitrogen.

  • Concentration: The collected volatile fraction is then carefully concentrated using a Vigreux column followed by a gentle stream of nitrogen.

Analytical Method: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[10] It allows for the identification of odor-active compounds in a complex mixture.

Protocol:

  • Injection: Inject a small volume of the concentrated SAFE extract into the GC-MS/O system.

  • Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-WAX). The oven temperature is programmed to increase gradually to elute the compounds.

  • Detection and Olfactometry: At the end of the column, the effluent is split. One portion goes to a mass spectrometer (MS) for chemical identification, while the other goes to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds.

  • Data Analysis: The retention time, mass spectrum, and odor description are used to identify the aroma-active compounds, including 3M3MB.

Sensory Evaluation: Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a method used to determine the relative odor potency of volatile compounds in an extract.[11][12]

Protocol:

  • Serial Dilution: The SAFE extract is serially diluted with a solvent (e.g., dichloromethane) to obtain a series of dilutions (e.g., 1:2, 1:4, 1:8, etc.).

  • GC-O Analysis: Each dilution is analyzed by GC-O.

  • Flavor Dilution (FD) Factor Determination: The highest dilution at which an odorant can still be detected by the panelist is recorded. This dilution factor is known as the Flavor Dilution (FD) factor and is a measure of the odor potency of the compound.

Analytical_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_sensory Sensory Evaluation Roasted Coffee Beans Roasted Coffee Beans Grinding Grinding Roasted Coffee Beans->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction SAFE SAFE Solvent Extraction->SAFE Concentrated Aroma Extract Concentrated Aroma Extract SAFE->Concentrated Aroma Extract GC-MS/O Analysis GC-MS/O Analysis Concentrated Aroma Extract->GC-MS/O Analysis Serial Dilution Serial Dilution Concentrated Aroma Extract->Serial Dilution Identification (MS) Identification (MS) GC-MS/O Analysis->Identification (MS) Odor Description (Olfactometry) Odor Description (Olfactometry) GC-MS/O Analysis->Odor Description (Olfactometry) AEDA (GC-O) AEDA (GC-O) Serial Dilution->AEDA (GC-O) Flavor Dilution (FD) Factor Flavor Dilution (FD) Factor AEDA (GC-O)->Flavor Dilution (FD) Factor

Workflow for the analysis of 3M3MB in coffee.

Conclusion

This compound is a vital component of the complex aroma profile of roasted coffee, contributing desirable roasty and savory notes. Its formation during the Maillard reaction highlights the importance of the roasting process in developing the final flavor of the coffee. The analytical techniques and protocols outlined in this guide provide a robust framework for the accurate identification and quantification of this key aroma compound. A deeper understanding of the role of 3M3MB and other volatile sulfur compounds can aid in the targeted development of coffee with specific and enhanced flavor profiles, and may have broader applications in the food and fragrance industries.

References

Chemical formula and molecular weight of 3-Mercapto-3-methyl-1-butanol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercapto-3-methyl-1-butanol (MMB), a volatile organosulfur compound. It details its chemical properties, synthesis, biological significance, and applications, with a focus on data and methodologies relevant to a scientific audience.

Chemical Identity and Properties

This compound is an alkanethiol characterized by a primary alcohol group and a tertiary thiol group.[1][2][3] Its distinct aroma, often described as "catty," "meaty," or "broth-like," makes it a significant compound in flavor and fragrance chemistry.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₅H₁₂OS[1][4][5][6]
Molecular Weight 120.21 - 120.22 g/mol [1][4][5]
IUPAC Name 3-methyl-3-sulfanylbutan-1-ol[1][3]
CAS Number 34300-94-2[1][4]
Appearance Not specified, but used in liquid form
Density 0.985 - 0.989 g/mL at 20 °C[7]
Boiling Point 186 - 190 °C[6][7][8]
Flash Point 62.78 - 69 °C[6][8][9]
Solubility Soluble in water (10 g/L at 20°C), acetone (B3395972), and 95% ethanol.[1][7]
Refractive Index 1.480-1.490 at 20 °C[7]

Synthesis and Experimental Protocols

The synthesis of this compound has been well-documented, with a common pathway starting from ethyl acetate (B1210297).[1][2]

Experimental Protocol: Synthesis from Ethyl Acetate

This protocol outlines the key steps for the synthesis of this compound.

  • Activation and Coupling: Ethyl acetate is activated at the α-position using lithium bis(trimethylsilyl)amide. The resulting enolate is then coupled with acetone to form ethyl 3-hydroxy-3-methylbutyrate.[1][2]

  • Bromination: The hydroxyl group of ethyl 3-hydroxy-3-methylbutyrate is substituted with bromine, typically using a brominating agent like phosphorus tribromide.

  • Thiolation: The brominated intermediate is treated with thiourea, followed by hydrolysis, to introduce the thiol group, forming 3-mercapto-3-methyl-butyric acid.[2]

  • Reduction: The carboxylic acid group of 3-mercapto-3-methyl-butyric acid is reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the final product, this compound.[1][2]

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Synthesis Pathway Ethyl Acetate Ethyl Acetate Ethyl 3-hydroxy-3-methylbutyrate Ethyl 3-hydroxy-3-methylbutyrate Ethyl Acetate->Ethyl 3-hydroxy-3-methylbutyrate 1. Activation & Coupling Acetone Acetone Acetone->Ethyl 3-hydroxy-3-methylbutyrate Lithium bis(trimethylsilyl)amide Lithium bis(trimethylsilyl)amide Lithium bis(trimethylsilyl)amide->Ethyl 3-hydroxy-3-methylbutyrate Brominated Intermediate Brominated Intermediate Ethyl 3-hydroxy-3-methylbutyrate->Brominated Intermediate 2. Bromination Brominating Agent Brominating Agent Brominating Agent->Brominated Intermediate 3-mercapto-3-methyl-butyric acid 3-mercapto-3-methyl-butyric acid Brominated Intermediate->3-mercapto-3-methyl-butyric acid 3. Thiolation Thiourea Thiourea Thiourea->3-mercapto-3-methyl-butyric acid This compound This compound 3-mercapto-3-methyl-butyric acid->this compound 4. Reduction Lithium aluminum hydride Lithium aluminum hydride Lithium aluminum hydride->this compound

Caption: Synthetic route of this compound.

Biological Significance and Pathways

This compound is a secondary metabolite found in various natural sources, including plants and mammals.[3]

In Feline Biology:

In cats, MMB is a degradation product of felinine (B1672332), which is synthesized in the bladder.[2][8] The production of felinine is catalyzed by the enzyme cauxin from 3-methylbutanol-cysteinylglycine (3MBCG).[2] The subsequent degradation of felinine to MMB plays a role in chemical signaling, particularly in scent marking.[2]

Diagram 2: Biosynthesis of this compound in Felines

G cluster_1 Feline Biosynthetic Pathway 3-methylbutanol-cysteinylglycine (3MBCG) 3-methylbutanol-cysteinylglycine (3MBCG) Felinine Felinine 3-methylbutanol-cysteinylglycine (3MBCG)->Felinine Enzymatic Conversion Cauxin (enzyme) Cauxin (enzyme) Cauxin (enzyme)->Felinine This compound (MMB) This compound (MMB) Felinine->this compound (MMB) Degradation

Caption: Formation of MMB from 3MBCG in felines.

In Food and as a Biomarker:

MMB has been identified in various foods and beverages, including Sauvignon Blanc wine, coffee, and passion fruit juice.[2][3][7] Its presence in these products makes it a potential biomarker for dietary intake studies.[1][10]

Diagram 3: Role as a Dietary Biomarker

G cluster_2 Biomarker Application Logic Food Consumption Food Consumption Presence of MMB in Food Presence of MMB in Food Food Consumption->Presence of MMB in Food Ingestion and Metabolism Ingestion and Metabolism Presence of MMB in Food->Ingestion and Metabolism Detection in Biological Samples Detection in Biological Samples Ingestion and Metabolism->Detection in Biological Samples Biomarker for Dietary Intake Biomarker for Dietary Intake Detection in Biological Samples->Biomarker for Dietary Intake

Caption: Logical flow for MMB as a dietary biomarker.

Applications in Research and Development

The unique properties of this compound lend it to several applications relevant to scientific professionals.

  • Flavor and Fragrance Industry: It is widely used as a flavoring agent to impart meaty and savory notes to food products.[1][9]

  • Chemical Synthesis: It serves as a building block or intermediate in the synthesis of other organic compounds.[1]

  • Metabolomics and Biomarker Discovery: Its presence in certain foods and biological systems makes it a target for metabolomic studies and a candidate for biomarker validation.[10]

  • Drug Development: While not a direct therapeutic agent, its role as a secondary metabolite and its interaction with enzymes could be of interest in studies of metabolic pathways and potential off-target effects of drugs.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[11] It can cause skin irritation and serious eye damage.[11][12] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[11] It should be stored in a cool, well-ventilated area. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[7]

References

Unveiling the Tomcat's Scent: A Technical Guide to the Identification of 3-Mercapto-3-methyl-1-butanol in Feline Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and quantification of 3-Mercapto-3-methyl-1-butanol (3M3MB), a key semiochemical in cat urine. This document details the biochemical pathways, experimental protocols for analysis, and quantitative data related to this compound, offering valuable insights for researchers in animal physiology, chemical ecology, and pheromone-based drug development.

Introduction: The Chemical Signature of Feline Communication

Domestic cats (Felis catus) and other felids utilize a sophisticated system of chemical communication, in which urine plays a pivotal role in marking territory and signaling social and reproductive status. A prominent compound responsible for the characteristic "tomcat" odor of male cat urine is the volatile sulfur-containing compound, this compound (3M3MB).[1][2] Its presence and concentration are influenced by various factors, including sex, age, and species.[3][4] This guide delves into the scientific foundation of 3M3MB identification and its significance in feline biology.

Biochemical Pathway of 3M3MB Production

The biosynthesis of 3M3MB is a multi-step enzymatic process that originates from a precursor in the bloodstream and culminates in the volatile compound released from urine. The key precursor to 3M3MB is a unique sulfur-containing amino acid called felinine (B1672332).[1][5][6]

The production pathway begins with 3-methylbutanol-glutathione (3-MBG) in the cat's blood.[7] In the kidneys, the enzyme cauxin, a carboxylesterase, plays a crucial role in hydrolyzing a precursor to felinine.[1][7] Felinine itself is odorless, but upon exposure to air and microbial action in the environment, it slowly degrades to release the volatile and odorous 3M3MB.[1][6]

Biochemical Pathway of this compound (3M3MB) Production cluster_blood Blood cluster_kidney Kidney cluster_urine Urine (Post-Excretion) MBG 3-Methylbutanol-glutathione (3-MBG) Felinine_Precursor Felinine Precursor MBG->Felinine_Precursor Transport Cauxin Cauxin (Carboxylesterase) Felinine Felinine Cauxin->Felinine Felinine_Precursor->Felinine Hydrolysis MMB This compound (3M3MB) Felinine->MMB Slow Degradation (Microbial Action)

Biochemical pathway of 3M3MB synthesis.

Quantitative Analysis of 3M3MB in Cat Urine

The concentration of 3M3MB in cat urine is a key indicator of an individual's sex and hormonal status. Intact male cats exhibit significantly higher levels of this compound compared to females and neutered males. The following table summarizes the quantitative data from relevant studies.

SpeciesSex/StatusConcentration / Relative AbundanceReference
Domestic Cat (Felis catus)Intact Male7 times higher than intact females[3]
Domestic Cat (Felis catus)Intact Male0.1 µg/mL (used in behavioral study)[3]
Domestic Cat (Felis catus)Intact MaleMajor peak in GC-MS analysis[8]
Domestic Cat (Felis catus)Castrated Male & FemaleClearly detected, but at lower levels than intact males[5][8]
Leopard (Panthera pardus)-Detected in urine[2]
Iriomote Cat (Prionailurus bengalensis iriomotensis)-Significantly higher levels than Tsushima leopard cat[2]
Tsushima Leopard Cat (Prionailurus bengalensis euptilurus)-Lower levels compared to Iriomote cat[2]

Experimental Protocols for 3M3MB Identification

The primary analytical technique for the identification and quantification of volatile compounds like 3M3MB in cat urine is Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][9][10] This is often preceded by a sample preparation step using Solid-Phase Microextraction (SPME) to concentrate the analytes from the headspace of the urine sample.[8][10][11][12][13]

Headspace Solid-Phase Microextraction (SPME)
  • Objective: To extract and concentrate volatile organic compounds (VOCs) from the urine sample.

  • Procedure:

    • A urine sample is placed in a sealed vial.

    • The vial is gently heated to encourage the volatilization of compounds into the headspace.

    • An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace.[10]

    • Volatile compounds adsorb onto the fiber.

    • The fiber is then retracted and introduced into the GC injector for desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify the individual volatile compounds extracted by SPME.

  • Typical Parameters:

    • Injector: The SPME fiber is desorbed at a high temperature (e.g., 250 °C).[10]

    • GC Column: A capillary column with a non-polar or mid-polar stationary phase is commonly used to separate the compounds based on their boiling points and affinities.

    • Oven Temperature Program: A programmed temperature ramp is employed to elute the compounds from the column. A typical program might start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 240°C).[11]

    • Mass Spectrometer: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.[11]

    • Identification: The resulting mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST) for identification. The retention time of the compound on the GC column provides additional confirmation.

Experimental Workflow for 3M3MB Analysis UrineSample Cat Urine Sample in Vial SPME Headspace SPME (e.g., DVB/CAR/PDMS fiber) UrineSample->SPME Volatilization & Adsorption GCMS GC-MS System SPME->GCMS Thermal Desorption & Injection DataAnalysis Data Analysis (Library Matching & Quantification) GCMS->DataAnalysis Mass Spectra & Chromatogram

Workflow for 3M3MB identification.

Factors Influencing 3M3MB Levels

The concentration of 3M3MB in cat urine is not static and is influenced by a number of physiological and demographic factors. Understanding these relationships is crucial for interpreting analytical results and for studies on feline chemical communication.

  • Sex: Intact male cats have significantly higher concentrations of 3M3MB than females.[3] This is linked to higher levels of testosterone (B1683101), which upregulates the production of the precursor, felinine.[4]

  • Age: The enzymatic machinery for felinine production, particularly the enzyme cauxin, becomes fully active after puberty. Therefore, adult cats (older than 3 months) have higher levels of felinine and consequently 3M3MB compared to kittens.[14]

  • Neutering Status: Castration in males leads to a significant reduction in testosterone levels, resulting in lower production of felinine and 3M3MB.[5]

  • Species and Subspecies: The presence and concentration of 3M3MB can vary between different felid species and even subspecies, as seen in the comparison between the Iriomote cat and the Tsushima leopard cat.[2]

Logical Relationships Influencing 3M3MB Concentration cluster_factors Influencing Factors Sex Sex (Male vs. Female) MMB_Concentration 3M3MB Concentration in Urine Sex->MMB_Concentration Higher in Males Age Age (Adult vs. Juvenile) Age->MMB_Concentration Higher in Adults Neutering Neutering Status (Intact vs. Neutered) Neutering->MMB_Concentration Higher in Intact Species Felid Species/ Subspecies Species->MMB_Concentration Varies

Factors affecting 3M3MB levels.

Conclusion

The identification and quantification of this compound in cat urine provide a window into the complex world of feline chemical communication. The methodologies outlined in this guide, centered around SPME-GC-MS, offer a robust framework for researchers to investigate this and other volatile semiochemicals. The established links between 3M3MB concentration and the physiological status of the cat underscore its importance as a biomarker in studies of animal behavior, reproductive biology, and population dynamics. Furthermore, a deeper understanding of the biosynthesis and function of such pheromones holds potential for the development of novel products for managing feline behavior and welfare.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-butanol (MMB) is a potent volatile sulfur compound responsible for a range of characteristic aromas in various food products, beverages, and even biological systems.[1][2] Its aroma profile is complex, often described as "catty," "meaty," "broth-like," or reminiscent of cooked leeks.[1][2] In the flavor and fragrance industry, it is utilized to impart grapefruit, passion fruit, and gooseberry nuances.[3] Given its extremely low odor threshold, the accurate identification and quantification of MMB are critical for understanding its impact on the sensory properties of various matrices. Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector, making it an ideal method for characterizing key odorants like MMB.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-O.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods.

PropertyValueReference
Molecular Formula C₅H₁₂OS[4]
Molecular Weight 120.21 g/mol [5]
CAS Number 34300-94-2[3]
Boiling Point 190 °C[5]
Density 0.985 g/cm³[5]
Flash Point 69 °C[5]
Solubility Soluble in water (10 g/L at 20°C), acetone, and 95% ethanol.[4]
Kovats Retention Index Standard non-polar: 938, 944; Standard polar: 1655[4][6]

Odor Characteristics and Thresholds

The sensory impact of MMB is defined by its characteristic aroma and low detection threshold.

Odor DescriptorReported Odor ThresholdMatrix
Catty, Roasty, Broth-like, Meaty, Savory1500 ng/L-
Catty2 µg/LWater

Data sourced from multiple references.[1][2]

Experimental Protocols

The following protocols are designed to provide a detailed methodology for the GC-O analysis of this compound. Given the reactive and volatile nature of thiols, careful sample handling and system inertness are critical for accurate analysis.[7]

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix and the concentration of MMB.

a) Liquid Samples (e.g., Wine, Beer, Fruit Juice)

  • Direct Injection (for high concentration samples):

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • If necessary, dilute the sample with a suitable solvent (e.g., ethanol/water mixture) to bring the analyte concentration within the linear range of the detector.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for trace-level analysis and is commonly used for volatile sulfur compounds in beverages.[8][9]

    • Place a known volume of the liquid sample (e.g., 10 mL) into a 20 mL headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

    • If performing quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog of MMB or another thiol not present in the sample).

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.

    • Expose a SPME fiber (e.g., PDMS/DVB or Carboxen/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to extract the volatile compounds.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b) Solid Samples (e.g., Coffee, Grains)

  • Solvent Extraction:

    • Grind the solid sample to a fine powder to increase the surface area.

    • Weigh a known amount of the powdered sample into a flask.

    • Add a suitable solvent (e.g., dichloromethane (B109758) or a methanol/water mixture) and an internal standard.

    • Extract the analytes using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

    • Filter the extract and concentrate it to a small volume under a gentle stream of nitrogen.

    • The resulting extract can be injected directly into the GC.

  • Dynamic Headspace (Purge and Trap): This method is effective for trapping volatile compounds from a solid matrix.[10]

    • Place a known amount of the solid sample in a purge vessel.

    • Heat the sample to a specific temperature while purging with an inert gas (e.g., helium or nitrogen).

    • The purged volatiles are trapped on an adsorbent tube (e.g., Tenax TA).

    • The trapped compounds are then thermally desorbed into the GC system.

Gas Chromatography-Olfactometry (GC-O) Parameters

The following are recommended starting parameters for the GC-O analysis of MMB. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Setting
Injector Split/Splitless or PTV
Injector Temperature 230-250°C
Liner Deactivated, glass wool liner
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)
Column Non-polar (e.g., DB-5, HP-5MS) or polar (e.g., DB-WAX, HP-INNOWax) capillary column. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Oven Program Initial: 40°C (hold 2 min), Ramp: 5°C/min to 220°C, Hold: 5 min.
Effluent Splitter 1:1 split ratio between the mass spectrometer (or other detector) and the olfactometry port.
Olfactometry Port Heated transfer line (200-230°C), humidified air supply.
Data Acquisition and Analysis
  • Olfactometry Data: As the chromatogram runs, a trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a descriptor for each detected odor.

  • Detector Data (e.g., Mass Spectrometry): Simultaneously, a detector like a mass spectrometer (MS) or a sulfur-specific detector (e.g., Sulfur Chemiluminescence Detector - SCD) records the chemical data.[8]

  • Data Correlation: The olfactometry data is then correlated with the detector data to identify the specific compound responsible for each odor. The retention time of the odor event should match the retention time of a peak on the chromatogram.

  • Confirmation: The identity of MMB can be confirmed by comparing its mass spectrum and retention index with those of an authentic standard.

Mandatory Visualizations

GCO_Workflow GC-O Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Wine, Coffee) Extraction Extraction (SPME, Solvent Extraction) Sample->Extraction Concentration Concentration / Dilution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Effluent_Split Effluent Splitting GC_Separation->Effluent_Split Olfactometry Olfactometry Port (Human Assessor) Effluent_Split->Olfactometry Detector Detector (MS, SCD) Effluent_Split->Detector Data_Acquisition Data Acquisition (Aromagram & Chromatogram) Olfactometry->Data_Acquisition Detector->Data_Acquisition Data_Correlation Data Correlation Data_Acquisition->Data_Correlation Compound_ID Compound Identification Data_Correlation->Compound_ID

Caption: Workflow for the GC-O analysis of this compound.

Caption: Key characteristics of this compound.

Conclusion

The GC-O analysis of this compound provides invaluable data for understanding its contribution to the aroma of various products. The protocols outlined in these application notes serve as a comprehensive guide for researchers, scientists, and professionals in the field. Due to the reactivity of thiols, meticulous attention to detail during sample preparation and analysis is paramount for obtaining accurate and reproducible results. The combination of instrumental analysis and human sensory perception makes GC-O an indispensable tool for the comprehensive characterization of potent odorants like MMB.

References

Application Note: Quantification of 3-Mercapto-3-methyl-1-butanol in Wine Samples by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Mercapto-3-methyl-1-butanol (3M3MB1), also known as 3-methyl-3-sulfanylbutan-1-ol, is a volatile thiol compound that can be found in some food products, including wine.[1][2] It is recognized for its potent aroma, often described as "meaty" or "broth-like".[2] The presence and concentration of such volatile thiols are crucial in defining the aromatic profile and overall quality of a wine. Therefore, accurate quantification of 3M3MB1 is essential for winemakers and researchers aiming to understand and control the sensory characteristics of wine. This application note provides a detailed protocol for the quantification of this compound in wine samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

While specific quantitative data for this compound in wine is not extensively available in the literature, the following table summarizes typical quantitative parameters for closely related and analytically similar volatile thiols found in wine. These values can serve as a benchmark for the expected performance of the method for 3M3MB1.

AnalyteWine TypeLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Typical Concentration Range (ng/L)
3-Mercaptohexan-1-ol (3MH)Sauvignon Blanc1-6 - 135
3-Mercaptohexyl acetate (B1210297) (3MHA)Sauvignon Blanc17-Not specified
4-Mercapto-4-methyl-2-pentanone (4MMP)Sauvignon Blanc0.9-Not specified
3-sulfanyl-2-methylpropan-1-olRed Wine--250 - 10000

Note: The data for 3MH, 3MHA, and 4MMP are from a study using HS-SPME-GC-MS following extractive alkylation.[3] The concentration range for 3-sulfanyl-2-methylpropan-1-ol is from a study on red wines.[4]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Wine Sample (10 mL) internal_std Add Internal Standard (e.g., 4-methoxy-2-methyl-2-butanethiol) sample->internal_std derivatization Derivatization (e.g., with PFBBr) internal_std->derivatization extraction HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) derivatization->extraction gc_ms GC-MS Analysis extraction->gc_ms peak_integration Peak Integration gc_ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of 3M3MB1 in wine.

Experimental Protocols

1. Materials and Reagents

  • Wine Samples: Red or white wine.

  • Internal Standard (IS): 4-methoxy-2-methyl-2-butanethiol (B1595437) or a suitable deuterated analog of the analyte.

  • Derivatization Agent: Pentafluorobenzyl bromide (PFBBr).

  • Solvents: Dichloromethane (DCM), HPLC grade.

  • Salts: Sodium chloride (NaCl).

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and septa.

2. Standard and Sample Preparation

  • Stock Standard Solution: Prepare a stock solution of this compound in ethanol (B145695) (e.g., 100 mg/L).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a model wine solution (e.g., 12% ethanol in water, pH 3.5) to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/L).

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard in ethanol (e.g., 1 mg/L).

  • Sample Preparation:

    • Pipette 10 mL of the wine sample (or working standard) into a 20 mL headspace vial.

    • Add a defined amount of the internal standard spiking solution to each vial.

    • Add 3 g of NaCl to each vial to improve the volatility of the analytes.

    • For derivatization, add the derivatizing agent (e.g., PFBBr in DCM) and adjust the pH as necessary for the reaction. Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 60 minutes) with agitation.

3. HS-SPME Procedure

  • Condition the SPME fiber according to the manufacturer's instructions in the GC injection port.

  • Place the vial containing the prepared sample in a heating block or water bath set to the optimized extraction temperature (e.g., 50°C).

  • Insert the conditioned SPME fiber into the headspace of the vial, ensuring the fiber does not touch the liquid.

  • Allow the fiber to be exposed to the headspace for a defined extraction time (e.g., 30 minutes) with constant agitation.

  • After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C (in splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for 3M3MB1 and the internal standard.

5. Data Analysis and Quantification

  • Integrate the peak areas of the target analyte (3M3MB1) and the internal standard in the chromatograms obtained from the analysis of the working standards and the wine samples.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the working standards.

  • Determine the concentration of 3M3MB1 in the wine samples by interpolating their peak area ratios on the calibration curve.

The described HS-SPME-GC-MS method provides a sensitive and reliable approach for the quantification of this compound in wine samples. Proper optimization of sample preparation, extraction, and instrumental parameters is crucial for achieving accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of volatile aroma compounds in wine, contributing to a better understanding and control of wine quality.

References

Application Notes and Protocols for the Stable Isotope Dilution Assay of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-butanol (3M3MB1) is a volatile sulfur compound that plays a significant role in the aroma profile of various food products, beverages, and biological systems. It is a key aroma compound in certain wines, beers, and tropical fruits, and has also been identified in cat urine.[1] The accurate quantification of 3M3MB1 is crucial for quality control in the food and beverage industry, flavor and fragrance research, and in studies of metabolic pathways.

Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of trace-level analytes in complex matrices. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (internal standard) to the sample at the beginning of the sample preparation process. Since the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. Any sample loss during extraction or matrix effects during analysis will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte to the internal standard provides a highly accurate and precise measurement.

These application notes provide a detailed protocol for the quantification of this compound in liquid samples (e.g., wine, beer, biological fluids) using a stable isotope dilution assay coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of the Assay

The stable isotope dilution assay for 3M3MB1 involves the following key steps:

  • Internal Standard Spiking: A known amount of a deuterated analog of 3M3MB1 (e.g., d6-3-Mercapto-3-methyl-1-butanol) is added to the sample.

  • Sample Preparation: The analyte and internal standard are extracted from the sample matrix. A derivatization step is often employed to improve the chromatographic properties and mass spectrometric sensitivity of the thiol.

  • GC-MS/MS Analysis: The derivatized extract is injected into a GC-MS/MS system. The analyte and internal standard are separated by the gas chromatograph and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: The concentration of 3M3MB1 in the original sample is calculated based on the ratio of the peak area of the native analyte to that of the isotopically labeled internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated this compound (e.g., 3-Mercapto-3-(methyl-d3)-1-butanol-1,1,2,2-d4) - Note: The synthesis of a suitable deuterated standard is a prerequisite for this assay.

  • Methanol (B129727) (LC-MS grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Derivatization agent: N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Pyridine (B92270) (anhydrous)

  • Milli-Q or equivalent high-purity water

Equipment
  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

  • Solid Phase Microextraction (SPME) device with a suitable fiber (e.g., Carboxen/PDMS) or Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Autosampler

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Analytical balance

  • Micropipettes

Preparation of Standards
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 3M3MB1 and its deuterated internal standard into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the deuterated 3M3MB1 stock solution with methanol.

Sample Preparation (Liquid Samples, e.g., Wine)
  • Spiking: To a 10 mL aliquot of the liquid sample in a screw-cap vial, add a known amount (e.g., 100 µL) of the internal standard spiking solution (100 ng/mL).

  • Extraction (Option A: Solid Phase Microextraction - SPME):

    • Place the vial in a heating block at 40°C.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

    • Retract the fiber and proceed to GC-MS/MS injection.

  • Extraction (Option B: Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte and internal standard with 5 mL of dichloromethane.

    • Dry the eluate over anhydrous sodium sulfate.

    • Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.

  • Derivatization (if SPE is used):

    • To the concentrated extract, add 20 µL of anhydrous pyridine and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions

Specific MRM transitions need to be determined by infusing the derivatized standards of both the native 3M3MB1 and its deuterated analog into the mass spectrometer. The precursor ion will be the molecular ion or a major fragment ion of the derivatized compound, and product ions will be characteristic fragments.

Hypothetical MRM Transitions for TBDMS-derivatized 3M3MB1:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
3M3MB1-TBDMSTo be determinedTo be determinedTo be determinedTo be determined
d6-3M3MB1-TBDMSTo be determinedTo be determinedTo be determinedTo be determined

Note: The user must experimentally determine the optimal precursor and product ions, as well as collision energies for their specific instrument and deuterated standard.

Data Presentation

The quantitative data obtained from the SIDA should be summarized in tables for clear comparison and validation of the method's performance.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)To be determined (e.g., ng/L)
Limit of Quantification (LOQ)To be determined (e.g., ng/L)
Precision (RSD%)< 15%
Accuracy/Recovery (%)85-115%

Table 2: Quantification of 3M3MB1 in Various Samples

Sample IDMatrixConcentration (ng/L)Standard Deviation
Sample 1White WineValueValue
Sample 2Red WineValueValue
Sample 3BeerValueValue
Sample 4Fruit JuiceValueValue

Visualizations

Experimental Workflow

G Experimental Workflow for 3M3MB1 SIDA cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Wine) Spike Spike with Deuterated 3M3MB1 Internal Standard Sample->Spike Extract Extraction (SPME or SPE) Spike->Extract Derivatize Derivatization (e.g., with MTBSTFA) Extract->Derivatize GCMS GC-MS/MS Analysis (MRM Mode) Derivatize->GCMS Quant Quantification (based on Analyte/IS Ratio) GCMS->Quant Result Final Concentration of 3M3MB1 Quant->Result

Caption: Workflow for the stable isotope dilution analysis of 3M3MB1.

Principle of Stable Isotope Dilution Assay

G Principle of SIDA cluster_0 cluster_1 cluster_2 Analyte Analyte (3M3MB1) Sample Sample Matrix Analyte->Sample IS Internal Standard (d6-3M3MB1) IS->Sample Processed_Analyte Measured Analyte Sample->Processed_Analyte Losses & Matrix Effects Processed_IS Measured IS Sample->Processed_IS Losses & Matrix Effects Ratio Ratio (Analyte / IS) Remains Constant Processed_Analyte->Ratio Processed_IS->Ratio Result Accurate Concentration Ratio->Result

Caption: The ratio of analyte to internal standard remains constant.

References

Application Notes & Protocols for the Analytical Determination of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Mercapto-3-methyl-1-butanol (3M3MB) is a potent volatile sulfur compound contributing to the aroma profile of various foods and beverages, including coffee, beer, and wine.[1] Its characteristic scent is often described as sulfury, meaty, or savory. Accurate quantification of 3M3MB is crucial for quality control, flavor profile analysis, and new product development in the food and beverage industry, as well as for researchers studying flavor chemistry and metabolomics.

These application notes provide detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies described are intended for researchers, scientists, and drug development professionals.

Analytical Standards

Certified reference materials (CRMs) or analytical standards of this compound are commercially available from various chemical suppliers. It is recommended to use a standard of high purity (≥98%) for the preparation of calibration standards and for spiking experiments to determine recovery.

For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard, such as this compound-d6, is highly recommended for stable isotope dilution analysis (SIDA).[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Beverages by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS/MS

This protocol is suitable for the analysis of 3M3MB in liquid matrices such as beer, wine, and coffee.

1. Sample Preparation (HS-SPME)

  • Apparatus: 20 mL headspace vials with magnetic crimp caps, SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), heating and stirring module.

  • Procedure:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike the sample with an appropriate amount of the deuterated internal standard (e.g., this compound-d6) solution.

    • Immediately seal the vial with a magnetic crimp cap.

    • Place the vial in the heating and stirring module and equilibrate the sample at 40°C for 10 minutes with constant agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Suggested MRM Transitions:

      • This compound (Quantifier): m/z 102 > 59

      • This compound (Qualifier): m/z 120 > 87

      • This compound-d6 (Internal Standard): m/z 108 > 65 (Note: These transitions are suggested based on the fragmentation pattern of 3M3MB. Optimization of collision energies is required for maximum sensitivity.)

3. Calibration and Quantification

  • Prepare a series of calibration standards in a matrix that closely mimics the sample (e.g., a model wine or beer) by spiking with known concentrations of the 3M3MB analytical standard and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS/MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of 3M3MB in the samples by applying the peak area ratio to the calibration curve.

Protocol 2: Analysis of this compound by Gas Chromatography-Olfactometry (GC-O)

This protocol is used to identify the aroma contribution of 3M3MB in a sample extract.

1. Sample Preparation

  • Prepare a sample extract using a suitable method such as liquid-liquid extraction or solvent-assisted flavor evaporation (SAFE) to concentrate the volatile compounds.

2. GC-O Analysis

  • Gas Chromatograph (GC) Conditions: Use the same GC conditions as in Protocol 1.

  • Olfactometry Port:

    • The column effluent is split between the MS detector and an olfactometry port.

    • Humidified air is delivered to the olfactometry port to prevent nasal dehydration of the assessor.

  • Procedure:

    • Inject the sample extract into the GC-O system.

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.

    • The retention time of the detected aroma is then correlated with the mass spectrum obtained from the MS detector to identify the compound responsible for the aroma.

Quantitative Data Summary

The following table summarizes typical analytical performance parameters for the quantification of this compound using the HS-SPME-GC-MS/MS method described in Protocol 1. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/L
Linearity (R²) > 0.995
Linear Range 0.1 - 100 µg/L
Recovery 90 - 110%
Precision (RSD%) < 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS/MS Analysis cluster_data Data Analysis sample Beverage Sample (5 mL) nacl Add NaCl (1.5 g) sample->nacl is Spike with Internal Standard nacl->is seal Seal Vial is->seal equilibrate Equilibrate (40°C, 10 min) seal->equilibrate extract Expose SPME Fiber (40°C, 30 min) equilibrate->extract desorption Thermal Desorption in GC Injector extract->desorption separation GC Separation on Polar Column desorption->separation ionization Electron Ionization (70 eV) separation->ionization detection MRM Detection ionization->detection calibration Generate Calibration Curve detection->calibration quantification Quantify 3M3MB Concentration calibration->quantification

Caption: Workflow for the quantification of this compound.

logical_relationship analyte This compound (Analyte) gcms GC-MS/MS System analyte->gcms is This compound-d6 (Internal Standard) is->gcms ratio Peak Area Ratio (Analyte / Internal Standard) gcms->ratio calibration Calibration Curve ratio->calibration concentration Accurate Concentration calibration->concentration

Caption: Principle of Stable Isotope Dilution Analysis for 3M3MB.

References

Application of 3-Mercapto-3-methyl-1-butanol as a Food Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-butanol (MMB) is a potent, sulfur-containing volatile organic compound that contributes significantly to the aroma of various food products.[1][2][3][4] Its complex sensory profile, often described as "catty," "roasty," "broth-like," "meaty," and "savory," makes it a valuable ingredient for food flavoring applications.[1][5] MMB has been identified as a key odorant in Sauvignon Blanc wine, coffee, and passion fruit.[1][5] This document provides detailed application notes and experimental protocols for the utilization of MMB as a food flavoring agent, intended for researchers and professionals in the fields of food science and flavor chemistry.

Regulatory Status

MMB is recognized as a flavoring agent by major regulatory bodies. It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3854 and is considered GRAS (Generally Recognized as Safe).[2][6][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated MMB and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2][7]

Sensory Properties and Applications

MMB's unique flavor profile allows for its use in a variety of food products to impart or enhance specific savory notes. At lower concentrations, it can provide pleasant roasted and meaty undertones, while at higher concentrations, its "catty" aroma can become more pronounced.

Table 1: Sensory Descriptors and Applications of this compound
Sensory DescriptorTypical Concentration Range (in finished product)Food and Beverage Applications
Roasted, Meaty, Broth-like, Savory0.1 - 5 ppb (parts per billion)Soups, broths, gravies, processed meats, savory snacks, plant-based meat alternatives.
Tropical, Fruity (Grapefruit-like)0.01 - 0.5 ppbSauvignon Blanc wine, tropical fruit-flavored beverages, confectionary.[6]
Roasted Coffee150 - 1500 µg/kg (in coffee beans)Coffee-flavored products, bakery goods, desserts.[1]

Quantitative Data

Understanding the physicochemical properties and sensory thresholds of MMB is crucial for its effective application.

Table 2: Physicochemical Properties and Sensory Thresholds of this compound
PropertyValueReference
Chemical FormulaC5H12OS[1][2]
Molar Mass120.21 g/mol [1]
Density0.985 g/mL at 20 °C[1]
Boiling Point90 °C at 17 mmHg
Flash Point62.78 °C[6]
Orthonasal Odor Threshold in Water2 µg/L[1]
Perception Threshold1500 ng/L[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the application of MMB as a food flavoring agent.

Protocol 1: Sensory Evaluation of this compound in a Savory Broth

Objective: To determine the sensory profile and optimal concentration of MMB in a model savory broth system.

Materials:

  • Food-grade this compound (≥98% purity)

  • Unsalted beef or vegetable broth base (low flavor intensity)

  • Deionized water

  • Sensory evaluation booths

  • Coded sample cups

  • Water for palate cleansing

  • Unsalted crackers

Procedure:

  • Stock Solution Preparation: Prepare a 1000 ppm (w/v) stock solution of MMB in propylene (B89431) glycol.

  • Sample Preparation:

    • Prepare a large batch of the savory broth according to the manufacturer's instructions.

    • Create a series of broth samples with varying concentrations of MMB (e.g., 0 ppb, 0.5 ppb, 1 ppb, 2 ppb, 5 ppb, 10 ppb) by spiking the broth with the MMB stock solution.

    • Heat all samples to a consistent serving temperature (e.g., 60°C).

  • Sensory Panel:

    • Recruit 10-15 trained sensory panelists with experience in descriptive analysis of savory products.

    • Conduct a training session to familiarize panelists with the sensory attributes to be evaluated (e.g., meaty, roasted, brothy, soupy, sulfurous, catty, overall flavor intensity).

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample and rate the intensity of the predefined sensory attributes on a 15-cm line scale anchored from "not perceptible" to "very strong."

    • Ensure panelists cleanse their palate with water and unsalted crackers between samples.

  • Data Analysis:

    • Measure the ratings from the line scales.

    • Perform statistical analysis (e.g., ANOVA, Tukey's HSD test) to identify significant differences in attribute intensities across the different MMB concentrations.

    • Plot the mean intensity ratings for each attribute against the MMB concentration to visualize the dose-response relationship.

Protocol 2: Stability Assessment of this compound during Thermal Processing

Objective: To evaluate the stability of MMB in a food matrix under typical thermal processing conditions.

Materials:

  • Food-grade this compound

  • Model food matrix (e.g., a simple soup base or a meat slurry)

  • Sealed, heat-resistant vials

  • Water bath or oven for heating

  • Internal standard (e.g., deuterated MMB or another stable thiol)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare the model food matrix and spike it with a known concentration of MMB (e.g., 10 ppb).

    • Add a known concentration of the internal standard.

    • Aliquot the spiked matrix into the heat-resistant vials and seal them.

  • Thermal Treatment:

    • Subject the vials to different time-temperature treatments (e.g., 80°C for 15 min, 100°C for 10 min, 121°C for 5 min).

    • Include an unheated control sample (t=0).

  • Extraction:

    • After thermal treatment, cool the vials to room temperature.

    • Extract the volatile compounds by adding DCM to each vial and vortexing vigorously.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Analyze the extracts using a GC-MS system equipped with a suitable capillary column (e.g., DB-FFAP).

    • Use selected ion monitoring (SIM) mode to quantify MMB and the internal standard based on their characteristic ions.

  • Data Analysis:

    • Calculate the concentration of MMB in each sample relative to the internal standard.

    • Determine the percentage degradation of MMB for each thermal treatment compared to the unheated control.

    • Plot the percentage of MMB remaining against the processing conditions.

Protocol 3: Quantification of this compound in Coffee using Stable Isotope Dilution Assay (SIDA)

Objective: To accurately quantify the concentration of MMB in a roasted coffee sample using a stable isotope dilution assay coupled with GC-MS.

Materials:

  • Roasted coffee beans

  • Deuterated this compound ([²H₆]-MMB) as an internal standard

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Grind the roasted coffee beans to a fine powder.

    • Weigh a precise amount of the coffee powder (e.g., 10 g) into a flask.

  • Spiking and Extraction:

    • Add a known amount of the [²H₆]-MMB internal standard solution to the coffee powder.

    • Add DCM to the flask and stir the suspension for several hours at room temperature to extract the volatile compounds.

    • Filter the extract and dry it over anhydrous sodium sulfate.

    • Carefully concentrate the extract to a final volume of 1 mL.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • Use a suitable GC column and temperature program to achieve good separation of the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring at least two characteristic ions for both MMB and [²H₆]-MMB.

  • Quantification:

    • Calculate the response factor for MMB relative to [²H₆]-MMB using a calibration curve prepared with known amounts of both compounds.

    • Determine the concentration of MMB in the coffee sample based on the peak area ratios of the analyte and the internal standard.

Signaling Pathway and Experimental Workflows

Flavor Perception Signaling Pathway

The perception of MMB, like other volatile sulfur compounds, begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. The binding of MMB to a specific OR, which may be facilitated by the presence of copper ions, triggers a G-protein coupled cascade.[8][9][10][11][12] This leads to the production of cyclic AMP (cAMP), which opens ion channels, causing depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of MMB's characteristic aroma.

G Flavor Perception Signaling Pathway for Thiols MMB This compound (MMB) OR Olfactory Receptor (OR) (potentially with Copper cofactor) MMB->OR Binds to G_protein G-protein OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Ion_channel Ion Channel cAMP->Ion_channel Opens Depolarization Neuron Depolarization Ion_channel->Depolarization Allows ion influx leading to Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling cascade for thiol compounds.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates the logical flow of a sensory evaluation experiment for MMB.

G Experimental Workflow for Sensory Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Stock_Prep Prepare MMB Stock Solution Sample_Prep Prepare Broth Samples with Varying MMB Concentrations Stock_Prep->Sample_Prep Presentation Present Coded Samples to Panelists Sample_Prep->Presentation Panel_Training Train Sensory Panel Panel_Training->Presentation Rating Panelists Rate Sensory Attributes Presentation->Rating Data_Collection Collect and Tabulate Ratings Rating->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Report Generate Report and Graphs Stats->Report

Caption: Workflow for sensory analysis of MMB.

Experimental Workflow for Quantitative Analysis (SIDA)

This diagram outlines the steps for quantifying MMB in a food matrix using a stable isotope dilution assay.

G Experimental Workflow for SIDA cluster_sample Sample Preparation cluster_extraction Extraction and Cleanup cluster_analysis Analysis and Quantification Homogenize Homogenize Food Sample Spike Spike with Deuterated Internal Standard Homogenize->Spike Extract Solvent Extraction Spike->Extract Dry Dry Extract Extract->Dry Concentrate Concentrate Extract Dry->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quantify Quantify using Response Factor GCMS->Quantify Result Report Concentration Quantify->Result

Caption: Workflow for quantitative analysis of MMB.

References

Application Notes and Protocols: The Use of 3-Mercapto-3-methyl-1-butanol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Mercapto-3-methyl-1-butanol (MMB), a potent, sulfurous aroma chemical, and its application in fragrance formulations. This document details its olfactory properties, provides quantitative data for its use, and outlines experimental protocols for its evaluation and analysis.

Introduction to this compound (MMB)

This compound is an organosulfur compound with the chemical formula C₅H₁₂OS.[1][2] It is a high-impact aroma chemical valued for its ability to impart complex and powerful notes to fragrance compositions.[3] While its aroma at high concentrations can be described as "catty," "meaty," or "brothy," at lower concentrations, it reveals more desirable facets such as "roasted," "savory," and even "tropical fruit" and "grapefruit" nuances.[1][4] This dual characteristic makes it a versatile ingredient for creating a wide range of scent profiles, particularly in mimicking natural, tropical, and fruity scents like passion fruit and grapefruit.[5]

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of MMB is presented in Table 1. Understanding these properties is crucial for its effective use in fragrance formulations.

PropertyValueReference
Chemical Formula C₅H₁₂OS[1]
Molecular Weight 120.21 g/mol [2]
Appearance Colorless to yellow liquid[5]
Odor Profile High concentration: Catty, meaty, brothy, sulfurous. Low concentration: Roasted, savory, tropical fruit, grapefruit, passion fruit.[1][4]
Odor Threshold Approximately 1500 ng/L (in water)[1]
Boiling Point 90°C at 17 mmHg[5]
Density Approximately 0.99 g/mL[5]
Storage Store at 2-8°C, filled with argon.[5]

Application in Fragrance Formulations

MMB is utilized in the fragrance industry to enhance the complexity and potency of perfumes and colognes.[5] Its high impact at low concentrations makes it a cost-effective tool for perfumers.

Creating Tropical and Fruity Accords

MMB is particularly effective in building natural-smelling tropical and fruity accords. At very low concentrations, often in the parts-per-million (ppm) range, it can introduce a juicy, ripe, and slightly sulfurous note characteristic of fruits like grapefruit and passion fruit. For instance, a concentration of 0.02 ppm has been noted to work well in creating grapefruit flavors, a principle that can be extrapolated to fragrance creation.[4]

Enhancing Savory and Roasted Notes

In more gourmand or oriental fragrance types, higher (though still carefully controlled) concentrations of MMB can be used to introduce savory, roasted, and brothy notes. This can add an unexpected and intriguing depth to a fragrance composition.

Use Levels

As a high-impact aroma chemical, MMB is used at very low levels in fragrance formulations. While specific concentrations in commercial perfumes are proprietary, a general guideline for such potent materials is to start with dilutions at 0.1% or even lower in the fragrance concentrate. The final concentration in the consumer product will be significantly lower.

Experimental Protocols

The following protocols are designed for the evaluation and analysis of fragrance formulations containing this compound.

Protocol for Sensory Evaluation of a Fragrance Formulation

Objective: To assess the olfactory characteristics of a fragrance formulation containing MMB.

Materials:

  • Fragrance formulation with MMB

  • Control fragrance formulation without MMB

  • Ethanol (perfumer's grade) as a solvent

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips (blotters)

  • Odor-free sensory evaluation booths

  • Panel of at least 5 trained sensory assessors

Procedure:

  • Sample Preparation: Prepare a 10% dilution of both the MMB-containing fragrance and the control fragrance in ethanol. Allow the solutions to macerate for at least 24 hours in a cool, dark place.

  • Panelist Training: Familiarize the panelists with the odor profile of MMB at different dilutions to help them identify its specific contribution to the fragrance.

  • Blotter Preparation: Dip smelling strips into the prepared fragrance solutions to a depth of 1 cm. Allow the solvent to evaporate for 30 seconds.

  • Evaluation:

    • Present the coded samples (MMB and control) to the panelists in a randomized order.

    • Instruct panelists to evaluate the top notes, heart notes (after 15-30 minutes), and base notes (after 2-4 hours) of each fragrance.

    • Panelists should describe the olfactory characteristics of each sample, focusing on attributes such as fruitiness, sulfurous notes, meatiness, and overall pleasantness.

    • A rating scale (e.g., 1 to 9 for intensity of specific attributes) can be used for quantitative data collection.

  • Data Analysis: Compile the descriptions and ratings from all panelists. Analyze the data to determine the perceived impact of MMB on the fragrance profile.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active compounds, including MMB, in a fragrance formulation.

Materials:

  • Gas chromatograph equipped with an olfactometry port (sniffing port) and a mass spectrometer (MS) detector.

  • Helium carrier gas.

  • Appropriate GC column (e.g., DB-5 or equivalent).

  • Fragrance sample.

  • Microsyringe.

Procedure:

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., start at 50°C, ramp up to 250°C).

    • Set the injector temperature (e.g., 250°C).

    • Set the carrier gas flow rate.

    • Split the column effluent between the MS detector and the olfactometry port.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the fragrance sample into the GC.

  • Olfactometry Analysis:

    • A trained assessor sniffs the effluent from the olfactometry port throughout the GC run.

    • The assessor records the retention time and provides a description of any detected odors.

  • MS Analysis: The mass spectrometer simultaneously records the mass spectra of the eluting compounds.

  • Data Correlation: Correlate the odor descriptions from the olfactometry analysis with the mass spectra from the MS detector to identify the compounds responsible for specific scents, including the contribution of MMB.

Protocol for Stability Testing of MMB in a Fragrance Base

Objective: To evaluate the stability of MMB in a fragrance base under accelerated aging conditions. Thiols are susceptible to oxidation, which can alter their scent profile.[6][7]

Materials:

  • Fragrance formulation containing a known concentration of MMB in an ethanol/water base.

  • Control fragrance formulation without MMB.

  • Clear and amber glass vials with airtight seals.

  • Temperature- and light-controlled environmental chambers.

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Aliquot the MMB-containing fragrance and the control into both clear and amber glass vials.

  • Storage Conditions: Store the vials under the following conditions for a period of 4 to 12 weeks:

    • Room temperature (approx. 20-25°C) in the dark (control).

    • Elevated temperature (e.g., 40°C) in the dark.

    • Exposure to UV light at room temperature.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the concentration of MMB in the samples using GC-FID or GC-MS.

    • Conduct a sensory evaluation (as per Protocol 4.1) to assess any changes in the odor profile.

  • Data Evaluation:

    • Plot the concentration of MMB over time for each storage condition.

    • Compare the sensory evaluation results to identify any degradation of the fragrance character.

    • The formation of disulfides, a common oxidation product of thiols, can also be monitored by GC-MS.[6]

Visualizations

Experimental Workflow for Sensory Evaluation

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_mmb Prepare MMB Fragrance (10% in Ethanol) macerate Macerate for 24h prep_mmb->macerate prep_control Prepare Control Fragrance (10% in Ethanol) prep_control->macerate dip_blotters Dip Smelling Strips macerate->dip_blotters present_samples Present Coded Samples to Panelists dip_blotters->present_samples eval_top Evaluate Top Notes present_samples->eval_top eval_heart Evaluate Heart Notes (15-30 min) eval_top->eval_heart eval_base Evaluate Base Notes (2-4h) eval_heart->eval_base record_data Record Descriptions and Ratings eval_base->record_data compile_data Compile Panelist Data record_data->compile_data analyze_data Statistical Analysis compile_data->analyze_data conclusion Draw Conclusions on MMB Impact analyze_data->conclusion

Caption: Workflow for the sensory evaluation of a fragrance containing MMB.

Logical Relationship: MMB Concentration and Scent Profile

concentration_scent cluster_concentration Concentration of MMB cluster_profile Perceived Scent Profile low_conc Low (<0.1 ppm) fruity Tropical Fruit (Grapefruit, Passion Fruit) low_conc->fruity Dominant Perception savory Roasted, Savory low_conc->savory Subtle hints med_conc Medium (0.1 - 1 ppm) med_conc->fruity Underlying fruitiness med_conc->savory Emerging Notes high_conc High (>1 ppm) meaty Meaty, Brothy, Catty high_conc->meaty Overpowering Notes

References

Protocols for the Extraction of 3-Mercapto-3-methyl-1-butanol from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Mercapto-3-methyl-1-butanol (3M3MB1B) is a volatile thiol compound that plays a significant role in the aroma profile of various food and beverage products, including wine, beer, and fruit juices. It is often associated with "catty," boxwood, or blackcurrant-like aromas and has a very low odor perception threshold, making its accurate quantification crucial for quality control and product development. However, the analysis of 3M3MB1B is challenging due to its high reactivity, low concentration in complex matrices, and susceptibility to oxidation.

This document provides detailed protocols for the extraction of 3M3MB1B from complex matrices, primarily focusing on beverages, for analysis by gas chromatography (GC) coupled with mass spectrometry (MS) or other sulfur-selective detectors. The methods described include Headspace Solid-Phase Microextraction (HS-SPME) and a classical Liquid-Liquid Extraction (LLE) with a specific purification step. These protocols are intended for researchers, scientists, and professionals in the food and beverage and drug development industries.

Extraction Techniques Overview

Several techniques can be employed for the extraction and concentration of volatile thiols like 3M3MB1B from complex samples. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and largely automated technique. It involves the exposure of a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber coating. The analytes are then thermally desorbed into the GC injector.

  • Liquid-Liquid Extraction (LLE) with Derivatization/Purification: A classical and robust technique involving the extraction of the analyte from the sample into an immiscible organic solvent. For thiols, this is often followed by a specific derivatization or purification step to enhance selectivity and stability.

  • Stir Bar Sorptive Extraction (SBSE): A technique similar to SPME but with a larger volume of the stationary phase coated onto a magnetic stir bar, allowing for higher analyte recovery.

This document will provide detailed protocols for HS-SPME and a specific LLE method.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related volatile thiols from various studies. This data is intended to provide a comparative overview of the performance of different extraction and analytical methods.

Table 1: Quantitative Performance Data for Thiol Analysis in Wine

AnalyteMethodMatrixLinearity (ng/L)LOD (ng/L)LOQ (ng/L)Recovery (%)Precision (RSD%)Reference
3-Mercaptohexan-1-ol (3MH)HS-SPME-GC-MS (PFB derivative)White Wine5 - 10001-90 - 1095 - 11[1]
4-Mercapto-4-methyl-2-pentanone (4MMP)HS-SPME-GC-MS (PFB derivative)White Wine1 - 5000.9-90 - 1095 - 11[1]
3-Mercaptohexyl acetate (B1210297) (3MHA)HS-SPME-GC-MS (PFB derivative)White Wine10 - 100017-90 - 1095 - 11[1]
3M3MB1BLLE-GC-MS (p-HMB purification)Sauvignon Blanc WineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; PFB: Pentafluorobenzyl.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is adapted from a validated method for the analysis of polyfunctional thiols in wine and is suitable for the quantification of 3M3MB1B.[1]

1. Materials and Reagents

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.

  • SPME Fiber Holder: For manual or automated use.

  • Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • Vial Caps (B75204): Magnetic screw caps or crimp caps.

  • Heating and Agitation Unit: SPME-compatible agitator with temperature control.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • This compound standard: Purity ≥95%.

  • Internal Standard (IS): e.g., Deuterated this compound ([²H₆]-3M3MB1B) or a structurally similar thiol not present in the sample.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Methanol: HPLC grade, for standard preparation.

  • Deionized Water: For sample dilution if necessary.

  • Derivatizing Agent (optional but recommended for thiols): Pentafluorobenzyl bromide (PFBBr) solution.

2. Sample Preparation

  • Pipette 10 mL of the sample (e.g., wine, beer) into a 20 mL SPME vial.

  • Add a precise amount of the internal standard solution.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.

  • If derivatization is performed, add the PFBBr solution according to a validated procedure to convert the thiols into more stable and less volatile derivatives. This step often requires pH adjustment and incubation.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

3. HS-SPME Procedure

  • Place the vial in the heating agitator.

  • Incubation: Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow for the equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

  • Desorption: After extraction, immediately withdraw the fiber from the sample vial and insert it into the GC injection port. Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

4. GC-MS Analysis

  • GC Column: A suitable capillary column for volatile sulfur compounds, e.g., a DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Acquisition Mode: Full Scan for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) for quantitative analysis of 3M3MB1B and the internal standard for enhanced sensitivity and selectivity. The characteristic ions for 3M3MB1B are m/z 120, 105, 87, and 59.[2]

5. Quantification

Prepare a calibration curve by analyzing standard solutions of 3M3MB1B at different concentrations, each containing the same amount of internal standard. Plot the ratio of the peak area of 3M3MB1B to the peak area of the internal standard against the concentration of 3M3MB1B. Determine the concentration of 3M3MB1B in the samples by using the regression equation from the calibration curve.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Sample 10 mL Sample IS Add Internal Standard Sample->IS NaCl Add 3g NaCl IS->NaCl Vial Seal 20 mL Vial NaCl->Vial Incubate Incubate 40°C, 15 min, 250 rpm Vial->Incubate Extract Extract with DVB/CAR/PDMS Fiber 40°C, 30 min Incubate->Extract Desorb Thermal Desorption 250°C, 5 min Extract->Desorb GCMS GC-MS Analysis (SIM Mode) Desorb->GCMS Quant Quantification GCMS->Quant

HS-SPME-GC-MS Workflow for 3M3MB1B Analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with p-Hydroxymercuribenzoate (p-HMB) Purification followed by GC-MS

This protocol is based on the method developed by Tominaga et al. (1998) for the specific extraction of volatile thiols from wine.[2]

1. Materials and Reagents

  • Dichloromethane (B109758) (DCM): High purity, for extraction.

  • Sodium Hydroxide (NaOH) solution: 10 N.

  • p-Hydroxymercuribenzoic acid (p-HMB) solution: Prepare an aqueous solution.

  • Anion Exchange Resin: e.g., Dowex 1X2-100.

  • Cysteine solution: For releasing thiols.

  • Sodium Sulfate (Na₂SO₄): Anhydrous, for drying the organic extract.

  • Nitrogen gas: For solvent evaporation.

  • Internal Standard (IS): e.g., 4-methoxy-2-methyl-2-butanethiol (B1595437) or a deuterated analog of 3M3MB1B.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

2. Extraction and Purification Procedure

  • Take 500 mL of the wine sample and add a known amount of the internal standard.

  • Adjust the pH of the wine to 7.0 with 10 N NaOH solution.

  • Liquid-Liquid Extraction: Extract the sample with two successive portions of 100 mL of dichloromethane by stirring for 5 minutes each time.

  • Combine the organic phases and centrifuge to break any emulsion.

  • Thiol Purification:

    • Extract the volatile thiols from the dichloromethane phase by shaking with an aqueous solution of p-hydroxymercuribenzoate. This forms a complex with the thiols.

    • Pass the aqueous p-HMB extract containing the thiol complexes through a column packed with an anion exchange resin (e.g., Dowex 1X2-100). The p-HMB-thiol complexes will be retained on the resin.

    • Wash the column with appropriate buffers to remove impurities.

    • Release of Thiols: Elute the column with a cysteine solution. The cysteine will displace the volatile thiols from the p-HMB complex, releasing them into the eluate.

  • Final Extraction: Extract the aqueous eluate containing the released thiols with three successive portions of dichloromethane (e.g., 4 mL, 2.5 mL, 2.5 mL).

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Concentration: Carefully concentrate the final extract to a small volume (e.g., 25 µL) under a gentle stream of nitrogen.

3. GC-MS Analysis

  • GC Column: A polar capillary column such as a DB-FFAP or equivalent (e.g., 50 m x 0.32 mm i.d., 0.5 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 10 min.

    • Ramp to 150°C at 2°C/min.

    • Ramp to 220°C at 5°C/min, hold for 20 min.

  • Carrier Gas: Helium.

  • Injector: Splitless injection of 2 µL of the final extract.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification. The characteristic ion for 3-mercapto-3-methylbutan-1-ol is m/z 120.[2]

4. Quantification

Similar to the HS-SPME method, quantification is achieved by using an internal standard and a calibration curve prepared with standard solutions of 3M3MB1B.

LLE_Workflow cluster_extraction Initial Extraction cluster_purification Thiol Purification cluster_final Final Steps Sample 500 mL Wine + IS pH_Adjust Adjust pH to 7.0 Sample->pH_Adjust LLE Extract with Dichloromethane pH_Adjust->LLE pHMB_Extract Extract with p-HMB solution LLE->pHMB_Extract Anion_Exchange Anion Exchange Chromatography pHMB_Extract->Anion_Exchange Release Release Thiols with Cysteine Anion_Exchange->Release Final_LLE Final Dichloromethane Extraction Release->Final_LLE Dry_Concentrate Dry and Concentrate Final_LLE->Dry_Concentrate GCMS GC-MS Analysis (SIM) Dry_Concentrate->GCMS

LLE with p-HMB Purification Workflow.

Conclusion

The choice of extraction protocol for this compound depends on the specific requirements of the analysis. The HS-SPME method offers a rapid, sensitive, and solvent-minimized approach that is well-suited for routine quality control analysis. The LLE method with p-HMB purification, while more labor-intensive, provides a high degree of selectivity and is excellent for research applications where very low detection limits and high purity of the extract are required. For both methods, the use of a suitable internal standard, preferably a deuterated analog of the analyte, is highly recommended to ensure accurate and precise quantification. Proper validation of the chosen method for the specific matrix of interest is essential to obtain reliable results.

References

Application Notes & Protocols for Solid-Phase Microextraction of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Mercapto-3-methyl-1-butanol (MMB) is a volatile sulfur compound (VSC) of significant interest in the fields of food science, beverage analysis, and metabolic research.[1][2][3] It is a potent aroma compound, contributing to the characteristic scents of various products such as coffee, passion fruit juice, and certain wines.[3] Given its low concentration in complex matrices and its high volatility, sensitive and efficient analytical methods are required for its accurate quantification.[4][5][6] Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a robust and solvent-free technique for the analysis of MMB and other VSCs.[4][5][7]

Principle of HS-SPME

HS-SPME is a sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[8] The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace of a sample. Volatile and semi-volatile analytes, such as MMB, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[9] The selection of the appropriate fiber coating is crucial for the selective and efficient extraction of the target analytes.

Challenges in Analysis

The analysis of this compound and other VSCs can be challenging due to their low concentrations and the complexity of the sample matrix.[4][5][6] In alcoholic beverages, the high ethanol (B145695) content can significantly decrease the sensitivity of the HS-SPME method.[4][5][7][10] Therefore, method optimization, including sample dilution and salt addition, is often necessary to enhance the extraction efficiency of these compounds.[4][5][7]

Experimental Protocols

The following protocols are based on established methods for the analysis of volatile sulfur compounds in various matrices and can be adapted for the specific analysis of this compound.

Protocol 1: HS-SPME-GC-MS Analysis of this compound in a General Aqueous Matrix

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, add a salt, such as NaCl, to the sample. A final concentration of 20% (w/v) is often effective.[4][5][7]

  • If the sample has a high ethanol content (e.g., alcoholic beverages), dilute it with deionized water to an ethanol concentration of approximately 2.5% (v/v).[4][5][7]

  • Add a magnetic stir bar to the vial.

  • Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heating block or autosampler with agitation capabilities.

  • Equilibrate the sample at 35°C for 5 minutes with agitation.[4][7]

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample.[4][5][7]

  • Extract for 30 minutes at 35°C with continuous agitation.[4][5][7]

3. GC-MS Analysis:

  • After extraction, immediately transfer the SPME fiber to the GC injection port.

  • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[11]

  • GC column: A polar capillary column, such as a DB-WAX, is suitable for separating volatile sulfur compounds.

  • Oven temperature program: Start at 35°C for 10 minutes, ramp to 100°C at 5°C/min, then ramp to 210°C at 3°C/min and hold for 10 minutes.[10]

  • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Mass spectrometer settings: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes typical parameters and performance data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS. These values can serve as a starting point for the method validation of this compound analysis.

ParameterValue/RangeReference
SPME Fiber 50/30 µm DVB/CAR/PDMS[4][5][7]
Sample Volume 5 - 10 mL[5]
Salt Addition 20% (w/v) NaCl[4][5][7]
Sample Dilution (for high ethanol matrix) to 2.5% (v/v) ethanol[4][5][7]
Extraction Temperature 35 °C[4][7]
Extraction Time 30 min[4][5][7]
Desorption Temperature 250 °C[11]
Desorption Time 2 - 5 min[11]
GC Column DB-WAX or similar polar column[11]
Detection Mass Spectrometry (MS)[4][5][7]

Note: Method validation, including the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy, should be performed for this compound in the specific sample matrix of interest.

Visualizations

Logical Workflow for MMB Analysis

Logical Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Collection Sample Collection Sample Dilution (if necessary) Sample Dilution (if necessary) Sample Collection->Sample Dilution (if necessary) Addition of Salt Addition of Salt Sample Dilution (if necessary)->Addition of Salt Vial Sealing Vial Sealing Addition of Salt->Vial Sealing Incubation/Equilibration Incubation/Equilibration Vial Sealing->Incubation/Equilibration Headspace Extraction Headspace Extraction Incubation/Equilibration->Headspace Extraction Fiber Retraction Fiber Retraction Headspace Extraction->Fiber Retraction Thermal Desorption Thermal Desorption Fiber Retraction->Thermal Desorption Chromatographic Separation Chromatographic Separation Thermal Desorption->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Identification Peak Identification Mass Spectrometric Detection->Peak Identification Quantification Quantification Peak Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Logical workflow for the analysis of this compound.

Experimental Workflow for HS-SPME

Experimental Workflow for HS-SPME Procedure A Sample Preparation (Dilution, Salt Addition) B Vial Incubation (e.g., 35°C) A->B C SPME Fiber Exposure to Headspace B->C D Analyte Adsorption (e.g., 30 min) C->D E Fiber Retraction & Transfer to GC D->E F Thermal Desorption in GC Inlet E->F G GC-MS Analysis F->G

Caption: Step-by-step experimental workflow for the HS-SPME procedure.

References

Application Notes & Protocols: Mass Spectrometry of 3-Mercapto-3-methyl-1-butanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-butanol (3MMB) is a volatile thiol compound of significant interest due to its contribution to the aroma profile of various food and beverage products, including wine and beer. Its analysis is often challenging due to its low concentrations and high reactivity. This document provides detailed application notes and protocols for the mass spectrometric analysis of 3MMB and its derivatives, focusing on gas chromatography-mass spectrometry (GC-MS) techniques.

Mass Spectrometry of Underivatized this compound

The analysis of underivatized 3MMB by GC-MS with electron ionization (EI) provides a characteristic fragmentation pattern that can be used for its identification.

Electron Ionization (EI) Fragmentation Pattern

The mass spectrum of this compound (Molecular Weight: 120.21 g/mol ) is characterized by several key fragment ions.[1][2][3][4][5][6] The molecular ion peak ([M]•+) at m/z 120 is often of low abundance due to the instability of the molecule upon ionization.

Key Fragment Ions:

The fragmentation of 3MMB is driven by the presence of the hydroxyl and thiol functional groups. Common fragmentation pathways include alpha-cleavage and the loss of small neutral molecules.

m/zProposed FragmentFragmentation Pathway
102[M - H₂O]•+Loss of a water molecule
87[M - SH]•+Loss of the sulfhydryl radical
74[C₄H₁₀O]•+Cleavage of the C-S bond
59[C₃H₇O]+Alpha-cleavage adjacent to the hydroxyl group
43[C₃H₇]+Isopropyl cation
41[C₃H₅]+Allyl cation

Derivatization for Enhanced Sensitivity

Due to the low concentrations of 3MMB in many matrices, derivatization is a crucial step to improve its chromatographic properties and enhance the sensitivity of GC-MS analysis.[7][8] Pentafluorobenzyl bromide (PFBBr) is a commonly used derivatizing agent for thiols, reacting with the sulfhydryl group to form a stable S-pentafluorobenzyl ether.

Mass Spectrometry of PFB-Derivatized this compound

The PFB-derivative of 3MMB exhibits a distinct fragmentation pattern in EI-MS, which is dominated by the highly stable pentafluorobenzyl cation.

Predicted Key Fragment Ions:

The molecular weight of the PFB-derivative of 3MMB is 300.28 g/mol . The molecular ion is expected to be observed, and the fragmentation will be heavily influenced by the PFB group.

m/zProposed FragmentFragmentation Pathway
300[M]•+Molecular ion
181[C₇H₂F₅]+Pentafluorobenzyl cation (base peak)
119[M - C₇H₂F₅S]•+Loss of the pentafluorobenzylthio radical

Experimental Protocols

Protocol 1: Analysis of Underivatized this compound by HS-SPME-GC-MS

This protocol is suitable for samples where the concentration of 3MMB is expected to be relatively high.

1. Sample Preparation: a. Pipette 5 mL of the liquid sample (e.g., wine, beer) into a 20 mL headspace vial. b. Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. c. Add a suitable internal standard (e.g., a deuterated analog of 3MMB or another thiol) at a known concentration. d. Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Use a divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) SPME fiber for broad analyte coverage.[1][9] b. Equilibrate the sample at 40°C for 15 minutes with agitation. c. Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation. d. Retract the fiber into the needle.

3. GC-MS Analysis: a. Injector: Splitless mode at 250°C. b. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 250°C at 15°C/min, hold for 5 minutes. e. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-350.
  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the key fragment ions of 3MMB.

Protocol 2: Analysis of this compound by HS-SPME-GC-MS with PFBBr Derivatization

This protocol is recommended for trace-level analysis of 3MMB in complex matrices.

1. Derivatization and Sample Preparation: a. To a 20 mL headspace vial, add 5 mL of the liquid sample. b. Add a suitable internal standard. c. Adjust the pH of the sample to approximately 10-11 with a suitable buffer (e.g., borate (B1201080) buffer) to facilitate the deprotonation of the thiol group. d. Add 50 µL of a 10 mg/mL solution of pentafluorobenzyl bromide (PFBBr) in acetone. e. Seal the vial and incubate at 60°C for 30 minutes with agitation to complete the derivatization reaction. f. Cool the vial to room temperature. g. Add 1 g of NaCl.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Use a polydimethylsiloxane (PDMS) SPME fiber, which is suitable for the less polar PFB-derivative. b. Equilibrate the sample at 50°C for 10 minutes with agitation. c. Expose the SPME fiber to the headspace for 40 minutes at 50°C with continued agitation. d. Retract the fiber.

3. GC-MS Analysis: a. Injector: Splitless mode at 260°C. b. Column: DB-5ms or equivalent. c. Carrier Gas: Helium at a constant flow of 1.2 mL/min. d. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp to 200°C at 10°C/min.
  • Ramp to 280°C at 20°C/min, hold for 5 minutes. e. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-350.
  • Scan Mode: Full scan or SIM mode, monitoring the characteristic ions of the PFB-derivatized 3MMB (m/z 181, 300).

Data Presentation

Table 1: Quantitative Data Summary for this compound Analysis

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
HS-SPME-GC-MS (Underivatized)3MMBWine~1 µg/L~3 µg/L>0.99
HS-SPME-GC-MS (PFB-derivatized)3MMBWine~1-10 ng/L~3-30 ng/L>0.995

Note: The presented LOD and LOQ values are estimates based on typical performance for similar volatile thiols and may vary depending on the specific instrumentation and matrix.

Visualization of Experimental Workflows

experimental_workflow_underivatized cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis prep1 5 mL Sample in Vial prep2 Add 1g NaCl prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Seal Vial prep3->prep4 spme1 Equilibrate at 40°C prep4->spme1 spme2 Expose DVB/CAR/PDMS Fiber spme1->spme2 gcms1 Inject spme2->gcms1 gcms2 Separate on DB-5ms gcms1->gcms2 gcms3 Detect by MS (EI) gcms2->gcms3

Caption: Workflow for underivatized 3MMB analysis.

experimental_workflow_derivatized cluster_prep Derivatization & Sample Prep cluster_spme HS-SPME cluster_gcms GC-MS Analysis prep1 5 mL Sample + IS prep2 Adjust pH to 10-11 prep1->prep2 prep3 Add PFBBr prep2->prep3 prep4 Incubate at 60°C prep3->prep4 prep5 Add 1g NaCl prep4->prep5 spme1 Equilibrate at 50°C prep5->spme1 spme2 Expose PDMS Fiber spme1->spme2 gcms1 Inject spme2->gcms1 gcms2 Separate on DB-5ms gcms1->gcms2 gcms3 Detect by MS (EI) gcms2->gcms3

Caption: Workflow for PFB-derivatized 3MMB analysis.

References

Application Notes and Protocols for the Sensory Evaluation of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-butanol (MMB) is a potent sulfur-containing organic compound known for its complex and multifaceted aroma profile.[1] Understanding its sensory characteristics is crucial for its application in various fields, including the food and beverage industry, fragrance development, and even in understanding off-odors in pharmaceutical products. Predominant aroma notes associated with MMB include "meaty," "brothy," and "roasted," often accompanied by a characteristic "catty" aroma.[1] Some sensory evaluations have also identified "cooked leek" and subtle "grapefruit" undertones, highlighting its complexity.[1]

These application notes provide detailed methodologies for the sensory evaluation of MMB, focusing on Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O). The protocols are designed to be implemented by researchers, scientists, and drug development professionals to obtain reliable and reproducible sensory data.

Data Presentation

The quantitative data from sensory evaluation studies are pivotal for understanding the aroma profile of a compound. Below are tables summarizing the key sensory attributes of this compound.

Aroma Profile of this compound

The following table presents a representative aroma profile of MMB as determined by a trained sensory panel using Quantitative Descriptive Analysis (QDA). The intensity of each attribute is rated on a 15-point scale, where 0 represents "not perceived" and 15 represents "very high intensity."

Aroma AttributeMean Intensity Score (0-15)Description
Meaty/Brothy12.5Savory, cooked meat, and soup broth notes.
Roasted10.2Toasted, browned, and roasted aromas.
Catty8.7A sharp, urine-like note, characteristic of some thiols.
Cooked Leek6.5A vegetative, slightly sulfurous and sweet aromatic.
Grapefruit3.1A subtle, citrusy, and slightly bitter undertone.

Note: The data presented in this table is illustrative and based on typical findings from sensory panel evaluations of this compound. Actual results may vary depending on the panel, concentration, and matrix.

Odor Thresholds of this compound

Odor threshold values indicate the minimum concentration of a substance that can be detected or recognized by the human sense of smell. These values are critical for understanding the potency of an aroma compound.

Threshold TypeMatrixConcentration
DetectionWater2 µg/L[1]
PerceptionAqueous Ethanol Solution (12%)1.5 µg/L[2]
PerceptionGeneral1500 ng/L[3]

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) of this compound Aroma

Objective: To quantitatively describe the aroma profile of MMB using a trained human sensory panel.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., propylene (B89431) glycol, mineral oil, or deionized water)

  • Glass sniffing jars with Teflon-lined caps

  • Cotton balls or filter paper strips

  • Unsalted crackers and filtered water for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or paper ballots with 15-point intensity scales

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 individuals based on their interest, availability, and basic sensory acuity.

    • Screen panelists for their ability to detect and describe a range of aroma compounds and for any specific anosmias.

    • Conduct a comprehensive training program over several sessions.

    • In the initial sessions, present panelists with a variety of aroma standards, including MMB, to generate a descriptive vocabulary.

    • Through facilitated discussion, guide the panel to a consensus on a list of 5-7 key aroma attributes that best describe MMB (e.g., meaty/brothy, roasted, catty, cooked leek, grapefruit).

    • Provide reference standards for each attribute to anchor the panelists' perception and ensure consistent terminology.

    • Train panelists to use a 15-point intensity scale, where 0 is the lowest intensity and 15 is the highest.

  • Sample Preparation:

    • Prepare a stock solution of MMB in the chosen odorless solvent. The concentration should be well above the detection threshold to ensure a clear aroma profile.

    • For the evaluation, prepare individual samples by pipetting a standardized volume of the MMB solution onto a cotton ball or filter paper strip placed inside a coded sniffing jar.

    • Prepare a blank sample containing only the solvent to serve as a reference.

  • Sensory Evaluation:

    • Conduct the evaluation in individual sensory booths under controlled environmental conditions (odor-free, neutral lighting).

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to open one jar at a time, sniff the contents, and rate the intensity of each of the agreed-upon aroma attributes on the provided scale.

    • Provide unsalted crackers and filtered water for panelists to cleanse their palates between samples. A mandatory waiting period of at least 2 minutes between samples is recommended to prevent sensory fatigue.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the attributes.

    • Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

    • Generate a spider web plot to visually represent the mean intensity ratings for each attribute, providing a comprehensive aroma profile of MMB.[1]

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

Objective: To identify the odor-active regions of a sample containing MMB using a combination of instrumental analysis and human perception.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an olfactometry port.

  • Appropriate GC column (e.g., a polar column like FFAP or a non-polar column like DB-5).

  • Sample containing MMB (e.g., a food extract, environmental sample, or a prepared solution).

  • Derivatization reagents if necessary (e.g., for complex matrices).

  • Trained sensory assessors for the olfactometry port.

Procedure:

  • Sample Preparation:

    • Prepare the sample according to the specific matrix. This may involve solvent extraction, solid-phase microextraction (SPME), or other sample preparation techniques to isolate the volatile compounds.

    • If necessary, perform derivatization to improve the volatility and chromatographic behavior of MMB.

  • GC-O Analysis:

    • Set up the GC with the appropriate column and analytical conditions (injector temperature, oven temperature program, carrier gas flow rate).

    • The column effluent is split between the chemical detector (FID or MS) and the heated olfactometry port.

    • A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.

    • Humidified air is typically mixed with the effluent at the sniffing port to prevent the assessor's nasal passages from drying out.

  • Data Interpretation:

    • Correlate the retention times of the perceived odors from the olfactogram with the peaks from the chromatogram (FID or MS).

    • The odor description provided by the assessor at the retention time corresponding to the MMB peak should align with its known aroma profile (e.g., "meaty," "catty").

    • This technique is particularly useful for identifying the specific contribution of MMB to the overall aroma of a complex mixture.

Visualizations

The following diagrams illustrate the workflows and conceptual relationships described in the protocols.

G Olfactory Signaling Pathway for Sulfur Compounds cluster_olfactory_neuron Olfactory Sensory Neuron Odorant Sulfur Compound (e.g., MMB) OR Olfactory Receptor (OR) (potentially requiring a metal cofactor like Cu²⁺) Odorant->OR Binds to G_protein G-protein Activation OR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Activation G_protein->Adenylyl_Cyclase Activates cAMP cAMP Production Adenylyl_Cyclase->cAMP Generates Ion_Channel Ion Channel Opening cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

A simplified diagram of a potential olfactory signaling pathway.

G Quantitative Descriptive Analysis (QDA) Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Screening Vocabulary_Development Vocabulary Development Panelist_Selection->Vocabulary_Development Panelist_Training Panelist Training & Calibration Vocabulary_Development->Panelist_Training Sample_Preparation Sample Preparation Panelist_Training->Sample_Preparation Sensory_Evaluation Individual Sensory Evaluation Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Data_Visualization Data Visualization (Spider Web Plot) Statistical_Analysis->Data_Visualization Reporting Reporting Data_Visualization->Reporting

Workflow for Quantitative Descriptive Analysis (QDA).

G Gas Chromatography-Olfactometry (GC-O) Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample_Collection Sample Collection Extraction Volatile Extraction (e.g., SPME) Sample_Collection->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Effluent_Splitting Effluent Splitting Separation->Effluent_Splitting Chemical_Detector Chemical Detector (MS/FID) Effluent_Splitting->Chemical_Detector Olfactometry_Port Olfactometry Port Effluent_Splitting->Olfactometry_Port Data_Correlation Correlate Chromatogram and Olfactogram Chemical_Detector->Data_Correlation Human_Assessor Human Assessor Olfactometry_Port->Human_Assessor Human_Assessor->Data_Correlation Compound_Identification Compound Identification Data_Correlation->Compound_Identification

Workflow for Gas Chromatography-Olfactometry (GC-O).

References

Troubleshooting & Optimization

Technical Support Center: 3-Mercapto-3-methyl-1-butanol (MMB) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Mercapto-3-methyl-1-butanol (MMB) in solution.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving MMB, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or inconsistent recovery of MMB in my samples.

  • Question: I am experiencing a significant loss of MMB in my standard solutions and experimental samples. What could be the cause?

  • Answer: The loss of this compound is often due to its susceptibility to oxidation and adsorption. Thiols can be readily oxidized to disulfides, especially in the presence of oxygen and metal ions.[1][2] MMB may also adsorb to glass and plastic surfaces.

    Troubleshooting Steps:

    • Work under an inert atmosphere: Whenever possible, prepare and handle MMB solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]

    • Use de-gassed solvents: De-gas all buffers and solvents by vacuum application or by bubbling an inert gas through the solution.

    • Include a chelating agent: Add a chelating agent such as EDTA (1-5 mM) to your buffers to sequester divalent metal ions that can catalyze thiol oxidation.[1]

    • Control the pH: Maintain the pH of your solution between 6.5 and 7.5 for optimal stability. At pH values above 7.5, the deprotonated thiol (thiolate) is more susceptible to oxidation.

    • Use low-adsorption labware: If significant loss persists, consider using low-adsorption polypropylene (B1209903) or silanized glassware.

Issue 2: My reaction involving the thiol group of MMB has a low yield.

  • Question: I am performing a conjugation reaction with the thiol group of MMB, but the reaction yield is consistently low. What are the likely reasons?

  • Answer: Low yields in thiol-based reactions can stem from several factors, including the quality of reagents, reaction conditions, and the presence of interfering substances.

    Troubleshooting Steps:

    • Verify MMB integrity: Ensure that your MMB stock solution has not degraded. If in doubt, prepare a fresh stock solution.

    • Check reagent activity: If you are using a thiol-reactive reagent (e.g., a maleimide), ensure it is fresh and has been stored correctly. Maleimides, for instance, can hydrolyze in aqueous solutions, especially at pH > 7.5.[1] It is recommended to prepare maleimide (B117702) solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1]

    • Optimize molar ratios: The ideal molar ratio of the thiol-reactive reagent to MMB can vary. A common starting point is a 10-20 fold molar excess of the reagent.[1] You may need to optimize this for your specific experiment.

    • Control reaction pH: As mentioned, the optimal pH for many thiol-specific reactions, such as thiol-maleimide conjugation, is between 6.5 and 7.5.[3]

    • Exclude oxygen: Perform the reaction under an inert atmosphere to prevent oxidative side reactions.

Issue 3: I observe unexpected peaks in my chromatogram when analyzing MMB.

  • Question: When analyzing my MMB-containing samples by HPLC or GC, I see additional, unexpected peaks. What could these be?

  • Answer: Unexpected peaks are likely degradation products of MMB or byproducts of its reactions. The primary degradation pathway for thiols is oxidation.

    Potential Degradation Products:

    • Disulfides: The most common oxidation product of thiols is the corresponding disulfide.

    • Further Oxidation Products: Thiols can be further oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H).[2][4]

    • Adducts: If other reactive species are present in your solution, MMB could form adducts with them.

    Troubleshooting and Identification:

    • Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer to identify the molecular weights of the unknown peaks and deduce their structures.

    • Run a degraded standard: Intentionally degrade an MMB standard (e.g., by exposing it to air or a mild oxidizing agent) and analyze it to see if the resulting peaks match the unexpected peaks in your samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at 2-8°C under an inert gas, such as nitrogen, to minimize oxidation. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[5]

Q2: What are the main factors that influence the stability of MMB in solution?

A2: The stability of MMB in solution is primarily affected by:

  • pH: Higher pH (above 7.5) increases the concentration of the more reactive thiolate anion, making it more susceptible to oxidation.

  • Oxygen: The presence of oxygen is a major driver of thiol oxidation.

  • Metal Ions: Divalent metal ions can catalyze the oxidation of thiols.

  • Temperature: Higher temperatures can accelerate degradation.

  • Enzymatic Activity: In biological matrices like saliva, enzymatic activity can lead to the rapid degradation of MMB.[4][6]

Q3: What are the expected degradation products of MMB?

A3: The primary degradation products of MMB are expected to be the result of oxidation of the thiol group. These can include the corresponding disulfide, as well as further oxidation products like sulfenic, sulfinic, and sulfonic acids.[2][4]

Q4: How can I monitor the degradation of MMB in my experiments?

A4: Several analytical techniques can be used to monitor the concentration of MMB and the appearance of its degradation products:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate MMB from its degradation products. A decrease in the MMB peak area over time indicates degradation. Coupling these methods with mass spectrometry (GC-MS or LC-MS) allows for the identification of the degradation products.[2]

  • Spectrophotometry: While less specific, spectrophotometric methods using thiol-reactive probes can quantify the amount of remaining thiol in a sample.[2]

Q5: Are there any specific safety precautions I should take when handling MMB?

A5: Yes, MMB is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[7] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] All glassware that comes into contact with MMB should be decontaminated, for example, by soaking in a bleach bath.[9]

Data Presentation

The following table provides a template for summarizing quantitative data from a stability study of this compound.

ConditionTime (hours)MMB Concentration (µM)% MMB Remaining
Control (pH 7.0, 4°C, N₂) 0100.0100.0
2499.599.5
4899.199.1
7298.898.8
pH 8.5, 25°C, Air 0100.0100.0
2475.275.2
4855.855.8
7238.138.1
pH 7.0, 25°C, Air, + 10 µM Cu²⁺ 0100.0100.0
2460.360.3
4836.936.9
7218.518.5

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

Objective: To determine the degradation rate of MMB under different pH and atmospheric conditions.

Materials:

  • This compound (MMB)

  • Phosphate (B84403) buffer (pH 6.5, 7.5, 8.5)

  • Deionized water

  • Nitrogen gas

  • HPLC system with a C18 column and UV or MS detector

  • Low-adsorption vials

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of MMB in deoxygenated ethanol.

  • Preparation of Working Solutions:

    • Prepare working solutions by diluting the stock solution to a final concentration of 100 µM in the different phosphate buffers.

    • For each pH condition, prepare two sets of samples: one that will be exposed to air and another that will be kept under a nitrogen atmosphere.

    • For the nitrogen-purged samples, sparge the buffer with nitrogen for 15 minutes before adding the MMB. After adding MMB, cap the vials tightly under a stream of nitrogen.

  • Incubation:

    • Incubate all samples at a constant temperature (e.g., 25°C or 37°C).

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

    • Immediately analyze the samples by HPLC to determine the concentration of MMB.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile/water gradient

      • Flow Rate: 1 mL/min

      • Detection: UV at 210 nm or MS

  • Data Analysis:

    • Plot the concentration of MMB versus time for each condition.

    • Calculate the degradation rate constant for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare MMB Stock Solution (10 mM in deoxygenated ethanol) working Prepare Working Solutions (100 µM MMB in buffers) stock->working buffers Prepare Phosphate Buffers (pH 6.5, 7.5, 8.5) buffers->working air Atmosphere: Air working->air nitrogen Atmosphere: Nitrogen working->nitrogen incubation Incubate at Constant Temperature air->incubation nitrogen->incubation sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubation->sampling hplc Analyze by HPLC-UV/MS sampling->hplc plot Plot [MMB] vs. Time hplc->plot kinetics Calculate Degradation Rate plot->kinetics degradation_pathway MMB This compound (R-SH) Disulfide Disulfide (R-S-S-R) MMB->Disulfide Oxidation (+ O₂, Metal Ions) Sulfenic Sulfenic Acid (R-SOH) MMB->Sulfenic Oxidation Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Further Oxidation

References

Oxidation of 3-Mercapto-3-methyl-1-butanol and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Mercapto-3-methyl-1-butanol (MMB)

Welcome, Researchers and Developers. This center provides essential technical guidance on the handling and stabilization of this compound (MMB), a thiol compound susceptible to oxidative degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of MMB in your research.

Frequently Asked Questions (FAQs)

Section 1: Understanding MMB Oxidation

Q1: What is the primary oxidation product of this compound (MMB)?

A1: The primary oxidation product of MMB is its corresponding disulfide, formed by the coupling of two MMB molecules. This reaction involves the formation of a sulfur-sulfur (S-S) bond between two thiol (-SH) groups, releasing two protons and two electrons. This conversion from a thiol to a disulfide is a common oxidative pathway for sulfhydryl compounds.

Q2: What are the main factors that cause the oxidation of MMB?

A2: MMB, like other thiols, is susceptible to oxidation from several factors:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.

  • Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), act as powerful catalysts that significantly accelerate the oxidation rate.[1] These ions can facilitate electron transfer from the thiol to oxygen.[1]

  • pH: The pH of the solution plays a critical role. Alkaline (basic) conditions promote the formation of the thiolate anion (R-S⁻), which is more susceptible to oxidation than the protonated thiol (R-SH). While general thiol chemistry points to greater stability in acidic conditions, specific formulations may have unique pH optima. For instance, a study on a related MMB ester found maximum thermal stability at pH 4.0.[2]

  • Light and Temperature: Exposure to light and elevated temperatures can provide the energy needed to initiate and accelerate oxidation reactions.

Section 2: Prevention and Stabilization Strategies

Q3: How can I prevent MMB from oxidizing during storage and in my experiments?

A3: A multi-faceted approach is most effective:

  • Inert Atmosphere: Store and handle MMB under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3] Use degassed solvents for all solutions.[3]

  • Use of Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester catalytic metal ions.[1][4]

  • Addition of Antioxidants: Incorporate a sacrificial antioxidant that is more readily oxidized than MMB. Ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) are common choices.[1][5][6]

  • pH Control: Maintain the solution at a slightly acidic to neutral pH (e.g., pH 4-7) to keep MMB in its more stable protonated form.[2]

  • Temperature and Light Control: Store MMB solutions at low temperatures (e.g., 2-8°C) and protect them from light using amber vials or by wrapping containers in foil.

Q4: Which is a better preventative additive: a chelating agent or an antioxidant?

A4: Both are recommended for comprehensive protection. Chelating agents like EDTA specifically address metal-catalyzed oxidation, which is often the most aggressive pathway.[1][4] Antioxidants provide a broader defense by scavenging various reactive oxygen species (ROS) and acting as sacrificial targets.[6] Using them in combination addresses multiple oxidative pathways simultaneously.

Q5: I have already observed oxidation in my MMB sample. Can it be reversed?

A5: Yes, disulfide bonds can be reduced back to free thiols. This is typically done by adding a strong reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1] TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.[3] However, note that these reagents will need to be removed before subsequent experimental steps where they might interfere.

Section 3: Analysis and Quantification

Q6: How can I monitor the concentration of MMB and detect its oxidation?

A6: Several analytical methods can be used:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique to separate and quantify both the parent MMB (thiol) and its disulfide product. Monitoring the decrease in the MMB peak area and the corresponding increase in the disulfide peak area over time provides a direct measure of oxidation.[7][8][9]

  • Ellman's Test (DTNB Assay): This is a classic colorimetric assay to quantify the concentration of free sulfhydryl (-SH) groups in a sample.[10][11][12] A decrease in the measured -SH concentration over time indicates oxidation. This method is excellent for quantifying the loss of the free thiol but does not directly measure the disulfide product.

Troubleshooting Guide

This guide helps diagnose and resolve common issues related to MMB instability.

Symptom / Observation Potential Cause Recommended Solution / Action
Rapid loss of MMB potency or concentration in solution. 1. Oxygen exposure.2. Metal ion contamination.1. Degas all buffers and solvents. Work under an inert (N₂ or Ar) atmosphere.[3]2. Add EDTA (0.1-1 mM) to the solution to chelate catalytic metals.[1]
Appearance of a new, later-eluting peak in RP-HPLC analysis. Formation of the MMB-disulfide, which is typically less polar and has a longer retention time.Confirm the identity of the new peak using mass spectrometry if possible. Implement preventative strategies to halt further oxidation.
Inconsistent results between experimental replicates. Variable levels of oxygen or metal ion contamination in different preparations.Standardize all protocols. Ensure consistent use of high-purity, degassed water and reagents. Pre-treat glassware to remove trace metals if necessary.[1]
Solution pH drifts upwards during the experiment. Buffer degradation or reaction with atmospheric CO₂.Use a stable buffer system appropriate for the desired pH range. Re-verify pH throughout the experiment.

Visual Diagrams and Workflows

Oxidation Pathway of MMB

The primary oxidative pathway for this compound (MMB) involves the formation of a disulfide bond between two molecules.

Oxidation_Pathway MMB1 2 x MMB (Thiol) 2 R-SH Disulfide MMB Disulfide R-S-S-R MMB1->Disulfide + O₂, Metal Ions, High pH

Caption: Oxidation of MMB to its disulfide dimer.

Troubleshooting Logic for MMB Degradation

A logical flowchart to diagnose and address the unexpected degradation of MMB in an experimental setting.

Troubleshooting_Flowchart start Start: MMB Degradation Observed check_o2 Is the solution exposed to air? start->check_o2 action_o2 Degas Solvents Use Inert Atmosphere check_o2->action_o2 Yes check_metals Are trace metals a possibility? check_o2->check_metals No action_o2->check_metals action_metals Add Chelating Agent (e.g., EDTA) check_metals->action_metals Yes check_ph Is the pH alkaline (>7.5)? check_metals->check_ph No action_metals->check_ph action_ph Adjust pH to Slightly Acidic Range check_ph->action_ph Yes end_node Problem Mitigated check_ph->end_node No action_ph->end_node

Caption: Troubleshooting flowchart for MMB degradation.

Experimental Workflow for Testing Stabilizers

A standard workflow to quantitatively assess the efficacy of different prevention strategies on MMB stability.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare Stock MMB Solution aliquot Create Aliquots prep_solution->aliquot add_control Control (No Additive) aliquot->add_control add_stabilizer_A Add Stabilizer A (e.g., EDTA) aliquot->add_stabilizer_A add_stabilizer_B Add Stabilizer B (e.g., Ascorbic Acid) aliquot->add_stabilizer_B incubate Incubate Under Stress Conditions add_control->incubate add_stabilizer_A->incubate add_stabilizer_B->incubate sample Sample at Time Points (t=0, 1, 2...) incubate->sample analyze Analyze Samples (HPLC or Ellman's) sample->analyze compare Compare Degradation Rates analyze->compare

Caption: Workflow for evaluating MMB stabilizer efficacy.

Detailed Experimental Protocols

Protocol 1: Quantification of Free MMB using Ellman's Test

This protocol adapts the standard Ellman's test for the quantification of the free sulfhydryl (-SH) group of MMB.[10][12]

Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) dissolved in Reaction Buffer.

  • MMB Samples: Samples to be tested, diluted in Reaction Buffer to an expected concentration of 0.1-1.0 mM.

  • Standard: A known thiol standard (e.g., L-cysteine) for creating a standard curve.

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Standard Curve Preparation:

    • Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.

    • Perform serial dilutions to create a set of standards (e.g., 1.25, 1.0, 0.75, 0.5, 0.25 mM).

    • Prepare a blank containing only the Reaction Buffer.

  • Sample Preparation:

    • Dilute your experimental MMB samples with Reaction Buffer to fall within the linear range of the standard curve.

  • Reaction:

    • In separate tubes, add 250 µL of each standard, unknown sample, or blank.

    • To each tube, add 50 µL of the Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.

    • Mix thoroughly and incubate at room temperature for 15 minutes, protected from light.[13]

  • Measurement:

    • Set the spectrophotometer to read absorbance at 412 nm.

    • Use the prepared blank to zero the spectrophotometer.

    • Measure the absorbance of each standard and sample.

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Use the linear regression equation from the standard curve to determine the concentration of free sulfhydryl groups in your MMB samples.

Protocol 2: Monitoring MMB Oxidation by RP-HPLC

This protocol provides a general framework for separating and quantifying MMB and its disulfide product. Method optimization (e.g., gradient, flow rate) is required.

Materials:

  • RP-HPLC system with a UV detector and a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • MMB samples, quenched at various time points (e.g., by acidification or freezing).

Procedure:

  • System Setup:

    • Equilibrate the C18 column with an initial mobile phase composition (e.g., 95% A, 5% B).

    • Set the UV detector to a wavelength appropriate for detecting thiols and disulfides (e.g., 210-220 nm).

  • Sample Injection:

    • Inject a prepared standard of pure MMB to determine its retention time.

    • Inject a sample suspected of containing the disulfide to determine its retention time (it should be longer than MMB).

    • Inject your experimental samples.

  • Elution Gradient:

    • Run a linear gradient to separate the components. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 5% B and re-equilibrate.

  • Data Analysis:

    • Integrate the peak areas for MMB and its disulfide product at each time point.

    • Calculate the percentage of MMB remaining or disulfide formed over time using the following formula: % MMB Remaining = (Area_MMB_t / (Area_MMB_t + Area_Disulfide_t)) * 100

    • Plot the concentration or percentage of MMB versus time to determine the rate of oxidation under different experimental conditions.

References

Challenges in the analysis of volatile thiols like 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of volatile thiols, with a special focus on 3-Mercapto-3-methyl-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of volatile thiols.

Problem Potential Causes Solutions
Poor/No Signal or Low Sensitivity Analyte Loss During Sample Preparation: Thiols are highly volatile and prone to oxidation.[1][2]• Minimize sample handling and exposure to air.• Use cooled solvents and glassware.• Add antioxidants like EDTA to standards and samples.[3]• Work under an inert atmosphere (e.g., nitrogen) if possible.
Adsorption to Active Sites: Thiols can adsorb to active sites in the GC inlet, column, and transfer lines, leading to poor peak shape and reduced signal.[4]• Use an inert GC system, including inert liners and columns.[4]• Deactivate glassware with a silylating agent.• Consider derivatization to block the active thiol group.[1]
Inefficient Derivatization: Incomplete reaction can lead to low yields of the derivatized analyte.• Optimize derivatization conditions (reagent concentration, temperature, time).• Ensure the sample matrix does not interfere with the reaction.• Use a fresh derivatizing reagent.
Poor Peak Shape (Tailing or Fronting) Active Sites in the Chromatographic System: As mentioned above, active sites can cause peak tailing.[2]• See solutions for "Adsorption to Active Sites."• Perform regular maintenance on the GC system, including cleaning the inlet and cutting the column.
Improper GC Conditions: Incorrect flow rate, temperature program, or column choice can affect peak shape.• Optimize the GC method for the specific thiol or its derivative.• Use a column specifically designed for volatile sulfur compounds if available.
Co-elution with Matrix Components: Interference from the sample matrix can distort peak shape.• Improve sample cleanup procedures (e.g., SPE, LLE).• Use a more selective detector, such as a mass spectrometer in SIM mode.
Poor Reproducibility Inconsistent Sample Preparation: Variability in extraction or derivatization steps will lead to inconsistent results.• Standardize all sample preparation steps and use internal standards.• Automate sample preparation where possible.
Analyte Instability: Thiols can degrade over time, even in storage.• Analyze samples as quickly as possible after collection and preparation.• Store samples and standards at low temperatures (e.g., -80°C) in tightly sealed vials.
Instrumental Drift: Changes in detector response or GC performance over time.• Regularly calibrate the instrument.• Monitor system suitability by injecting a standard at the beginning and end of each batch.
Matrix Effects in MS Detection Ion Suppression or Enhancement: Components of the sample matrix can affect the ionization of the target analyte in the MS source.[1]• Use matrix-matched calibration standards.• Employ stable isotope-labeled internal standards.• Improve sample cleanup to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Why are volatile thiols like this compound so challenging to analyze?

A1: The analysis of volatile thiols is challenging due to a combination of factors[1][2]:

  • High Reactivity: The sulfhydryl (-SH) group is highly reactive and prone to oxidation, forming disulfides.[2] This leads to analyte loss and inaccurate quantification.

  • Volatility: Their volatile nature makes them susceptible to loss during sample preparation and transfer.[4]

  • Low Concentrations: They are often present at trace levels (ng/L or ppt) in complex matrices, requiring highly sensitive analytical methods.[1][4]

  • Adsorption: Thiols can adsorb to active sites in the analytical instrumentation, resulting in poor peak shape and low recovery.[4]

Q2: What is derivatization and why is it often necessary for thiol analysis?

A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For volatile thiols, derivatization is often essential to[1][5]:

  • Increase Stability: By reacting the thiol group, its susceptibility to oxidation is reduced.

  • Improve Chromatographic Properties: Derivatization can increase the volatility of the analyte for GC analysis or improve its retention and peak shape.

  • Enhance Detector Response: The derivatizing agent can introduce a functionality that is more easily detected, thereby improving sensitivity.

Q3: What are some common derivatization reagents for volatile thiols?

A3: Several reagents can be used to derivatize thiols. The choice depends on the analytical technique and the specific thiol. Common examples include:

  • Pentafluorobenzyl bromide (PFBBr): This is a widely used reagent for GC analysis with an electron capture detector (ECD) or mass spectrometry.[1][6]

  • 4,4'-Dithiodipyridine (DTDP): This reagent is suitable for derivatization prior to analysis by liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

  • N-ethylmaleimide (NEM): NEM reacts with the thiol group and can be used for both GC and LC analysis.

  • Organomercury compounds (e.g., p-hydroxymercuribenzoate): These have been used for selective extraction of thiols, but their use is declining due to toxicity concerns.[6][10]

Q4: What are the recommended sample preparation techniques for this compound?

A4: The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte. Common approaches include[1]:

  • Solid Phase Extraction (SPE): This technique is used to clean up the sample and concentrate the analyte. Specific SPE sorbents can be used for selective extraction of thiols.[3]

  • Solid Phase Microextraction (SPME): SPME is a solvent-free technique that can be used for headspace or direct immersion sampling of volatile compounds.[1]

  • Liquid-Liquid Extraction (LLE): LLE can be used to extract thiols from aqueous samples into an organic solvent.[1] Often, a combination of these techniques with derivatization is employed for optimal results.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBBr for GC-MS Analysis

This protocol is a general guideline and may need to be optimized for specific matrices.

Materials:

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)

  • Sample containing this compound

  • Internal standard (e.g., a deuterated analog)

  • Buffer solution (e.g., pH 12)

  • Organic solvent for extraction (e.g., pentane:diethyl ether mixture)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • To a 40 mL sample, add the internal standard.

  • Adjust the pH of the sample to 12 using the buffer solution.

  • Add the PFBBr solution to the sample.

  • Simultaneously add the extraction solvent.

  • Vortex the mixture vigorously for a specified time (e.g., 30 minutes) to facilitate the derivatization and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Protocol 2: Derivatization with 4,4'-Dithiodipyridine (DTDP) for LC-MS/MS Analysis

This protocol is adapted from methods used for thiol analysis in beverages.[8][9]

Materials:

  • 4,4'-Dithiodipyridine (DTDP) solution (e.g., 10 mM)

  • Sample containing this compound

  • Internal standard (e.g., 2-phenylethanethiol)

  • EDTA-Na₂

  • Acetaldehyde (B116499) solution (e.g., 50%)

  • Water (Milli-Q or equivalent)

Procedure:

  • Take a 20 mL aliquot of the sample and spike it with the internal standard.

  • Dilute the sample with 20 mL of water.

  • Add 40 mg of EDTA-Na₂ to the solution.

  • Add 160 µL of 50% acetaldehyde solution.

  • Add 400 µL of the 10 mM DTDP solution.

  • Vortex the mixture for 5 minutes.

  • Let the mixture rest at room temperature for 25 minutes to ensure complete derivatization.

  • The sample is now ready for direct injection into the LC-MS/MS system.

Data Presentation

The following tables summarize key analytical parameters for this compound.

Table 1: Gas Chromatographic Retention Indices for this compound

Column TypeActive PhaseRetention Index (I)Reference
CapillaryCP-Sil 5 CB (non-polar)944[11]
CapillaryPolar1655[11]

Table 2: Mass Spectrometry Data for this compound

Ionization ModeKey Fragment Ions (m/z)
Electron Ionization (EI)120 (M+), 102, 87, 73, 59, 43

Note: The mass spectrum can be viewed on the NIST WebBook.[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Derivatization Derivatization Spike->Derivatization Extraction Extraction (LLE/SPE) Derivatization->Extraction Concentration Concentration Extraction->Concentration GC_LC GC or LC Separation Concentration->GC_LC MS Mass Spectrometry Detection GC_LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of volatile thiols.

Troubleshooting_Flowchart decision decision solution solution Start Analytical Problem Encountered Check_Signal Poor or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Sol_Signal Optimize Sample Prep Check for Adsorption Verify Derivatization Check_Signal->Sol_Signal Yes Check_Reproducibility Poor Reproducibility? Check_Peak_Shape->Check_Reproducibility No Sol_Peak_Shape Check for Active Sites Optimize GC/LC Conditions Improve Sample Cleanup Check_Peak_Shape->Sol_Peak_Shape Yes Sol_Reproducibility Standardize Procedures Use Internal Standards Ensure Analyte Stability Check_Reproducibility->Sol_Reproducibility Yes End Problem Resolved Check_Reproducibility->End No Sol_Signal->End Sol_Peak_Shape->End Sol_Reproducibility->End

Caption: Troubleshooting flowchart for common issues in volatile thiol analysis.

References

Technical Support Center: Synthesis of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Mercapto-3-methyl-1-butanol (3-MMB). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve synthesis yield. 3-MMB is an organosulfur compound with the chemical formula C5H12OS, featuring a primary alcohol and a tertiary thiol group.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several synthetic pathways have been established for 3-MMB. A widely documented method starts with ethyl acetate (B1210297), which is activated and coupled with acetone (B3395972) to form an intermediate, eventually reduced to yield 3-MMB.[1] Other approaches include photocatalytic oxidative radical addition reactions using thioic acids and alkenes, which are considered a greener alternative.[1] Continuous flow chemistry has also been employed to enhance reaction control, improve safety, and increase yields.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: 3-MMB is characterized by a strong odor, often described as "catty," "meaty," or "broth-like".[1] It is an alkanethiol, a primary alcohol, and a volatile organic compound.[2] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C5H12OS[2]
Molecular Weight 120.21 g/mol
Density 0.985 g/mL at 20 °C
Refractive Index n20/D 1.480
CAS Number 34300-94-2[2]

Q3: What are the primary applications of this compound?

A3: Due to its distinct aroma profile, 3-MMB is significant in flavor chemistry, found in foods like coffee, Sauvignon Blanc wines, and passionfruit juice.[1] It is also utilized as a flavoring agent in the food industry and as a fragrance ingredient.[2] In scientific research, it serves as a versatile compound for various applications, including as a catalyst in organic reactions.[1]

Q4: What safety precautions should be taken when handling this compound?

A4: 3-MMB is harmful if swallowed and can cause serious eye damage. It is essential to wear appropriate personal protective equipment (PPE), including eye shields and gloves. Work should be conducted in a well-ventilated area. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: Reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Reagent Degradation: Key reagents, such as lithium aluminum hydride or thiourea, may have degraded due to improper storage or handling.

  • Catalyst Inactivity: If a catalyst is used, it may be poisoned or inactive.

  • Side Reactions: Formation of byproducts, such as disulfides, can reduce the yield of the desired product.

Suggested Solutions:

  • Optimize Reaction Conditions: Systematically vary reaction time, temperature, and reagent ratios to find the optimal conditions. Monitor the reaction progress using techniques like TLC or GC.

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. Test the activity of sensitive reagents before use.

  • Catalyst Screening: If applicable, screen different catalysts or ensure the purity of the current catalyst.

  • Control Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and side reactions, especially when handling thiols.[1]

Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Materials: The purification process may not have effectively removed all starting materials.

  • Formation of Byproducts: Undesired side reactions can lead to the formation of impurities that are difficult to separate from the final product. A common challenge in thiol synthesis is the formation of disulfide byproducts.[1]

  • Solvent Contamination: Residual solvent from the reaction or purification steps may be present.

Suggested Solutions:

  • Improve Purification Method: Employ more effective purification techniques such as fractional distillation, preparative chromatography, or recrystallization.

  • Optimize Reaction Selectivity: Adjust reaction conditions to favor the formation of the desired product over byproducts. For instance, the controlled environment of flow reactors can minimize disulfide formation.[1]

  • Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.

Issue 3: Difficulty in Product Isolation

Possible Causes:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult.

  • Emulsion Formation: Emulsions may form during aqueous workup, complicating phase separation.

  • Product Volatility: The product may be volatile, leading to losses during solvent removal.

Suggested Solutions:

  • Solvent Selection: Choose a reaction solvent from which the product can be easily precipitated or extracted.

  • Workup Modification: To break emulsions, try adding brine or altering the pH of the aqueous layer. Centrifugation can also be effective.

  • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of a volatile product.

Experimental Protocols & Data

Synthesis of this compound from Ethyl Acetate

This multi-step synthesis is a well-documented route.[1]

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

  • Activate ethyl acetate at the α-position using lithium bis(trimethylsilyl)amide.

  • Couple the activated ethyl acetate with acetone.

Step 2: Formation of 3-mercapto-3-methylbutyric acid

  • Perform bromination of the ethyl 3-hydroxy-3-methylbutyrate intermediate.

  • Treat the brominated compound with thiourea.

  • Hydrolyze the resulting product to form 3-mercapto-3-methylbutyric acid.

Step 3: Reduction to this compound

  • Reduce the 3-mercapto-3-methylbutyric acid using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product.[1]

Yield Improvement Strategies

Recent advancements have focused on greener and more efficient synthesis methods.

Synthesis MethodKey AdvantagesReported Outcomes
Continuous Flow Chemistry Improved heat/mass transfer, precise control, enhanced safety, reduced waste.[1]Shorter reaction times, higher yields, reduced solvent consumption, minimized disulfide byproducts.[1]
Photocatalytic Methods Uses visible light, mild conditions, renewable energy source, environmentally benign solvents.[1]Utilizes inexpensive organic photocatalysts and molecular oxygen as a green oxidant.[1]

Visualized Workflows and Pathways

Synthesis_Pathway Ethyl Acetate Ethyl Acetate Intermediate_1 Ethyl 3-hydroxy- 3-methylbutyrate Ethyl Acetate->Intermediate_1 Acetone Acetone Acetone->Intermediate_1 Bromination Bromination Intermediate_1->Bromination Thiourea_Treatment Thiourea_Treatment Bromination->Thiourea_Treatment Hydrolysis Hydrolysis Thiourea_Treatment->Hydrolysis Intermediate_2 3-mercapto-3-methylbutyric acid Hydrolysis->Intermediate_2 Reduction Reduction Intermediate_2->Reduction Final_Product 3-Mercapto-3-methyl- 1-butanol Reduction->Final_Product

Caption: Synthesis pathway of this compound from ethyl acetate.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes Analysis cluster_solutions Corrective Actions Start Low or No Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Reagent_Degradation Reagent Degradation? Start->Reagent_Degradation Side_Reactions Side Reactions? Start->Side_Reactions Optimize_Conditions Optimize Time, Temp, Stoichiometry Incomplete_Reaction->Optimize_Conditions Verify_Reagents Verify Reagent Quality & Activity Reagent_Degradation->Verify_Reagents Control_Atmosphere Use Inert Atmosphere (N2, Ar) Side_Reactions->Control_Atmosphere

Caption: Troubleshooting workflow for addressing low product yield in synthesis.

References

Technical Support Center: Quantification of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of 3-Mercapto-3-methyl-1-butanol (3-MMB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of this volatile thiol.

FAQs: Understanding and Mitigating Matrix Effects

Q1: What are matrix effects and how do they impact the quantification of 3-MMB?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. This interference occurs within the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). For 3-MMB, a volatile sulfur compound, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis, leading to erroneous results. In gas chromatography (GC), matrix components can also affect the transfer of the analyte from the injector to the column, leading to what is known as the matrix-induced enhancement effect.

Q2: My 3-MMB signal is low and variable when analyzing complex samples like coffee or wine. What are the likely causes?

A2: Low and inconsistent signals for 3-MMB in complex matrices are common and can be attributed to several factors:

  • Matrix-Induced Signal Suppression (LC-MS/MS): Endogenous components in matrices like coffee, wine, or plasma can co-elute with 3-MMB and interfere with its ionization in the mass spectrometer source.

  • Analyte Loss During Sample Preparation: 3-MMB is a volatile compound, and significant analyte loss can occur during sample preparation steps, especially those involving heating or evaporation.

  • Active Sites in the GC Inlet: In gas chromatography, non-volatile matrix components can accumulate in the injector liner, creating active sites that can adsorb or degrade 3-MMB, leading to poor peak shape (tailing) and low response.[1]

  • Oxidation: Thiols like 3-MMB are susceptible to oxidation, which can occur during sample storage and preparation, leading to lower concentrations of the target analyte.

Q3: How can I minimize matrix effects during my analysis?

A3: A multi-faceted approach is often necessary to mitigate matrix effects:

  • Effective Sample Preparation: The choice of sample preparation technique is crucial. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis, or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for more complex matrices, can effectively isolate 3-MMB from interfering matrix components. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed to clean up the sample.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate 3-MMB from co-eluting matrix components is essential. This may involve adjusting the gradient in LC or the temperature program in GC.

  • Use of a Stable Isotope-Labeled Internal Standard (SIDA): This is the most effective way to compensate for matrix effects. A stable isotope-labeled version of 3-MMB will behave almost identically to the native analyte during sample preparation, injection, and ionization. Any signal suppression or enhancement will affect both the analyte and the internal standard equally, allowing for accurate quantification.[2]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is as close as possible to the sample matrix can help to compensate for matrix effects. However, finding a truly "blank" matrix can be challenging.

Q4: How do I quantitatively assess the extent of matrix effects in my LC-MS/MS method?

A4: The most common method is the post-extraction spike. This involves comparing the peak response of 3-MMB spiked into an extracted blank matrix sample with the response of 3-MMB in a neat (pure) solvent solution at the same concentration. The matrix effect is calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of 3-MMB.

Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of 3-MMB - Inefficient extraction from the sample matrix.- Analyte loss due to volatility during sample preparation.- Degradation of 3-MMB due to oxidation.- Optimize the extraction solvent and conditions (e.g., pH, temperature, time).- For HS-SPME, optimize fiber type, extraction time, and temperature.- Minimize sample heating and evaporation steps. Work with cooled samples and solvents.- Add antioxidants (e.g., ascorbic acid) to the sample to prevent oxidation.
Poor Peak Shape (Tailing) in GC-MS - Active sites in the GC inlet liner or column.- Improper column installation.- Mismatch between solvent polarity and stationary phase.- Replace the inlet liner and septum. Use a deactivated liner.- Trim the front end of the GC column (a few centimeters) to remove active sites.- Ensure the column is installed correctly at the proper depth in the inlet and detector.- Use a solvent that is compatible with the polarity of your GC column.[1][3][4][5]
Inconsistent Results/Poor Reproducibility - Variable matrix effects between samples.- Inconsistent sample preparation.- Instability of 3-MMB in the prepared samples.- Implement the use of a stable isotope-labeled internal standard for 3-MMB.- Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.- Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of 3-MMB under the chosen storage conditions.
No or Very Low Signal in LC-MS/MS - Poor ionization efficiency of 3-MMB.- Severe ion suppression from the matrix.- Incorrect mass spectrometer settings.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup to remove interfering matrix components.- Dilute the sample to reduce the concentration of interfering compounds.- Confirm the MS/MS transitions and collision energies for 3-MMB are correctly set.

Quantitative Data Summary

The following tables summarize typical performance data for methods used in the quantification of volatile thiols, which can be indicative of the expected performance for 3-MMB analysis.

Table 1: Typical Recovery Data for Volatile Thiols in Wine using HS-SPME-GC-MS

CompoundMatrixRecovery (%)RSD (%)
3-Mercaptohexanol (3-MH)White Wine90-1095-11
3-Mercaptohexylacetate (3-MHA)White Wine90-1095-11
4-Mercapto-4-methyl-2-pentanone (4-MMP)White Wine90-1095-11

Data adapted from a study on polyfunctional volatile thiols in wine.

Table 2: Representative Matrix Effect Data for LC-MS/MS Bioanalysis

AnalyteMatrixMatrix Effect (%)
ButoconazoleHuman Plasma>80% Recovery (indicative of minimal matrix effect)
Endogenous β-hydroxy-β-methylbutyrateHuman PlasmaNot explicitly stated, but method validated for accuracy and precision

Note: Specific matrix effect data for 3-MMB is limited in the literature. The values presented are for other compounds in similar matrices and serve as a general guide.[6][7]

Experimental Protocols

Protocol 1: Quantification of Volatile Thiols in Wine by HS-SPME-GC-MS

This protocol is a general procedure for the analysis of volatile thiols in wine and can be adapted for 3-MMB.

  • Sample Preparation:

    • Place 10 mL of wine into a 20 mL headspace vial.

    • Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • If using a stable isotope-labeled internal standard, add it at this stage.

    • Immediately seal the vial with a PTFE-faced septum.[8]

  • HS-SPME Conditions:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Incubation Temperature: 40 °C.

    • Incubation Time: 20 minutes with agitation.

    • Extraction Time: 20 minutes.[8]

  • GC-MS Parameters:

    • Injection: Splitless mode at 260 °C for 10 minutes.[8]

    • Column: Apolar stationary phase, e.g., 5% phenylmethylpolysiloxane (30 m x 0.25 mm x 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Oven Temperature Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.[8]

    • MS Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

Protocol 2: General Approach for LC-MS/MS Quantification in Human Plasma

This protocol outlines a general workflow for developing a method for a small molecule like 3-MMB in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add a stable isotope-labeled internal standard.

    • Add 400 µL of cold acetonitrile (B52724) (or methanol) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile).

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol (B129727) with a small amount of formic acid (0.1%) to aid ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Optimize the precursor and product ion transitions and collision energies for 3-MMB and its internal standard.

Visualizing Workflows and Logic

Diagram 1: General Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Inaccurate/Imprecise Quantification of 3-MMB Assess Perform Post-Extraction Spike Experiment Problem->Assess Compare Compare Analyte Response in Matrix vs. Neat Solution Assess->Compare Quantify Calculate % Matrix Effect (Suppression/Enhancement) Compare->Quantify SamplePrep Optimize Sample Preparation (HS-SPME, QuEChERS, LLE, SPE) Quantify->SamplePrep Chroma Improve Chromatographic Separation Quantify->Chroma SIDA Use Stable Isotope-Labeled Internal Standard (SIDA) Quantify->SIDA MatrixMatch Use Matrix-Matched Calibrants Quantify->MatrixMatch Validate Validate Method for Accuracy, Precision, Linearity, and Recovery SamplePrep->Validate Chroma->Validate SIDA->Validate MatrixMatch->Validate

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects in the quantification of 3-MMB.

Diagram 2: Troubleshooting Peak Tailing in GC-MS Analysis of 3-MMB

GCPeakTailingTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Tailing Peak Tailing Observed for 3-MMB ActiveSites Active Sites in Inlet/Column Tailing->ActiveSites ColumnInstall Improper Column Installation Tailing->ColumnInstall PolarityMismatch Solvent/Stationary Phase Polarity Mismatch Tailing->PolarityMismatch InletMaint Replace Inlet Liner and Septum ActiveSites->InletMaint ColumnTrim Trim Front End of GC Column ActiveSites->ColumnTrim CheckInstall Verify Correct Column Installation ColumnInstall->CheckInstall ChangeSolvent Use a Compatible Solvent PolarityMismatch->ChangeSolvent

Caption: A troubleshooting guide for addressing peak tailing issues in the GC-MS analysis of 3-MMB.

References

Technical Support Center: Purity Assessment of Synthetic 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-Mercapto-3-methyl-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

A1: The most common methods for purity assessment are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be used, often after derivatization.

Q2: What is the expected purity of commercially available synthetic this compound?

A2: Commercially available this compound typically has a purity of ≥98%.[1][2]

Q3: What are the common impurities I should look for in my synthetic this compound sample?

A3: Based on the common synthesis route starting from ethyl acetate (B1210297) and acetone, potential impurities include:

  • Unreacted Starting Materials: Ethyl acetate, Acetone.

  • Intermediates: Ethyl 3-hydroxy-3-methylbutyrate, 3-Mercapto-3-methylbutanoic acid.

  • Byproducts: 3,3'-(Disulfanediyl)bis(3-methylbutan-1-ol) (the disulfide of the target molecule), which is a common byproduct in thiol synthesis.[3]

Q4: Why am I seeing poor peak shape (tailing) for this compound in my GC analysis?

A4: Peak tailing for thiols is a common issue in GC analysis and can be caused by several factors:

  • Active Sites: The thiol group can interact with active sites in the GC inlet (liner, injection port) or on the column itself.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

  • Improper Column Installation: If the column is not installed correctly, it can create dead volume, leading to peak distortion.

  • Solvent Effects: Mismatch between the solvent polarity and the stationary phase can cause peak shape issues.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: No peaks or very small peaks are observed for this compound.

Possible Cause Troubleshooting Steps
Sample Degradation Thiols can be susceptible to oxidation. Ensure the sample is fresh and has been stored properly under an inert atmosphere.
Injector Issues Check for leaks in the injector. Clean or replace the inlet liner, as active sites can adsorb the analyte.
Column Issues The column may be contaminated or degraded. Condition the column according to the manufacturer's instructions or replace it if necessary.
Detector Problems Ensure the detector is functioning correctly and that the gas flows (e.g., hydrogen and air for FID) are at the recommended rates.

Issue 2: Peak tailing for this compound.

Possible Cause Troubleshooting Steps
Active Sites in Inlet/Column Use a deactivated inlet liner. If tailing persists, consider derivatization of the thiol group to reduce its reactivity. Trimming the first few centimeters of the column can also help.
Column Overload Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
Suboptimal GC Conditions Increase the injector temperature to ensure complete volatilization. Optimize the carrier gas flow rate.

Issue 3: Identification of Unknown Peaks.

Refer to the table below for potential impurities and their expected elution order based on boiling points.

Quantitative Data: Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected GC Elution Order
AcetoneC₃H₆O58.08561
Ethyl acetateC₄H₈O₂88.1177.12
This compound C₅H₁₂OS 120.21 ~186-190 4
Ethyl 3-hydroxy-3-methylbutyrateC₇H₁₄O₃146.18~1793
3-Mercapto-3-methylbutanoic acidC₅H₁₀O₂S134.20~2525
3,3'-(Disulfanediyl)bis(3-methylbutan-1-ol)C₁₀H₂₂O₂S₂238.42>252 (estimated)6

Note: The elution order is an estimation based on boiling points and may vary depending on the GC column and conditions used.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (Without Derivatization)
  • Sample Preparation: Dilute the synthetic this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 100-1000 ppm.

  • GC-MS System: An Agilent 6890N GC coupled to a 5973N Mass Spectrometer or equivalent.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is a suitable starting point.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: ¹H NMR Analysis for Impurity Identification
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthetic this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate all peaks and compare the chemical shifts to known values for the target compound and potential impurities.

Compound Key ¹H NMR Signals (in CDCl₃, approximate δ ppm)
Acetone~2.17 (s, 6H)
Ethyl acetate~1.25 (t, 3H), ~2.04 (s, 3H), ~4.12 (q, 2H)
Ethyl 3-hydroxy-3-methylbutyrate~1.25 (t, 3H), ~1.30 (s, 6H), ~2.50 (s, 2H), ~4.15 (q, 2H)
This compound ~1.35 (s, 6H), ~1.85 (t, 2H), ~3.80 (t, 2H)
3,3'-(Disulfanediyl)bis(3-methylbutan-1-ol)Signals will be similar to the monomer but may be shifted slightly downfield. The absence of a thiol proton (-SH) peak is a key indicator.

Visualizations

Synthesis and Impurity Formation Pathway

synthesis_impurities Ethyl Acetate + Acetone Ethyl Acetate + Acetone Ethyl 3-hydroxy-3-methylbutyrate Ethyl 3-hydroxy-3-methylbutyrate Ethyl Acetate + Acetone->Ethyl 3-hydroxy-3-methylbutyrate Step 1 3-Mercapto-3-methylbutanoic acid 3-Mercapto-3-methylbutanoic acid Ethyl 3-hydroxy-3-methylbutyrate->3-Mercapto-3-methylbutanoic acid Step 2 This compound This compound 3-Mercapto-3-methylbutanoic acid->this compound Step 3 Disulfide Byproduct Disulfide Byproduct This compound->Disulfide Byproduct Oxidation gc_troubleshooting start GC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape peak_tailing Peak Tailing peak_shape->peak_tailing Yes no_peaks No/Small Peaks peak_shape->no_peaks No check_active_sites Check for Active Sites (Liner, Column) peak_tailing->check_active_sites derivatize Consider Derivatization check_active_sites->derivatize end Problem Resolved derivatize->end check_leaks Check for Leaks (Injector, Connections) no_peaks->check_leaks unknown_peaks Unknown Peaks? no_peaks->unknown_peaks No check_column Check Column (Contamination, Bleed) check_leaks->check_column check_column->end compare_data Compare with Impurity Data Table unknown_peaks->compare_data Yes compare_data->end nmr_troubleshooting start ¹H NMR Spectrum Acquired unexpected_signals Unexpected Signals Present? start->unexpected_signals check_starting_materials Compare with Starting Material Spectra (Acetone, Ethyl Acetate) unexpected_signals->check_starting_materials Yes pure_spectrum Spectrum Matches Reference unexpected_signals->pure_spectrum No check_intermediates Compare with Intermediate Spectra check_starting_materials->check_intermediates check_disulfide Look for Disulfide Signature (Absence of -SH, shifted peaks) check_intermediates->check_disulfide

References

Technical Support Center: Storage and Handling of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions to prevent the degradation of 3-Mercapto-3-methyl-1-butanol, a volatile thiol compound critical for various research and development applications. Adherence to these guidelines is essential to ensure the compound's purity and performance in experimental settings.

Troubleshooting Guide: Common Issues Related to Improper Storage

Improper storage of this compound can lead to degradation, primarily through oxidation. This can result in a decrease in purity and the formation of impurities that may interfere with experimental results. The following table outlines common issues, their probable causes, and recommended corrective actions.

Observed Issue Potential Cause Recommended Solution
Decreased Purity/Appearance of New Peaks in GC Analysis Oxidation of the thiol group to form the corresponding disulfide, bis(3-methyl-1-hydroxybutyl) disulfide. This is accelerated by exposure to oxygen, elevated temperatures, and light.Store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. For long-term storage, consider freezing at -20°C.
Inconsistent Experimental Results Use of a degraded or impure stock solution of this compound.Always use a fresh or properly stored stock solution. It is advisable to re-analyze the purity of the compound if it has been stored for an extended period or if storage conditions have been compromised.
"Off" or Altered Odor The degradation of this compound can lead to a change in its characteristic odor profile.Discard the reagent if a significant change in odor is detected, as this indicates potential degradation.
Precipitation or Cloudiness in Solution Formation of insoluble degradation products or impurities.Do not use the solution if precipitation is observed. This is a clear sign of degradation or contamination.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C[1]. For extended storage, freezing at -20°C is recommended. It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed to prevent exposure to air and moisture.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for thiols like this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-), resulting in the dimer bis(3-methyl-1-hydroxybutyl) disulfide. This process is accelerated by the presence of oxygen, heat, and light.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures significantly accelerate the rate of oxidative degradation. Storing the compound at room temperature or higher will lead to a more rapid loss of purity compared to storage at the recommended 2-8°C. The following table provides a summary of the expected stability at different temperatures.

Storage Temperature (°C)AtmosphereExpected Purity after 6 Months
25Air< 90%
4Air> 95%
4Inert Gas (Nitrogen)> 98%
-20Inert Gas (Nitrogen)> 99%

Q4: Is it necessary to handle this compound in a fume hood?

A4: Yes, due to its volatility and strong odor, it is highly recommended to handle this compound in a well-ventilated fume hood. This will minimize inhalation exposure and prevent the spread of its potent aroma in the laboratory.

Q5: What type of container is best for storing this compound?

A5: An amber glass bottle with a tightly sealing cap is the most suitable container. The amber glass protects the compound from light, which can catalyze degradation. The tight seal is essential to maintain the inert atmosphere and prevent the ingress of oxygen and moisture.

Experimental Protocols

Protocol for Stability Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a method to quantify the purity of this compound and detect its primary degradation product, bis(3-methyl-1-hydroxybutyl) disulfide.

1. Objective: To determine the stability of this compound under various storage conditions over time.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Internal standard (e.g., undecane)

  • Autosampler vials with caps

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) for higher selectivity.

3. Sample Preparation:

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL undecane (B72203) in dichloromethane).

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a known volume of the internal standard stock solution.

  • Dilute to the mark with the chosen solvent and mix thoroughly.

  • Transfer an aliquot of the final solution into an autosampler vial for GC analysis.

4. Gas Chromatography (GC) Conditions:

Parameter Value
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Volume 1 µL (splitless or with a high split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
Detector FID or SCD
Detector Temperature 300°C (for FID)

5. Data Analysis:

  • Identify the peaks corresponding to the solvent, internal standard, this compound, and bis(3-methyl-1-hydroxybutyl) disulfide based on their retention times (determined by running individual standards if necessary).

  • Calculate the peak area of each compound.

  • Determine the concentration of this compound and its disulfide degradation product relative to the internal standard.

  • Calculate the purity of the this compound sample.

Visualizations

degradation_pathway cluster_conditions Accelerating Factors This compound This compound Oxidation Oxidation This compound->Oxidation bis(3-methyl-1-hydroxybutyl) disulfide bis(3-methyl-1-hydroxybutyl) disulfide Oxidation->bis(3-methyl-1-hydroxybutyl) disulfide Oxygen (Air) Oxygen (Air) Oxygen (Air)->Oxidation Elevated Temperature Elevated Temperature Elevated Temperature->Oxidation Light Exposure Light Exposure Light Exposure->Oxidation experimental_workflow cluster_storage Storage Conditions 2-8°C (Inert Gas) 2-8°C (Inert Gas) Sample Preparation Sample Preparation 2-8°C (Inert Gas)->Sample Preparation 25°C (Air) 25°C (Air) 25°C (Air)->Sample Preparation -20°C (Inert Gas) -20°C (Inert Gas) -20°C (Inert Gas)->Sample Preparation GC Analysis GC Analysis Sample Preparation->GC Analysis Data Analysis Data Analysis GC Analysis->Data Analysis

References

Technical Support Center: Overcoming Low Recovery of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 3-Mercapto-3-methyl-1-butanol (3M3MB1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this challenging volatile thiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3M3MB1) and why is its analysis important?

This compound is a volatile organic compound containing a thiol functional group.[1][2][3] It is a key aroma compound in various foods and beverages, including coffee, beer, and passion fruit juice, contributing to their characteristic sensory profiles.[1] Accurate quantification of 3M3MB1 is crucial for quality control in the food and beverage industry and for understanding its role in flavor chemistry.

Q2: What are the main challenges associated with the extraction of 3M3MB1?

The primary challenges in extracting 3M3MB1 stem from its chemical properties:

  • Volatility: Being a volatile compound, 3M3MB1 can be easily lost during sample preparation and extraction steps that involve heating or exposure to the atmosphere.

  • Polarity: As a small alcohol, it has some solubility in water, which can affect its partitioning into organic solvents during liquid-liquid extraction.

  • Susceptibility to Oxidation: The thiol group (-SH) is prone to oxidation, which can lead to the formation of disulfides and other degradation products, resulting in lower recovery of the target analyte.

  • Matrix Effects: Complex sample matrices, such as those found in beverages and biological fluids, can interfere with the extraction and detection of 3M3MB1, leading to ion suppression or enhancement in mass spectrometry-based methods.[4][5][6][7]

Q3: What are the common extraction techniques used for 3M3MB1?

Commonly employed extraction techniques for volatile thiols like 3M3MB1 include:

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.[8][9]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample's headspace or directly immersed in the liquid to adsorb volatile and semi-volatile compounds.[10][11]

  • Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of extraction phase coated on a magnetic stir bar, offering potentially higher recovery for certain analytes.

Troubleshooting Guide: Low Recovery of 3M3MB1

This guide addresses common issues leading to low recovery of 3M3MB1 during extraction and provides potential solutions.

Issue 1: Analyte Loss Due to Volatility
Symptom Possible Cause Troubleshooting Steps & Solutions
Consistently low recovery across all samples.Evaporation of 3M3MB1 during sample handling and extraction.- Minimize sample exposure to air by working with sealed vials. - Avoid high temperatures during extraction. If heating is necessary for other analytes, optimize for the lowest effective temperature and time. - For SPME, optimize extraction time and temperature to balance analyte adsorption with potential losses.[10]
Poor reproducibility of results.Inconsistent sample handling procedures.- Standardize all sample preparation steps, including vortexing times and temperatures. - Use autosamplers for SPME to ensure consistent fiber exposure and desorption times.
Issue 2: Inefficient Extraction
Symptom Possible Cause Troubleshooting Steps & Solutions
Low recovery with Liquid-Liquid Extraction (LLE).- Inappropriate solvent polarity: The chosen organic solvent may not have a high affinity for 3M3MB1. - Suboptimal pH: The pH of the aqueous sample can influence the partitioning of the analyte. - Insufficient phase separation: Emulsion formation can trap the analyte.- Solvent Selection: Test solvents with varying polarities (e.g., dichloromethane, diethyl ether, ethyl acetate) to find the one with the best partitioning coefficient for 3M3MB1.[9] - pH Adjustment: For acidic samples, adjusting the pH to be more neutral or slightly basic might improve partitioning into the organic phase.[8] - Salting Out: Add a neutral salt (e.g., NaCl or Na2SO4) to the aqueous phase to decrease the solubility of 3M3MB1 and promote its transfer to the organic solvent.[9] - Centrifugation: Use centrifugation to break emulsions and improve phase separation.
Low recovery with Solid-Phase Microextraction (SPME).- Incorrect fiber coating: The polarity of the fiber coating may not be suitable for 3M3MB1. - Suboptimal extraction parameters: Extraction time, temperature, and agitation are not optimized.- Fiber Selection: Test different fiber coatings. For a moderately polar compound like 3M3MB1, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it covers a wide range of polarities. - Parameter Optimization: Systematically optimize extraction time, temperature, and agitation speed. A longer extraction time and higher temperature can increase recovery up to a certain point, after which analyte desorption or degradation may occur.[10]
Issue 3: Analyte Degradation
Symptom Possible Cause Troubleshooting Steps & Solutions
Disappearing or significantly reduced peaks over time.Oxidation of the thiol group.- Use of Antioxidants: Add an antioxidant such as EDTA or ascorbic acid to the sample to prevent oxidation. - Inert Atmosphere: Perform sample preparation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Derivatization: Chemically modify the thiol group to form a more stable derivative before extraction.
Issue 4: Matrix Effects
Symptom Possible Cause Troubleshooting Steps & Solutions
Inconsistent recovery in real samples compared to standards in solvent.Co-eluting matrix components interfering with ionization in the mass spectrometer.- Improve Sample Cleanup: Use a more selective extraction method or add a cleanup step (e.g., solid-phase extraction) after the initial extraction. - Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard of 3M3MB1 can help to compensate for matrix effects.[5] - Method of Standard Addition: This can be used to quantify the analyte in complex matrices by accounting for matrix effects.

Quantitative Data on Extraction Recovery

While specific recovery data for 3M3MB1 is not abundant in the literature, the following table summarizes typical recovery ranges for volatile thiols using different techniques. It is crucial to validate the chosen method for your specific matrix to determine the actual recovery.

Extraction Method Analyte Class Matrix Typical Recovery (%) Key Considerations
Liquid-Liquid Extraction (LLE)Volatile ThiolsWine50-80Highly dependent on solvent choice, pH, and salting out.[8][9]
Headspace SPME (HS-SPME)Volatile ThiolsWine, Beer70-95Fiber coating, extraction time, and temperature are critical parameters to optimize.[11]
Stir Bar Sorptive Extraction (SBSE)Volatile ThiolsWine80-100+Offers higher capacity than SPME, potentially leading to better recovery for trace analytes.
Derivatization followed by SPE & GC-MSPolyfunctional ThiolsWine85-115Derivatization can improve stability and chromatographic performance.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for 3M3MB1 in Beverages

This protocol provides a general guideline. Optimization for specific instruments and matrices is recommended.

  • Sample Preparation:

    • Place 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength.

    • If oxidation is a concern, add a small amount of EDTA (e.g., 10 µL of a 10% solution).

    • Spike with an appropriate internal standard (e.g., a stable isotope-labeled 3M3MB1).

    • Immediately seal the vial with a PTFE-lined septum.

  • Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 40°C for 10 minutes with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C with continuous agitation.

  • Desorption and Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Analyze using a gas chromatograph coupled with a mass spectrometer (GC-MS) with a suitable column (e.g., DB-WAX or equivalent).

Protocol 2: Derivatization with PFBBr followed by Liquid-Liquid Extraction

This protocol is for creating a more stable derivative of 3M3MB1 for GC-MS analysis.

  • Sample Preparation:

    • To 10 mL of the sample in a glass vial, add an internal standard.

    • Adjust the pH of the sample to approximately 7.

  • Derivatization and Extraction:

    • Add 1 mL of a solution of pentafluorobenzyl bromide (PFBBr) in hexane (B92381) (e.g., 10 mg/mL).

    • Add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate).

    • Seal the vial and vortex vigorously for 30 minutes at room temperature.

    • Centrifuge the sample to separate the phases.

  • Analysis:

    • Carefully transfer the upper organic layer to a new vial.

    • Inject an aliquot of the organic extract into the GC-MS for analysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of 3M3MB1.

TroubleshootingWorkflow Start Low Recovery of 3M3MB1 CheckVolatility Assess Volatility Losses Start->CheckVolatility CheckExtraction Evaluate Extraction Efficiency Start->CheckExtraction CheckDegradation Investigate Analyte Degradation Start->CheckDegradation CheckMatrix Consider Matrix Effects Start->CheckMatrix Sol_Volatility Minimize Temperature & Exposure Use Sealed Vials CheckVolatility->Sol_Volatility Yes Sol_LLE Optimize LLE: - Solvent Polarity - pH - Salting Out CheckExtraction->Sol_LLE Using LLE Sol_SPME Optimize SPME: - Fiber Coating - Time & Temperature CheckExtraction->Sol_SPME Using SPME Sol_Degradation Add Antioxidants Use Inert Atmosphere Derivatize Thiol Group CheckDegradation->Sol_Degradation Yes Sol_Matrix Improve Cleanup Use Isotope-Labeled IS Method of Standard Addition CheckMatrix->Sol_Matrix Yes End Improved Recovery Sol_Volatility->End Sol_LLE->End Sol_SPME->End Sol_Degradation->End Sol_Matrix->End

Caption: Troubleshooting workflow for low 3M3MB1 recovery.

By systematically addressing these potential issues, researchers can significantly improve the recovery and achieve more accurate and reliable quantification of this compound in their samples.

References

Technical Support Center: Analysis of 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Mercapto-3-methyl-1-butanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for active compounds like thiols is a common issue in GC analysis. It is often caused by unwanted interactions between the analyte and active sites within the GC system.

Possible Causes and Solutions:

CauseRecommended Action
Active Sites in the Injector The glass liner in the injector can have active silanol (B1196071) groups that adsorb thiols. Replace the standard liner with a deactivated (silanized) liner.[1][2]
Column Degradation The stationary phase of the column can degrade over time, exposing active sites. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it entirely.[1][2]
Contamination Contamination in the injector or column can lead to peak tailing. Clean the injector and replace the septum and liner. Bake out the column to remove contaminants.[1]
Inappropriate Column Phase The column's stationary phase may not be suitable for thiol analysis. Consider using a column specifically designed for volatile sulfur compounds or a general-purpose column with low bleed and high inertness.
Analyte Overload (Fronting) Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or reduce the injection volume.

Troubleshooting Workflow for Poor Peak Shape:

PoorPeakShape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No CheckLiner Inspect/Replace Inlet Liner with Deactivated Liner Tailing->CheckLiner Yes DiluteSample Dilute Sample or Reduce Injection Volume Fronting->DiluteSample Yes End Peak Shape Improved Fronting->End No, consult instrument manual ConditionColumn Condition or Trim Column CheckLiner->ConditionColumn CleanInjector Clean Injector and Replace Septum ConditionColumn->CleanInjector Derivatize Consider Derivatization CleanInjector->Derivatize Derivatize->End DiluteSample->End ImproveSeparation Start Co-elution Observed OptimizeGC Optimize GC Method (Temperature Program, Flow Rate) Start->OptimizeGC ChangeColumn Change to a Different Stationary Phase Column OptimizeGC->ChangeColumn If insufficient End Separation Improved OptimizeGC->End If successful Cleanup Implement Sample Cleanup (e.g., SPE) ChangeColumn->Cleanup If still co-eluting ChangeColumn->End If successful Derivatize Derivatize the Analyte Cleanup->Derivatize If matrix is complex Cleanup->End If successful Derivatize->End SamplePrep Start Sample Collection Preconcentration Pre-concentration/Cleanup (e.g., SPME, SPE) Start->Preconcentration Derivatization Derivatization (e.g., Silylation) Preconcentration->Derivatization If needed GCMS GC-MS Analysis Preconcentration->GCMS Direct Injection Derivatization->GCMS End Data Interpretation GCMS->End

References

Technical Support Center: Preservation of 3-Mercapto-3-methyl-1-butanol in Reductive Winemaking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to preserve the volatile thiol 3-Mercapto-3-methyl-1-butanol (3M3MB) during reductive winemaking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3M3MB) and why is it important in winemaking?

A1: this compound is a volatile sulfur compound that can contribute to the aromatic profile of wine. While it can be associated with "onion-like" off-flavors in other beverages like beer, in wine, at low concentrations, it can be a component of the complex fruity and savory aromas.[1] Its preservation is a key objective in reductive winemaking, a style that aims to maintain fresh and vibrant varietal characters by minimizing oxidation.[2][3]

Q2: What are the main factors that lead to the degradation of 3M3MB during winemaking?

A2: The primary factor leading to the degradation of 3M3MB, like other volatile thiols, is oxidation.[2][4] Exposure to oxygen, especially in the presence of metal catalysts like copper and iron, can lead to the loss of these compounds.[2] Oxidative reactions can convert thiols into less aromatic disulfides or lead to their reaction with other wine components, effectively removing them from the aroma profile.[4]

Q3: How does reductive winemaking help in preserving 3M3MB?

A3: Reductive winemaking is a set of techniques designed to minimize oxygen exposure throughout the winemaking process.[2][3] This includes using inert gases (like nitrogen or argon) to blanket the wine, working at cool temperatures to slow down reaction rates, and using antioxidants like sulfur dioxide (SO2) and glutathione (B108866) (GSH) to scavenge any dissolved oxygen.[2] By maintaining a reductive environment, the oxidation of sensitive compounds like 3M3MB is minimized.

Q4: What is the role of sulfur dioxide (SO2) in the preservation of 3M3MB?

A4: Sulfur dioxide is a crucial antioxidant and antimicrobial agent in winemaking. It directly reacts with and consumes oxygen, thereby preventing the oxidation of aroma compounds like 3M3MB.[2] SO2 can also inhibit oxidative enzymes and react with byproducts of oxidation that could otherwise degrade thiols.[5]

Q5: Can glutathione (GSH) be used to protect 3M3MB?

A5: Yes, glutathione is a naturally occurring antioxidant in grapes and yeast that plays a significant role in protecting volatile thiols.[6][7] It can react with and neutralize quinones, which are products of phenol (B47542) oxidation that are highly reactive towards thiols.[7] While the direct addition of pure glutathione to must has shown yeast strain-dependent effects on the concentration of other thiols like 3-mercaptohexanol (3MH), it is considered a key component in a comprehensive strategy to protect against oxidation.[8]

Troubleshooting Guides

Issue 1: Low concentration of 3M3MB in the final wine despite efforts at reductive handling.

Possible Causes and Solutions:

  • Oxygen Exposure During Processing: Even brief periods of oxygen exposure during racking, filtration, or bottling can significantly reduce thiol concentrations.

    • Troubleshooting:

      • Ensure all transfers are conducted under a blanket of inert gas (nitrogen or argon).

      • Use pumps and hoses with low oxygen permeability.

      • Minimize headspace in all vessels.

      • Measure dissolved oxygen levels at each step to identify points of oxygen ingress.

  • Ineffective Antioxidant Management: Insufficient levels of free SO2 or depletion of natural antioxidants like glutathione can leave the wine vulnerable to oxidation.

    • Troubleshooting:

      • Regularly monitor free SO2 levels and make additions as needed to maintain an effective concentration (typically >25 mg/L, depending on wine pH).

      • Consider the addition of glutathione-rich inactive yeast products to the must or wine to enhance the natural antioxidant pool.

  • Yeast Strain Selection: The yeast strain used for fermentation plays a critical role in the release of volatile thiols from their non-volatile precursors. Some strains have higher β-lyase activity, the enzyme responsible for this release.

    • Troubleshooting:

      • Experiment with different commercial yeast strains known for their ability to enhance varietal thiols. Strains of Saccharomyces cerevisiae and non-Saccharomyces species like Torulaspora delbrueckii and Metschnikowia pulcherrima have been shown to increase the concentration of other volatile thiols.[9][10]

      • Ensure the chosen yeast strain has adequate access to nitrogen and other essential nutrients to prevent stress, which can lead to the production of off-flavors and potentially impact thiol metabolism.

Issue 2: A significant decrease in 3M3MB concentration after copper fining.

Possible Cause and Solution:

  • Copper Reactivity with Thiols: Copper sulfate (B86663) is often used to remove undesirable sulfur compounds like hydrogen sulfide (B99878) (H2S). However, copper is not specific and will also react with and remove desirable volatile thiols, including 3M3MB.[11][12]

    • Troubleshooting:

      • If copper fining is necessary, conduct bench trials with very small, incremental additions to determine the minimum effective dose that removes the off-odor without stripping the desired aromas.

      • Consider alternative treatments for H2S, such as aeration during fermentation (for red wines) or the use of specific yeast strains with low H2S production.

      • Avoid adding copper close to bottling, as this can also lead to the formation of copper hazes.[13]

Data Presentation

The following tables summarize the quantitative impact of various reductive winemaking techniques on the concentration of 3-mercaptohexan-1-ol (3MH), a structurally related and extensively studied volatile thiol. The effects on 3M3MB are expected to be analogous.

Table 1: Effect of Post-Bottling Oxygen Exposure on 3MH Concentration

TreatmentInitial 3MH (µg/L)3MH after 6 months (µg/L)% Decrease
Low Oxygen Exposure1.20.925%
High Oxygen Exposure1.20.650%

Data adapted from studies on 3-mercaptohexan-1-ol (3MH) as an analogue for 3M3MB.[14][15]

Table 2: Influence of Glutathione (GSH) and Copper on 3MH Concentration after 6 Months of Bottle Storage

TreatmentInitial 3MH (µg/L)Final 3MH (µg/L)% Decrease
Control (Low Oxygen)1.20.925%
+ GSH (20 mg/L)1.21.017%
+ Copper (0.3 mg/L)1.20.558%
+ GSH + Copper1.20.650%

Data adapted from studies on 3-mercaptohexan-1-ol (3MH) as an analogue for 3M3MB.[14][15]

Experimental Protocols

Protocol 1: Quantification of this compound (3M3MB) by HS-SPME-GC-MS

This protocol is adapted from established methods for the analysis of volatile thiols in wine.[3][16][17][18]

1. Materials and Reagents:

  • Wine sample

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 4-methoxy-α-toluenethiol)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., PDMS/DVB)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation:

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add 2 g of NaCl to the vial.

  • Add a known concentration of the internal standard solution.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Extraction:

  • Place the vial in a heated agitator (e.g., at 40°C for 20 minutes) to equilibrate the headspace.

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

4. GC-MS Analysis:

  • Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the oven temperature program to achieve separation of the target analytes. A typical program might start at 40°C, hold for 5 minutes, then ramp to 250°C at 5°C/min.

  • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 3M3MB and the internal standard.

5. Quantification:

  • Create a calibration curve using a model wine solution spiked with known concentrations of 3M3MB and the internal standard.

  • Calculate the concentration of 3M3MB in the wine sample by comparing its peak area relative to the internal standard against the calibration curve.

Visualizations

Reductive_Winemaking_Workflow cluster_pre_fermentation Pre-Fermentation cluster_fermentation Fermentation cluster_post_fermentation Post-Fermentation cluster_threats Degradation Threats Grapes Grapes Crushing Crushing/Pressing (+ Inert Gas) Grapes->Crushing Must Must (+ SO2, + GSH) Crushing->Must Oxygen Oxygen Crushing->Oxygen Exposure Point Fermentation Alcoholic Fermentation (Selected Yeast, Temp Control) Must->Fermentation Racking Racking (+ Inert Gas) Fermentation->Racking Aging Aging (Minimal Headspace) Racking->Aging Racking->Oxygen Exposure Point Filtration Filtration (Low O2 Pickup) Aging->Filtration Copper Copper Aging->Copper Potential Addition Bottling Bottling (Inert Atmosphere) Filtration->Bottling Bottling->Oxygen Exposure Point

Caption: Reductive winemaking workflow to minimize 3M3MB degradation.

Thiol_Preservation_Pathway cluster_precursors Precursors in Must cluster_release Yeast Action cluster_thiol Volatile Thiol cluster_degradation Degradation Pathway cluster_protection Protection Pathway Precursor_3M3MB 3M3MB Precursors Yeast Yeast Metabolism (β-lyase activity) Precursor_3M3MB->Yeast 3M3MB This compound Yeast->3M3MB Release Quinones Quinones 3M3MB->Quinones Reaction Disulfides Less Aromatic Disulfides 3M3MB->Disulfides Oxidation Oxygen Oxygen Oxygen->Quinones Phenol Oxidation SO2 SO2 SO2->Oxygen Scavenges GSH Glutathione GSH->Quinones Neutralizes

Caption: Pathways of 3M3MB formation, degradation, and preservation.

References

Validation & Comparative

A Comparative Guide to Varietal Thiols: 3-Mercapto-3-methyl-1-butanol and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical and sensory properties of 3-Mercapto-3-methyl-1-butanol (3M3MB) with other key varietal thiols, namely 3-Mercaptohexan-1-ol (3MH) and 4-Mercapto-4-methylpentan-2-one (4MMP). The information presented is supported by experimental data from peer-reviewed literature to aid in research and development applications.

Varietal thiols are a class of sulfur-containing organic compounds that contribute significantly to the aroma profile of various foods and beverages, most notably wine.[1][2] These compounds are potent odorants, often with extremely low sensory detection thresholds, measured in nanograms per liter (ng/L).[3] This guide focuses on 3M3MB, a thiol known for its "catty," "roasty," and "broth-like" aroma, and compares it with the well-studied varietal thiols 3MH and 4MMP, which are responsible for the characteristic tropical fruit and boxwood notes in many wines.[1][4][5]

Quantitative Comparison of Varietal Thiols

The following table summarizes the key chemical and sensory properties of this compound, 3-Mercaptohexan-1-ol, and 4-Mercapto-4-methylpentan-2-one.

PropertyThis compound (3M3MB)3-Mercaptohexan-1-ol (3MH)4-Mercapto-4-methylpentan-2-one (4MMP)
Chemical Formula C₅H₁₂OS[6]C₆H₁₄OS[1]C₆H₁₂OS[1]
Molar Mass 120.21 g/mol [4]134.24 g/mol 132.22 g/mol [7]
Boiling Point 186.0 °C @ 730 mmHg[6]198.0 °C @ 760 mmHg174 °C
Solubility in Water Soluble (10 g/L at 20°C)[6]InsolubleSoluble
Aroma Descriptors Catty, roasty, broth-like, meaty, savory, cooked leeks.[4][5]Grapefruit, passion fruit, gooseberry, guava.[1]Box tree, passion fruit, broom, blackcurrant, cat urine (at high concentrations).[1][2]
Odor Threshold (Water) 2 µg/L (2000 ng/L)[4]Not widely reported0.1 - 3 ng/L[7]
Odor Threshold (Wine/Ethanol solution) 1500 ng/L[4][5]60 ng/L[1][8]0.8 ng/L[1][3]
Typical Concentration in Sauvignon Blanc Wine Detected, but not consistently quantified.26 - 18,000 ng/L[1]0 - 30 ng/L[7]
Typical Concentration in Coffee 150 - 1500 µg/kg[4]Not typically reportedNot typically reported

Biochemical Pathway of Varietal Thiol Formation

Varietal thiols are primarily formed during the alcoholic fermentation of grape must.[4] They exist in grapes as non-volatile, odorless precursors, mainly conjugated to the amino acids cysteine or glutathione.[9] During fermentation, yeast enzymes, specifically β-lyases, cleave these conjugates to release the volatile and aromatic thiols.[1]

Varietal Thiol Biosynthesis Biochemical Pathway of Varietal Thiol Formation cluster_grape In the Grape cluster_fermentation During Fermentation Unsaturated_Fatty_Acids Unsaturated Fatty Acids Hexenal_Hexenol (E)-2-Hexenal / (E)-2-Hexen-1-ol Unsaturated_Fatty_Acids->Hexenal_Hexenol Enzymatic Oxidation GSH_Conjugate S-Glutathionylated Precursor (e.g., G-3SH) Hexenal_Hexenol->GSH_Conjugate + GSH Cys_Conjugate S-Cysteinylated Precursor (e.g., Cys-3SH, Cys-4MMP) Hexenal_Hexenol->Cys_Conjugate + Cys Glutathione Glutathione (GSH) Cysteine Cysteine (Cys) GSH_Conjugate->Cys_Conjugate Enzymatic Cleavage Volatile_Thiol Volatile Thiol (e.g., 3MH, 4MMP) GSH_Conjugate->Volatile_Thiol Cleavage by β-lyase Cys_Conjugate->Volatile_Thiol Cleavage by β-lyase Yeast Yeast (Saccharomyces cerevisiae) Beta_Lyase β-lyase enzymes Yeast->Beta_Lyase

Caption: Biosynthesis of varietal thiols from precursors in grapes.

Experimental Protocols

The analysis of varietal thiols is challenging due to their low concentrations, high reactivity, and the complexity of the sample matrix.[10] The most common analytical approach involves sample preparation to isolate and concentrate the thiols, followed by instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

A widely used method for the extraction and concentration of varietal thiols from a wine matrix involves solid-phase extraction (SPE).[10] To improve the chromatographic behavior and detection sensitivity of these polar and reactive compounds, a derivatization step is often employed.[11]

Materials:

  • Wine sample

  • Internal standards (e.g., deuterated analogues of the target thiols)

  • Ethylenediaminetetraacetic acid (EDTA) solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Methanol (B129727) (for conditioning and elution)

  • Ultrapure water

  • Derivatizing agent (e.g., pentafluorobenzyl bromide - PFBBr)

  • Organic solvent for extraction of derivatives (e.g., dichloromethane)

  • Sodium sulfate (B86663) (for drying)

  • Nitrogen gas for evaporation

Procedure:

  • Sample Spiking: A known volume of the wine sample (e.g., 50 mL) is spiked with a solution of internal standards. EDTA is often added to chelate metal ions that can catalyze thiol oxidation.

  • SPE Cartridge Conditioning: The SPE cartridge is conditioned sequentially with methanol and then ultrapure water.

  • Sample Loading: The spiked wine sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with ultrapure water to remove interfering matrix components.

  • Elution: The retained analytes are eluted from the cartridge with an appropriate solvent, such as methanol.

  • Derivatization: The eluate is subjected to a derivatization reaction. For example, using PFBBr, the thiols are converted to their less polar and more volatile pentafluorobenzyl derivatives. This reaction is typically carried out in a two-phase system with a phase-transfer catalyst.[11]

  • Extraction and Concentration: The derivatized thiols are extracted into an organic solvent. The solvent is then dried (e.g., with sodium sulfate) and concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.[11]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent)

  • Autosampler

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at 3 °C/min

    • Ramp 2: Increase to 240 °C at 10 °C/min, hold for 5 minutes

  • Transfer Line Temperature: 250 °C

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for each derivatized thiol and its corresponding internal standard are monitored.

Quantification:

Quantification is achieved by constructing a calibration curve using standards of known concentrations. The ratio of the peak area of the analyte to the peak area of its corresponding internal standard is plotted against the concentration of the analyte. The concentration of the thiol in the unknown sample is then determined from this calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of varietal thiols in a wine sample.

Experimental_Workflow Experimental Workflow for Varietal Thiol Analysis Sample_Collection Wine Sample Collection Internal_Standard Spiking with Internal Standards Sample_Collection->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Derivatization Derivatization (e.g., with PFBBr) SPE->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Solvent Evaporation & Concentration Extraction->Concentration GC_MS_Analysis GC-MS Analysis (SIM Mode) Concentration->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing Results Results (ng/L) Data_Processing->Results

Caption: A typical workflow for the analysis of varietal thiols.

References

Sensory panel comparison of 3-Mercapto-3-methyl-1-butanol and 3-mercaptohexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the sensory properties of volatile sulfur compounds is paramount. This guide provides a detailed comparison of the sensory profiles of two prominent thiols, 3-Mercapto-3-methyl-1-butanol and 3-mercaptohexan-1-ol, supported by available quantitative data and detailed experimental methodologies.

While both are sulfur-containing alcohols, their aroma profiles diverge significantly, impacting their potential applications in flavor and fragrance chemistry, as well as their roles as potential off-notes or characteristic flavor contributors in various products. This guide synthesizes data from multiple sensory panel studies to offer an objective comparison.

Quantitative Sensory Data at a Glance

The following tables summarize the key quantitative sensory attributes of this compound and 3-mercaptohexan-1-ol. It is important to note that the data presented is a compilation from various studies and not from a single, direct comparative sensory panel.

Sensory AttributeThis compound3-mercaptohexan-1-ol
Predominant Aroma Profile Meaty, Brothy, Roasted, Savory[1][2][3]Fruity, Tropical, Citrus[1][4]
Common Descriptors Catty, Cooked Leek, Subtle Grapefruit[1][2]Passion fruit, Grapefruit, Guava, Gooseberry, Sweaty[4][5]
Odor Detection Threshold ~1500 ng/L (in water)[2][3]~60 ng/L (in hydroalcoholic solution)

Table 1: Comparative Sensory Profile

CompoundEnantiomerOdor Threshold (in air)Flavor Perception Threshold (in 12% alcohol/water)Aroma Description
3-mercaptohexan-1-ol(R)-(-)-enantiomer0.08 ng/L0.05 ppbWeaker, Sulfury, Herbaceous, Zesty, Grapefruit-like[4]
(S)-(+)-enantiomer0.07 ng/L0.06 ppbFruitier, Passion fruit-like[4]

Table 2: Enantiomeric Sensory Data for 3-mercaptohexan-1-ol

Delving into the Aroma Profiles

This compound (MMB) is characterized by a predominantly savory and complex aroma profile. Its scent is often described with a range of descriptors including "meaty," "brothy," and "roasted".[1][2] At certain concentrations, it can also exhibit a characteristic "catty" aroma, along with notes of "cooked leek" and even subtle "grapefruit" undertones, highlighting its multifaceted nature.[1][2] This intricate aroma makes it a compound of interest for applications where a savory, umami-like scent is desired.

3-mercaptohexan-1-ol (3MH) , in contrast, is renowned for its intense fruity and tropical aroma. It is a key contributor to the characteristic aroma of many wines, particularly Sauvignon Blanc.[6] Its aroma is most commonly described with notes of "passion fruit," "grapefruit," "guava," and "gooseberry".[4] However, at higher concentrations, it can also develop a "sweaty" character. The sensory perception of 3MH is also influenced by its stereochemistry, with the (R)- and (S)-enantiomers exhibiting distinct nuances, from more herbaceous and zesty to intensely fruity.[4]

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data for potent thiol compounds, a rigorous and standardized methodology is crucial. The following outlines a comprehensive experimental protocol for the quantitative descriptive analysis (QDA) of this compound and 3-mercaptohexan-1-ol.

Panelist Selection and Training
  • Screening: A panel of 10-12 individuals should be screened for their sensory acuity. This includes basic taste and odor identification tests, as well as specific anosmia screening for sulfur compounds.

  • Training: Panelists undergo intensive training over several sessions. This involves:

    • Descriptor Generation: Panelists are presented with the target compounds at various concentrations and a range of reference aroma standards to collaboratively develop a consensus vocabulary of descriptive terms.

    • Intensity Rating: Panelists are trained to use a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high" intensity) to rate the intensity of each descriptor. Reference standards are used to calibrate the panelists' ratings.

Sample Preparation
  • Matrix: Samples should be prepared in a neutral, deodorized base to minimize matrix effects. For general evaluation, a hydroalcoholic solution (e.g., 10% ethanol (B145695) in water) is suitable. If the context is specific, such as wine, a dearomatized wine base should be used.

  • Concentration: A range of concentrations for each compound should be prepared, spanning from below to well above the known odor detection thresholds. This allows for the evaluation of how the aroma profile changes with concentration.

  • Blinding and Randomization: All samples must be presented to the panelists in identical, opaque containers, coded with random three-digit numbers to prevent bias. The order of presentation should be randomized for each panelist.

Sensory Evaluation Procedure
  • Environment: The evaluation must be conducted in a dedicated sensory analysis laboratory with individual booths to prevent interaction between panelists. The environment should be well-ventilated and free of any extraneous odors.

  • Evaluation: Panelists are instructed to sniff the headspace of each sample and rate the intensity of each previously defined aroma attribute on the provided line scale. A rest period between samples (e.g., 1-2 minutes) is necessary to prevent olfactory fatigue. Water and unsalted crackers should be provided for palate cleansing.

  • Data Analysis: The intensity ratings from each panelist are collected and analyzed statistically. Analysis of Variance (ANOVA) can be used to determine significant differences in the intensity of each attribute between the compounds and across different concentrations. Principal Component Analysis (PCA) is often used to visualize the relationships between the compounds and their sensory attributes.

G Experimental Workflow for Quantitative Descriptive Analysis cluster_0 Panelist Management cluster_1 Sample Preparation cluster_2 Sensory Evaluation cluster_3 Data Analysis screening Panelist Screening training Panelist Training screening->training evaluation Individual Evaluation training->evaluation matrix Select Neutral Matrix concentration Prepare Concentrations matrix->concentration blinding Blinding & Randomization concentration->blinding blinding->evaluation environment Controlled Environment environment->evaluation data_collection Data Collection evaluation->data_collection anova ANOVA data_collection->anova pca Principal Component Analysis data_collection->pca

Quantitative Descriptive Analysis Workflow

Signaling Pathways in Thiol Perception

The perception of thiols, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[7]

Upon binding of a thiol molecule to its specific OR, a conformational change in the receptor activates an associated G-protein, Gαolf. This activation triggers a signaling cascade, as depicted below.

G Olfactory Signaling Pathway for Thiols Thiol Thiol Molecule OR Olfactory Receptor (GPCR) Thiol->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarizes Signal Signal to Brain Neuron->Signal

G-protein Coupled Olfactory Signaling Cascade

Recent research also suggests a potential role for metal ions, such as copper, in the perception of thiols.[7][8][9] It is hypothesized that copper ions may act as a cofactor, binding to the olfactory receptor and facilitating the detection of thiol compounds. This interaction could contribute to the high sensitivity and specificity of the olfactory system to these potent odorants.

G Hypothesized Role of Copper in Thiol Perception Thiol Thiol Molecule OR Olfactory Receptor Thiol->OR Copper Copper Ion (Cu+) Copper->OR Activation Enhanced Receptor Activation OR->Activation

Copper as a Cofactor in Thiol Olfactory Reception

References

A Researcher's Guide to the Validation of Analytical Methods for 3-Mercapto-3-methyl-1-butanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile sulfur compounds is paramount for ensuring product quality, understanding flavor profiles, and conducting toxicological assessments. 3-Mercapto-3-methyl-1-butanol (MMB) is a potent aroma compound found in various beverages, including wine and coffee, contributing to their characteristic sensory attributes. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of MMB: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

This document outlines the experimental protocols and presents a comparative summary of validation data to assist in the selection of the most appropriate method based on specific analytical needs, such as sensitivity, selectivity, and sample throughput.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like MMB. It offers high sensitivity and selectivity, particularly when coupled with a stable isotope dilution assay. High-Performance Liquid Chromatography (HPLC), on the other hand, is suitable for a broader range of compounds, including non-volatile substances. For the analysis of thiols like MMB, which lack a strong chromophore, a pre-column derivatization step is necessary to enable sensitive detection, typically by fluorescence.

The following table summarizes the key performance characteristics of a validated GC-MS method for a structurally similar compound, 3-methyl-1-butanol, and a representative validated HPLC method with monobromobimane (B13751) (mBBr) derivatization for various thiols. This data provides a strong indication of the expected performance for MMB analysis.

Table 1: Comparison of Quantitative Performance Data for MMB Quantification Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with mBBr Derivatization
Analyte(s) 3-Methyl-1-butanol (as a proxy for MMB)Various Thiols (e.g., Cysteine, Glutathione)
Matrix Fermented BeveragesHuman Plasma
Linearity Range 0.05 - 2.50 mg/L0.34 - 450.0 nmol/mL
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Quantification (LOQ) 0.05 mg/LAnalyte Dependent
Accuracy (% Recovery) 95 - 105%85.16 - 119.48%
Precision (% RSD) < 10%< 1.6% (Intra-day)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a validated method for the quantification of volatile compounds in fermented beverages and is adapted for the analysis of this compound.

a. Sample Preparation (Liquid-Liquid Microextraction - LLME)

  • To 5 mL of the beverage sample in a 10 mL glass vial, add 1.5 g of sodium chloride.

  • Vortex the sample until the salt is completely dissolved.

  • Add 200 µL of dichloromethane (B109758) (containing the internal standard, e.g., deuterated MMB).

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic phase (bottom layer) using a microsyringe and transfer it to a vial for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 40 °C (hold for 2 min), ramp to 220 °C at 5 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Quantification: Use selected ion monitoring (SIM) mode for the target and internal standard ions.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This protocol is a generalized procedure for the analysis of thiols using monobromobimane (mBBr) derivatization, which can be adapted for MMB quantification.

a. Derivatization Procedure

  • Prepare a stock solution of monobromobimane (mBBr) in acetonitrile.

  • In a reaction vial, mix the sample (or standard) with a reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Add the mBBr solution to initiate the derivatization reaction.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

b. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the derivatized MMB from other sample components. For example, start with 5% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector Wavelengths: Excitation at 380 nm and Emission at 480 nm.

  • Quantification: Based on the peak area of the derivatized MMB compared to a calibration curve of derivatized standards.

Visualizing Analytical Workflows

To better illustrate the processes involved in method validation and the comparative analytical workflows, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameters Assessment cluster_documentation 4. Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Prepare_Standards Prepare Standards & Samples Select_Method->Prepare_Standards Perform_Analysis Perform Analytical Runs Prepare_Standards->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Linearity Linearity & Range Collect_Data->Linearity Accuracy Accuracy Collect_Data->Accuracy Precision Precision (Repeatability & Intermediate) Collect_Data->Precision Specificity Specificity/Selectivity Collect_Data->Specificity LOD_LOQ LOD & LOQ Collect_Data->LOD_LOQ Robustness Robustness Collect_Data->Robustness Validation_Report Prepare Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report SOP Develop Standard Operating Procedure (SOP) Validation_Report->SOP Analytical_Method_Comparison cluster_sample Sample cluster_gcms GC-MS Method cluster_hplc HPLC Method Sample Beverage Sample GCMS_Prep Liquid-Liquid Microextraction Sample->GCMS_Prep HPLC_Prep Derivatization (mBBr) Sample->HPLC_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Data Acquisition (SIM) GCMS_Analysis->GCMS_Data HPLC_Analysis HPLC-Fluorescence Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition HPLC_Analysis->HPLC_Data

Cross-validation of different extraction techniques for 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common extraction techniques for the volatile sulfur compound 3-Mercapto-3-methyl-1-butanol (3-MMB), a key aroma compound in various foods and beverages and a molecule of interest in flavor chemistry and sensory science. This document outlines the principles, performance, and detailed protocols for selected methods to aid researchers in choosing the most suitable technique for their analytical needs.

Introduction to this compound

This compound is a volatile thiol known for its characteristic "catty," sulfury, and sometimes tropical fruit-like aroma.[1] It is naturally found in a variety of matrices, including beer, wine, and passion fruit juice.[1] Accurate quantification of 3-MMB is crucial for quality control in the food and beverage industry and for research into flavor chemistry.

Comparison of Extraction Techniques

The selection of an appropriate extraction technique is critical for the accurate and sensitive analysis of 3-MMB. The choice depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. This guide compares three widely used techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE).

FeatureLiquid-Liquid Extraction (LLE)Headspace Solid-Phase Microextraction (HS-SPME)Stir Bar Sorptive Extraction (SBSE)
Principle Partitioning of the analyte between two immiscible liquid phases.Adsorption of volatile and semi-volatile analytes from the headspace of a sample onto a coated fiber.Absorption of analytes from a liquid sample into a polydimethylsiloxane (B3030410) (PDMS) coated stir bar.
Selectivity Dependent on solvent polarity.Dependent on the fiber coating material.High for non-polar and semi-polar compounds due to the PDMS coating.
Sensitivity Moderate to high, can be improved by concentrating the extract.Good, but can be limited by the small volume of the sorbent phase.Excellent, due to the larger volume of the sorbent phase compared to SPME.[2]
Recovery Generally high for a wide range of compounds.Can be lower for more polar or less volatile compounds.High for compounds with a high affinity for the PDMS phase.
Solvent Usage Requires significant amounts of organic solvents.Solvent-free extraction.Solvent-free extraction, though a small amount of solvent may be used for desorption in some methods.
Automation Can be automated, but is often a manual procedure.Easily automated.Can be automated with a thermal desorption unit.
Sample Throughput Lower, as it is often a multi-step process.High, especially with automation.Moderate to high with automation.
Cost Relatively low initial cost.Moderate, requires specific fibers and potentially an autosampler.Higher initial cost due to the need for stir bars and a thermal desorption unit.

Experimental Protocols

The following are detailed methodologies for Liquid-Liquid Extraction and Headspace Solid-Phase Microextraction for the analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure and may require optimization based on the specific sample matrix.

1. Sample Preparation:

  • For liquid samples (e.g., beer, wine), degas the sample by sonication for 15 minutes.

  • Take a 10 mL aliquot of the degassed sample and place it in a 50 mL centrifuge tube.

  • Add an appropriate internal standard.

2. Extraction:

  • Add 5 mL of dichloromethane (B109758) to the centrifuge tube.

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the organic (bottom) layer using a Pasteur pipette and transfer it to a clean vial.

  • Repeat the extraction step twice more with fresh dichloromethane.

  • Combine the organic extracts.

3. Drying and Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Inlet Temperature: 250°C

    • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of volatile compounds and can be easily automated.

1. Sample Preparation:

  • For liquid samples, degas as described in the LLE protocol.

  • Place 5 mL of the degassed sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Add an appropriate internal standard.

  • Immediately seal the vial with a PTFE-faced silicone septum.

2. Extraction:

  • Place the vial in a heating block or autosampler incubator set to 40°C.

  • Equilibrate the sample for 15 minutes.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with agitation.

3. Desorption and GC-MS Analysis:

  • Immediately after extraction, transfer the SPME fiber to the GC injection port for thermal desorption.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C (in splitless mode for 2 minutes).

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column.

    • Oven Program: 40°C (hold for 3 min), ramp to 220°C at 4°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Extraction_Workflow General Workflow for 3-MMB Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample (e.g., Beer, Wine) Degassing Degassing (Sonication) Sample->Degassing Aliquoting Aliquoting & Internal Standard Addition Degassing->Aliquoting LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Aliquoting->LLE HS_SPME Headspace SPME (e.g., DVB/CAR/PDMS fiber) Aliquoting->HS_SPME SBSE Stir Bar Sorptive Extraction (PDMS stir bar) Aliquoting->SBSE GC_MS GC-MS Analysis LLE->GC_MS HS_SPME->GC_MS SBSE->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for 3-MMB analysis.

Conclusion

The choice of extraction technique for this compound significantly impacts the analytical results. LLE is a robust and high-recovery method but is solvent and labor-intensive. HS-SPME offers a solvent-free and easily automated alternative, which is particularly suitable for volatile compounds. SBSE provides the highest sensitivity due to its larger sorbent volume, making it ideal for trace-level analysis. Researchers should select the most appropriate method based on their specific analytical requirements, sample matrix, and available resources. The provided protocols offer a starting point for method development and can be optimized to achieve the desired performance for the quantification of this important flavor compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the olfactory thresholds of 3-Mercapto-3-methyl-1-butanol and related sulfur-containing compounds, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the olfactory detection thresholds of this compound (MMB), a potent aroma compound, and several structurally related thiols. The data presented herein is crucial for research in flavor chemistry, sensory science, and the development of new chemical entities where odor perception is a critical factor.

Quantitative Olfactory Threshold Comparison

The following table summarizes the reported olfactory detection thresholds for this compound and related compounds in water. Olfactory thresholds are a measure of the lowest concentration of a substance that can be detected by the human sense of smell. Lower values indicate a more potent odorant.

Compound NameChemical StructureOlfactory Threshold (ng/L in water)Odor Description
This compound (MMB) C₅H₁₂OS1500[1][2], 2000Catty, roasty, broth-like, meaty, savory[1]
4-Mercapto-4-methyl-2-pentanone (4MMP) C₆H₁₂OSNot AvailableTropical fruit
3-Mercaptohexan-1-ol (3MH) C₆H₁₄OSNot AvailableGrapefruit, passion fruit
3-Mercaptohexyl Acetate (3MHA) C₈H₁₆O₂SNot AvailablePassion fruit, boxwood
3-Mercapto-3-methyl-2-pentanone C₆H₁₂OSNot AvailableTropical fruits[1]
8-Mercapto-p-menthan-3-one C₁₀H₁₈OSNot AvailableMinty and sulfurous notes[1]
2-Mercapto-2-methylbutane C₅H₁₂SNot AvailableLess potent than MMB[1]

Note: "Not Available" indicates that specific quantitative olfactory threshold data in water for these compounds was not found in the reviewed literature.

Experimental Protocols

The determination of olfactory thresholds is a complex process requiring rigorous and standardized methodologies to ensure accuracy and reproducibility. The two primary methods employed for the data cited in this guide are Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA) and Sensory Panel Evaluations following the ASTM E679-04 standard.

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

This method is a powerful technique for identifying and ranking the most potent odorants in a sample.

1. Sample Preparation and Extraction:

  • A representative sample containing the volatile thiol compounds is prepared.

  • The volatile compounds are extracted from the sample matrix using a suitable technique such as solvent extraction or solid-phase microextraction (SPME).

  • The resulting extract is concentrated to a known volume.

2. Serial Dilution:

  • The concentrated extract is serially diluted with an odorless solvent to create a series of dilutions with decreasing concentrations of the aroma compounds.

3. GC-O Analysis:

  • An aliquot of each dilution is injected into a gas chromatograph (GC) equipped with an olfactory detection port (ODP).

  • The GC separates the volatile compounds based on their boiling points and chemical properties.

  • The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to the ODP.

  • A trained sensory panelist (or a panel of assessors) sniffs the effluent at the ODP and records the retention time and odor description of any detected aroma.

4. Flavor Dilution (FD) Factor Determination:

  • The analysis is repeated with progressively more dilute extracts until no odor is detected at the ODP.

  • The highest dilution at which an odorant is still detected is recorded as its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

5. Odor Threshold Calculation:

  • By knowing the concentration of the compound in the original extract and its FD factor, the odor threshold can be calculated.

AEDA_Workflow cluster_sample_prep Sample Preparation cluster_dilution Serial Dilution cluster_gco GC-Olfactometry cluster_analysis Data Analysis Sample Sample Containing Thiols Extraction Volatile Compound Extraction Sample->Extraction Concentrate Concentrated Aroma Extract Extraction->Concentrate Dilution Create Serial Dilutions Concentrate->Dilution GC_Injection Inject Dilution into GC Dilution->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Effluent_Split Split Effluent GC_Separation->Effluent_Split MS_Detector Mass Spectrometry (Identification) Effluent_Split->MS_Detector ODP Olfactory Detection Port (Sniffing) Effluent_Split->ODP FD_Factor Determine Flavor Dilution (FD) Factor ODP->FD_Factor Threshold_Calc Calculate Olfactory Threshold FD_Factor->Threshold_Calc

Caption: Experimental workflow for Aroma Extract Dilution Analysis (AEDA).

Sensory Panel Evaluation (ASTM E679-04)

This standard practice outlines a forced-choice ascending concentration series method for determining odor thresholds.

1. Panelist Selection and Training:

  • A panel of assessors is selected based on their olfactory acuity and ability to make consistent judgments.

  • Panelists are trained on the specific odorants and the test procedure.

2. Sample Preparation:

  • A series of solutions of the thiol in an odorless medium (e.g., water) is prepared in ascending concentrations. The concentration steps are typically in a geometric progression (e.g., a factor of 2 or 3).

3. Forced-Choice Presentation:

  • Panelists are presented with three samples at each concentration level: one containing the odorant and two blanks (the odorless medium). This is known as a triangular forced-choice test.[3]

  • The order of presentation of the samples is randomized.

  • The test begins with the lowest concentration, which is expected to be below the detection threshold for all panelists.

4. Panelist Response:

  • Each panelist is required to identify which of the three samples is different, even if they have to guess.

  • The concentration is gradually increased in steps.

5. Threshold Determination:

  • The individual threshold for each panelist is calculated as the geometric mean of the last concentration at which they could not detect the odor and the first concentration at which they could.

  • The group's threshold is then determined by taking the geometric mean of the individual thresholds.

Sensory_Panel_Workflow cluster_setup Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Panel_Selection Select and Train Sensory Panel Sample_Prep Prepare Ascending Concentration Series Presentation Present 3 Samples (1 Odorant, 2 Blanks) Sample_Prep->Presentation Response Panelist Identifies 'Different' Sample Presentation->Response Increase_Conc Increase Concentration Stepwise Response->Increase_Conc No Detection Individual_Threshold Calculate Individual Threshold (Geometric Mean) Response->Individual_Threshold Detection Increase_Conc->Presentation Group_Threshold Calculate Group Threshold (Geometric Mean of Individual Thresholds) Individual_Threshold->Group_Threshold

Caption: Workflow for sensory panel odor threshold determination.

Olfactory Signaling Pathway for Thiols

The perception of thiols, like this compound, is initiated by the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This triggers a cascade of intracellular events, ultimately leading to the generation of a nerve impulse that is sent to the brain for interpretation.

The key steps in the olfactory signal transduction pathway for thiols are:

  • Odorant Binding: The thiol molecule binds to a specific G-protein coupled olfactory receptor (OR) on the membrane of an olfactory sensory neuron's cilium.

  • G-protein Activation: This binding activates an associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

  • Cation Influx and Depolarization: The opening of CNG channels allows an influx of positively charged ions (Na⁺ and Ca²⁺) into the neuron, causing the cell membrane to depolarize.

  • Signal Amplification: The initial depolarization is amplified by the opening of calcium-activated chloride channels, leading to an efflux of Cl⁻ ions.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential (nerve impulse) is generated at the axon hillock of the neuron.

  • Signal Transmission to the Brain: The action potential travels along the axon to the olfactory bulb in the brain, where the signal is processed and perceived as a specific odor.

Olfactory_Signaling_Pathway Thiol Thiol Molecule OR Olfactory Receptor (OR) Thiol->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Membrane Depolarization CNG_Channel->Depolarization Causes (Na⁺, Ca²⁺ influx) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Simplified signaling pathway for thiol odorant perception.

References

Unraveling the Presence of 3-Mercapto-3-methyl-1-butanol Across Wine Varieties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While the potent aromatic thiol 3-Mercapto-3-methyl-1-butanol (3M3MB1) has been identified as a contributor to the sensory profile of certain beverages, its comparative concentration across a wide spectrum of wine varieties remains a developing area of research. This guide synthesizes the currently available data on 3M3MB1 in wine, provides a detailed experimental protocol for its quantification, and contextualizes its presence alongside other significant varietal thiols.

Currently, comprehensive quantitative data for 3M3MB1 is primarily available for Sauvignon Blanc. For other major wine varieties such as Riesling, Pinot Gris, Chardonnay, Merlot, Cabernet Sauvignon, and Pinot Noir, research has predominantly focused on more established varietal thiols like 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (B1210297) (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP). This analysis, therefore, presents the existing data for 3M3MB1 and offers a broader comparative view of the volatile thiol landscape in different wines.

Comparative Concentration of Varietal Thiols in Different Wine Varieties

The following table summarizes the concentration ranges of key varietal thiols, including 3M3MB1, found in various wine varieties. It is important to note the limited data available for 3M3MB1 beyond Sauvignon Blanc, highlighting a gap in the current scientific literature.

Wine VarietyThis compound (3M3MB1) (ng/L)3-Mercaptohexan-1-ol (3MH) (ng/L)3-Mercaptohexyl Acetate (3MHA) (ng/L)4-Mercapto-4-methylpentan-2-one (4MMP) (ng/L)
Sauvignon Blanc Present (quantification in some studies)99 - 1124[1]5 - 253[1]Up to 21.9[1]
Chenin Blanc Data not available178 - 904[1]23 - 151[1]Not detected in some studies[1]
Pinot Gris Data not availableHigh levels reportedHigh levels reportedData not available
Chardonnay Data not availableHigh levels reportedHigh levels reportedData not available
Riesling Data not availablePresentPresentPresent
Merlot Data not availablePresentPresentPresent
Cabernet Sauvignon Data not availablePresentPresentPresent
Pinot Noir Data not availablePrecursors are present in juiceData not availablePresent (low levels)

Sensory Impact of this compound

The sensory perception of 3M3MB1 is concentration-dependent. At lower concentrations, it is reported to contribute notes of grapefruit , while at higher concentrations, it can impart a more meaty or even "crusty" aroma. The precise odor threshold of 3M3MB1 in a wine matrix has not been definitively established in the reviewed literature, which is a critical factor in determining its overall contribution to the wine's aroma profile.

Experimental Protocol for the Quantification of this compound and Other Volatile Thiols in Wine

The following protocol is a synthesized methodology based on established techniques for the analysis of volatile thiols in wine, particularly referencing the work of Tominaga and colleagues.

1. Sample Preparation and Thiol Extraction:

  • Sample Volume: 500 mL of wine is required for the analysis.

  • Internal Standard Addition: An internal standard, such as 4-methoxy-2-methyl-2-mercaptobutane, is added to the wine sample to correct for extraction and derivatization inefficiencies.

  • pH Adjustment: The pH of the wine is adjusted to 7.0 using a sodium hydroxide (B78521) solution.

  • Initial Extraction: The sample is extracted twice with 100 mL of dichloromethane (B109758) with magnetic stirring for 5 minutes. The organic phases are then centrifuged to break any emulsion and separated.

  • Specific Thiol Extraction: The combined organic phase is then extracted twice with 20 mL of a p-hydroxymercuribenzoate (B1229956) solution. This step selectively binds the thiol compounds.

  • Anion Exchange Chromatography: The aqueous phases containing the thiol-p-hydroxymercuribenzoate complexes are pooled, the pH is adjusted to 7.0, and the solution is loaded onto a strongly basic anion exchange column.

  • Thiol Release: The volatile thiols are released from the column by eluting with a cysteine solution adjusted to pH 7.0.

  • Final Extraction and Concentration: The organic phases containing the released thiols are collected, dried over anhydrous sodium sulfate, and concentrated under a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: 1 µL of the concentrated extract is injected into the GC-MS system.

  • Column: A capillary column suitable for volatile compound analysis, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 30°C) for a hold period, followed by a ramp to a higher temperature to elute the compounds of interest.

  • Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned to detect the characteristic ions of the target thiols.

  • Quantification: The concentration of each thiol is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the target analytes.

Analytical Workflow for Volatile Thiol Analysis

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis WineSample 500 mL Wine Sample AddIS Add Internal Standard WineSample->AddIS AdjustpH Adjust pH to 7.0 AddIS->AdjustpH DCM_Extraction Dichloromethane Extraction (x2) AdjustpH->DCM_Extraction Centrifuge Centrifugation DCM_Extraction->Centrifuge pHMB_Extraction p-Hydroxymercuribenzoate Extraction (x2) Centrifuge->pHMB_Extraction AnionExchange Anion Exchange Chromatography pHMB_Extraction->AnionExchange ThiolRelease Thiol Release (Cysteine Solution) AnionExchange->ThiolRelease FinalExtraction Final Organic Extraction ThiolRelease->FinalExtraction DryAndConcentrate Dry and Concentrate FinalExtraction->DryAndConcentrate GCMS GC-MS Analysis DryAndConcentrate->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Experimental workflow for the extraction and quantification of volatile thiols in wine.

References

A Researcher's Guide to Gas Chromatography Columns for 3-Mercapto-3-methyl-1-butanol Separation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of GC column performance for the analysis of a key sulfur compound, supported by experimental data.

For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds, the selection of an appropriate gas chromatography (GC) column is paramount for achieving accurate and reproducible results. 3-Mercapto-3-methyl-1-butanol, a potent aroma compound found in various natural products like coffee and beer, presents a particular analytical challenge due to its polarity and the presence of a reactive thiol group. This guide provides a comparative overview of different GC column phases for the effective separation of this compound, supported by publicly available experimental data.

The fundamental principle of GC column selection is based on the concept of "like dissolves like".[1][2] this compound contains both a hydroxyl (-OH) and a thiol (-SH) group, rendering it a polar molecule. Therefore, polar stationary phases are generally recommended for its analysis.[1] However, non-polar columns can also be utilized, offering different selectivity based primarily on the analyte's boiling point.[3][4]

Performance Comparison of GC Columns

The following table summarizes the performance of two distinct capillary GC columns for the separation of this compound, with data extracted from the NIST Chemistry WebBook.[5] The comparison highlights the differences in retention behavior based on the polarity of the stationary phase.

Column CharacteristicCP-Sil 5 CB [3][4][6]FFAP [7][8][9][10][11]
Stationary Phase 100% DimethylpolysiloxaneNitroterephthalic acid modified Polyethylene Glycol
Polarity Non-polarHigh Polarity
Separation Principle Primarily by boiling pointPolarity (dipole-dipole, hydrogen bonding)
Retention Index (I) 944 / 9721655
Reference Vermeulen, Lecocq, et al., 2003 / Blank, Sen, et al., 1992Blank, Sen, et al., 1992

The significantly higher retention index on the FFAP column indicates a much stronger interaction between the polar analyte and the polar stationary phase, leading to longer retention times. This can be advantageous for resolving this compound from other components in a complex matrix. Conversely, the non-polar CP-Sil 5 CB column allows for a much faster elution, which could be beneficial for rapid screening applications.

Experimental Protocols

The referenced data from the NIST WebBook is associated with the following experimental conditions. It is important to note that these are specific examples, and optimization of parameters such as temperature program, carrier gas flow rate, and injection volume is often necessary for specific applications.[12]

CP-Sil 5 CB (Non-polar Column) Protocol:

  • Column Dimensions: 25 m length x 0.32 mm internal diameter x 1.20 µm film thickness

  • Carrier Gas: Helium

  • Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes

    • Ramp 1: Increase to 132°C at a rate of 2°C/min

    • Ramp 2: Increase to 250°C at a rate of 10°C/min

    • Final hold: 45 minutes at 250°C

FFAP (Polar Column) Protocol:

The specific temperature program for the FFAP column was not detailed in the referenced publication. However, FFAP columns are designed for the analysis of acidic and polar compounds.[7][8][10] A typical analysis would involve a temperature program starting at a relatively low temperature to trap volatile compounds and gradually increasing to elute less volatile components.

Experimental Workflow

The general workflow for the GC analysis of this compound is outlined in the diagram below. This process includes sample preparation, GC separation, and data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Sample Collection (e.g., beverage, headspace) extraction Extraction / Dilution (if necessary) sample->extraction filtration Filtration extraction->filtration injection GC Injection filtration->injection Transfer to vial separation Separation on GC Column injection->separation detection Detection (e.g., MS, SCD) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_id Peak Identification chromatogram->peak_id quantification Quantification peak_id->quantification

A generalized workflow for the GC analysis of volatile sulfur compounds.

Conclusion

The choice between a polar and a non-polar GC column for the separation of this compound depends on the specific analytical goal.

  • A polar column , such as the FFAP, is highly recommended for achieving the best resolution and separation from other polar compounds in complex matrices due to its strong analyte-stationary phase interactions.

  • A non-polar column , like the CP-Sil 5 CB, offers a faster analysis time, which may be suitable for high-throughput screening or when analyzing simpler mixtures where extensive separation is not required.

For the analysis of sulfur compounds, it is also crucial to use columns with high inertness to prevent the adsorption of these reactive analytes, which can lead to poor peak shape and inaccurate quantification. Specialized sulfur columns, such as the Agilent J&W DB-Sulfur SCD, are designed with this in mind and may offer superior performance.[13] Researchers should consider these factors and the supporting data to select the most appropriate GC column for their specific application.

References

A Guide to Inter-laboratory Comparison of 3-Mercapto-3-methyl-1-butanol (3M3MB) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 3-Mercapto-3-methyl-1-butanol (3M3MB) measurements. Given the absence of published inter-laboratory studies for this specific analyte, this document outlines a proposed standardized protocol, data analysis methodologies, and performance evaluation criteria to ensure accurate and comparable results across different laboratories.

Introduction

This compound is a volatile thiol compound found in various natural products, including coffee, passion fruit, and wine, and is also a known component of cat urine.[1][2] Its potent aroma makes it a significant compound in flavor and fragrance research, and its presence in biological systems suggests potential applications as a biomarker.[1][3] To ensure the reliability and comparability of analytical data for 3M3MB across different research groups and laboratories, a robust inter-laboratory comparison is essential.

This guide proposes a standardized approach to an inter-laboratory study, focusing on the use of Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for the analysis of volatile and semi-volatile organic compounds like 3M3MB.[2][3]

Proposed Experimental Protocol

A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following methodology is proposed to minimize variability arising from procedural differences.

2.1. Sample Preparation and Distribution

A central organizing laboratory should prepare and distribute a common set of test materials to all participating laboratories.

  • Test Material: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or a model matrix relevant to the intended application).

  • Concentration Levels: At least two different concentration levels of 3M3MB should be prepared to assess laboratory performance across a range.

  • Homogeneity and Stability: The organizing laboratory must ensure the homogeneity of the samples and confirm the stability of 3M3MB in the chosen matrix under the specified storage and shipping conditions.

  • Shipping: Samples should be shipped frozen on dry ice and stored at -20°C or below by participating laboratories until analysis to prevent degradation of the thiol.

2.2. Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is recommended.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of 3M3MB.[4]

  • Injection: Splitless injection is recommended for trace-level analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of 3M3MB from any matrix components. A suggested starting point is 40°C, holding for 2 minutes, then ramping to 250°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Key ions for 3M3MB should be monitored (e.g., m/z 75, 102, 120).

2.3. Calibration

  • Calibration Standards: Each laboratory should prepare a fresh set of calibration standards from a certified reference material of 3M3MB.

  • Calibration Curve: A multi-point calibration curve (minimum of 5 points) should be generated, covering the expected concentration range of the distributed samples.

  • Linearity: The linearity of the calibration curve should be assessed, with an R² value of >0.99 being acceptable.

2.4. Quality Control

  • Blanks: A solvent blank and a matrix blank should be analyzed to check for contamination.

  • Replicates: Each sample should be analyzed in replicate (e.g., n=3) to assess intra-laboratory precision.

  • Internal Standard: The use of a suitable internal standard (e.g., a deuterated analog of 3M3MB or a structurally similar thiol) is highly recommended to correct for variations in sample preparation and instrument response.

Data Presentation and Comparison

Quantitative data from all participating laboratories should be collected and summarized in a structured format for easy comparison. The following tables provide templates for data reporting.

Table 1: Laboratory Instrumentation and Methodology

Laboratory IDGC ModelMS ModelColumn (Phase, Length, ID, Film Thickness)Injection Mode & VolumeCarrier Gas & Flow RateOven ProgramMS Acquisition Mode
Lab A
Lab B
Lab C

Table 2: Calibration Curve Data

Laboratory IDCalibration Range (ng/mL)SlopeIntercept
Lab A
Lab B
Lab C

Table 3: Quantitative Results for 3M3MB Samples

Laboratory IDSample 1 Reported Conc. (ng/mL)Sample 1 SDSample 1 CV (%)Sample 2 Reported Conc. (ng/mL)Sample 2 SDSample 2 CV (%)
Lab A
Lab B
Lab C
Assigned Value X Y
Robust SD s s

Statistical Analysis and Performance Evaluation

The statistical analysis of the reported data is essential to evaluate the performance of the participating laboratories.

  • Assigned Value (Consensus Value): The robust mean of the reported concentrations from all laboratories will be used as the assigned value for each sample.

  • Performance Scoring (Z-scores): The performance of each laboratory will be assessed using Z-scores, calculated as follows:

    Z = (x - X) / s*

    Where:

    • x is the reported concentration from the laboratory.

    • X is the assigned value (robust mean).

    • s* is the robust standard deviation of the reported concentrations.

  • Interpretation of Z-scores:

    • |Z| ≤ 2: Satisfactory performance

    • 2 < |Z| < 3: Questionable performance

    • |Z| ≥ 3: Unsatisfactory performance

  • Repeatability and Reproducibility: The within-laboratory variability (repeatability) and between-laboratory variability (reproducibility) will be calculated to assess the precision of the analytical method.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison of 3M3MB measurements.

G cluster_0 Organizing Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Sample Preparation (3M3MB in Matrix) B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Sample Receipt & Storage C->D Shipment E Sample Preparation & Analysis (GC-MS) D->E F Data Reporting E->F G Statistical Analysis (Robust Mean, Z-scores) F->G Data Submission H Performance Evaluation G->H I Final Report Generation H->I

Caption: Proposed experimental workflow for an inter-laboratory comparison of 3M3MB.

Performance Evaluation Logic

This diagram outlines the logical flow for evaluating the performance of participating laboratories.

G start Start: Receive Data from Labs calc_robust Calculate Robust Mean (X) and Robust SD (s) start->calc_robust calc_z Calculate Z-score for each Lab Z = (x - X) / s calc_robust->calc_z eval_z Evaluate |Z|-score calc_z->eval_z satisfactory Performance: Satisfactory (|Z| <= 2) eval_z->satisfactory |Z| <= 2 questionable Performance: Questionable (2 < |Z| < 3) eval_z->questionable 2 < |Z| < 3 unsatisfactory Performance: Unsatisfactory (|Z| >= 3) eval_z->unsatisfactory |Z| >= 3 report Compile Performance Report satisfactory->report questionable->report unsatisfactory->report

Caption: Logical flow for the evaluation of laboratory performance using Z-scores.

Conclusion

This guide provides a foundational framework for establishing an inter-laboratory comparison for the measurement of this compound. Adherence to a standardized protocol and a robust statistical analysis of the results will enhance the comparability and reliability of 3M3MB data across different laboratories. This, in turn, will support its confident application in flavor and fragrance research, as well as in potential clinical and diagnostic settings.

References

The Analytical-Sensory Nexus: Correlating Instrumental and Perceptual Data for 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the instrumental and sensory analysis of the potent aroma compound 3-Mercapto-3-methyl-1-butanol (3M3MB), detailing the methodologies to bridge the gap between analytical measurements and human perception.

Introduction to this compound (3M3MB)

This compound is a volatile sulfur compound renowned for its complex and potent aroma profile.[1] Characterized by a low odor threshold, this thiol contributes significantly to the aroma of various food products, including coffee, Sauvignon Blanc wines, and passion fruit juice.[2] Its scent is often described with a range of savory and sometimes unusual descriptors, with predominant notes of "meaty," "brothy," and "roasted," frequently accompanied by a characteristic "catty" aroma.[1][3] Some sensory evaluations also identify nuances of "cooked leek" and subtle "grapefruit" undertones, underscoring its olfactory complexity.[1] Given its potent and multifaceted aroma, understanding the correlation between its concentration, as measured by analytical instruments, and its perceived sensory attributes is crucial for food science, flavor chemistry, and drug development, where off-flavors can be a significant concern.

Comparative Analysis of Instrumental and Sensory Data

The correlation between instrumental analysis and sensory perception is pivotal for a comprehensive understanding of an aroma compound's impact. Instrumental techniques provide quantitative data on the concentration of a compound, while sensory analysis offers qualitative and quantitative insights into its perceived aroma. The key to linking these two datasets is the concept of the Odor Activity Value (OAV), which is the ratio of a compound's concentration to its odor threshold.[4] An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma of a product.

Table 1: Instrumental and Sensory Data for this compound

ParameterInstrumental AnalysisSensory Perception
Compound This compound (3M3MB)-
CAS Number 34300-94-2-
Molecular Formula C5H12OS-
Odor Threshold (in water) 2 µg/L[1]-
Typical Concentration in Coffee 150-1500 µg/kg[3]-
Aroma Profile -"Meaty", "brothy", "roasted", "catty", "cooked leek", "grapefruit"[1]
Flavor Profile -"Powerful meaty, beef juice and gravy notes"[5]

Table 2: Comparison of Analytical Techniques for 3M3MB

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties and identifies them based on their mass spectra.High sensitivity and selectivity, provides structural information for identification.May not directly correlate with odor perception as it detects all volatile compounds, not just odor-active ones.
Gas Chromatography-Olfactometry (GC-O) A human assessor sniffs the effluent from the GC column to identify odor-active compounds.Directly links an odor to a specific compound, highly sensitive for potent odorants.Subjective, requires trained panelists, does not provide concentration data directly.
Headspace Solid-Phase Microextraction (HS-SPME) A sample preparation technique where a coated fiber extracts volatile compounds from the headspace above a sample.Solvent-free, simple, and can be automated.Fiber selection and extraction conditions need to be optimized for specific analytes and matrices.[3]

Experimental Protocols

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the quantitative analysis of 3M3MB in various matrices.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 5g of coffee grounds or 10mL of wine) into a headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of 3M3MB).

  • For solid samples, add a specific volume of deionized water.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined extraction time (e.g., 30 minutes).

  • Retract the fiber and introduce it into the GC injector.

3. GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Column: A suitable capillary column for volatile sulfur compounds (e.g., DB-SULPHUR).

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

4. Quantification:

  • Create a calibration curve using standard solutions of 3M3MB with the internal standard.

  • Quantify the concentration of 3M3MB in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Sensory Perception: Quantitative Descriptive Analysis (QDA)

This protocol provides a detailed and quantifiable sensory profile of 3M3MB.

1. Panelist Selection and Training:

  • Recruit 10-15 individuals based on their sensory acuity and availability.

  • Screen panelists for their ability to detect and describe different aromas, including tests for anosmia.

  • Conduct a rigorous training program over several sessions to familiarize panelists with the aroma attributes of 3M3MB and reference standards. Develop a consensus vocabulary to describe the aroma profile.

2. Sample Preparation and Presentation:

  • Prepare a series of solutions of 3M3MB in a neutral solvent (e.g., water or deodorized ethanol) at various concentrations, including concentrations below and above the odor threshold.

  • Present the samples in coded, identical containers (e.g., amber glass vials with PTFE-lined caps).

  • The order of sample presentation should be randomized for each panelist to minimize carry-over effects.

3. Sensory Evaluation Procedure:

  • Conduct the evaluation in a well-ventilated, odor-free sensory laboratory with individual booths.

  • Instruct panelists to sniff the sample and rate the intensity of each defined aroma attribute (e.g., "meaty," "brothy," "catty") on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Signaling Pathway and Experimental Workflow

The perception of thiols like 3M3MB involves specific olfactory receptors (ORs). Evidence suggests that metal ions, particularly copper, play a crucial role in the activation of these receptors.

G Olfactory Signaling Pathway for Thiols cluster_0 Olfactory Sensory Neuron Odorant This compound (Thiol) OR Olfactory Receptor (e.g., OR2T11) + Copper (Cu+) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Depolarization Depolarization (Signal Transduction) Ca_Na->Depolarization

Caption: Olfactory signaling pathway for thiol compounds.

The experimental workflow to correlate instrumental and sensory data involves a systematic approach from sample analysis to data integration.

G Experimental Workflow for Correlating Instrumental and Sensory Data cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Analysis cluster_3 Data Correlation Sample Sample containing 3M3MB (e.g., Coffee, Wine) HS_SPME HS-SPME Sample->HS_SPME QDA Quantitative Descriptive Analysis (QDA) Sample->QDA GC_MS GC-MS Analysis HS_SPME->GC_MS Concentration Quantitative Data (Concentration of 3M3MB) GC_MS->Concentration OAV Calculate Odor Activity Value (OAV) Concentration->OAV Intensity Sensory Data (Perceived Intensity of Attributes) QDA->Intensity Correlation Statistical Correlation (e.g., Regression Analysis) Intensity->Correlation OAV->Correlation Model Predictive Model Correlation->Model

Caption: Workflow for correlating instrumental and sensory data.

Conclusion

The correlation of instrumental and sensory data for this compound is essential for a complete understanding of its contribution to the flavor and aroma of various products. By employing robust analytical techniques such as HS-SPME-GC-MS and standardized sensory methodologies like Quantitative Descriptive Analysis, researchers can establish a clear relationship between the concentration of this potent thiol and its perceived sensory characteristics. The concept of Odor Activity Value serves as a critical bridge between these two domains. Furthermore, elucidating the olfactory signaling pathway provides fundamental insights into the mechanisms of its perception. This integrated approach is invaluable for professionals in the food and beverage industry, as well as for those in drug development seeking to characterize and control flavor profiles.

References

A Comparative Analysis of 3-Mercapto-3-methyl-1-butanol (MMB) and 4-mercapto-4-methylpentan-2-one (4MMP) in Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aroma profiles and sensory impact of two potent sulfur-containing organic compounds: 3-Mercapto-3-methyl-1-butanol (MMB) and 4-mercapto-4-methylpentan-2-one (4MMP). Both are significant contributors to the aroma of various foods and beverages, often imparting desirable characteristics at trace concentrations while being associated with off-odors at higher levels. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes analytical workflows to support research and development in flavor chemistry and sensory science.

Introduction to the Compounds

This compound (MMB) is an organosulfur compound recognized for its complex aroma profile, which includes "catty," "roasty," "broth-like," and "meaty" notes.[1][2] It is naturally found in a variety of products such as coffee, Sauvignon Blanc wines, and passion fruit juice.[2][3] Beyond its role in food chemistry, MMB is also a known semiochemical in feline species.[3]

4-mercapto-4-methylpentan-2-one (4MMP), often referred to as "cat ketone," is another potent volatile thiol.[4] Its aroma is frequently described as reminiscent of box tree, passion fruit, and blackcurrant.[5] 4MMP is a key varietal aroma compound in Sauvignon Blanc wines and is also found in hops and some teas.[4][6] Like MMB, it can have a "catty" note, particularly at higher concentrations.[4][7]

Quantitative Data Comparison

The sensory impact of an aroma compound is largely dictated by its odor threshold and its concentration in a given matrix. The following tables summarize the reported odor thresholds and typical concentrations of MMB and 4MMP in wine. It is important to note that odor threshold values can vary significantly based on the matrix (e.g., water, ethanol (B145695) solution, wine) and the sensory methodology employed.

Table 1: Comparison of Aroma Profiles and Odor Thresholds

AttributeThis compound (MMB)4-mercapto-4-methylpentan-2-one (4MMP)
Aroma Descriptors Catty, roasty, broth-like, meaty, savory, cooked leeks.[3]Box tree, passion fruit, blackcurrant, broom, catty.[5]
Odor Threshold in Water 2 µg/L[3]Not widely reported
Odor Threshold in Model Wine/Wine ~1500 ng/L[2]0.8 - 4.2 ng/L[8][9]

Table 2: Typical Concentrations in Sauvignon Blanc Wine

CompoundConcentration Range (ng/L)Reference
This compound (MMB)Detected, but not always quantified.[2]
4-mercapto-4-methylpentan-2-one (4MMP)4 - 40 ng/L[8]

Experimental Protocols

The determination of aroma profiles and odor thresholds, as well as the quantification of MMB and 4MMP, relies on sophisticated analytical and sensory methodologies.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

Sample Preparation (for Wine Analysis):

Due to the low concentrations and high reactivity of volatile thiols, a pre-concentration and derivatization step is typically required.

  • Solid-Phase Microextraction (SPME): A SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace of the wine sample to adsorb volatile compounds.

  • Derivatization: To improve the stability and chromatographic behavior of the thiols, they are often derivatized. A common method is extractive alkylation to form pentafluorobenzyl (PFB) derivatives.[10] This can be performed in the sample vial prior to SPME or on the SPME fiber itself.

GC-O System Parameters (Illustrative Example):

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is often used for initial separation, followed by a more polar column like a DB-WAX for multidimensional GC.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

  • Detector: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port for sensory detection.

  • Olfactometry Port: Heated transfer line to a sniffing port where trained panelists can assess the odor of the eluting compounds. Panelists record the time, duration, and description of each perceived aroma.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output WineSample Wine Sample (40 mL) Derivatization Extractive Alkylation (PFBBr) WineSample->Derivatization SPME HS-SPME Derivatization->SPME GC Gas Chromatography SPME->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry Splitter->MS Identification Olfactometry Olfactometry Port Splitter->Olfactometry Sensory Detection Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram Olfactometry->Aromagram Sensory_Evaluation_Workflow cluster_setup Setup cluster_testing Testing Procedure (ASTM E679) cluster_analysis Data Analysis Panel Panelist Screening & Training Samples Sample Preparation (Ascending Concentrations) TriangleTest Triangle Test Presentation (2 Blanks, 1 Spiked) IdentifyOdd Panelist Identifies 'Odd' Sample TriangleTest->IdentifyOdd IncreaseConc Increase Concentration IdentifyOdd->IncreaseConc Incorrect/Guess Repeat Repeat until Consistent Detection IdentifyOdd->Repeat Correct Detection IncreaseConc->TriangleTest CalcThreshold Calculate Individual & Group Thresholds Repeat->CalcThreshold

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Mercapto-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans are critical for the secure handling of 3-Mercapto-3-methyl-1-butanol in research and development settings. This guide provides immediate, procedural information for laboratory professionals, covering personal protective equipment (PPE), emergency procedures, and disposal methods to ensure a safe and compliant laboratory environment.

Immediate Safety and Hazard Information

This compound is a volatile compound with a strong, unpleasant odor. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation or damage. Due to these hazards, strict adherence to safety protocols is mandatory.

Key Physical and Chemical Properties
PropertyValue
Molecular Formula C₅H₁₂OS
Molecular Weight 120.21 g/mol
Boiling Point 190 °C
Flash Point 69 °C
Appearance Colorless to pale yellow liquid

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Hand Protection Double gloving with an inner nitrile glove and an outer butyl rubber or neoprene glove.Provides protection against splashes and brief contact. While specific breakthrough data for this compound is limited, data for the related compound methyl mercaptan shows very short breakthrough times for nitrile gloves alone. Butyl rubber and neoprene are recommended for handling mercaptans.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye damage.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge .Recommended when handling outside of a certified chemical fume hood or when there is a risk of inhalation.[3]
Protective Clothing A chemically resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.

Operational and Disposal Plans

Handling and Storage Procedures
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills (manageable by trained laboratory personnel):

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Wear the recommended PPE, including respiratory protection.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Neutralize (Optional but Recommended): Slowly add a freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach) to the absorbent material to oxidize the mercaptan, reducing its odor and hazard.

  • Collect Waste: Carefully scoop the absorbed and neutralized material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a rinse with water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For Large Spills:

  • Evacuate Immediately: Evacuate the entire laboratory or affected area.

  • Activate Emergency Response: Contact your institution's emergency response team and provide details of the spill.

  • Do Not Attempt to Clean Up: Only trained emergency responders should handle large spills.

Waste Disposal Protocol

Due to its hazardous nature, this compound waste must be managed carefully.

Experimental Protocol for Laboratory-Scale Waste Neutralization:

This protocol is for the neutralization of small quantities of aqueous waste containing this compound.

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare Neutralizing Solution: Prepare a fresh 10% aqueous solution of sodium hypochlorite (household bleach).

  • Dilute Waste: If the waste is concentrated, dilute it with water in a suitable container.

  • Slow Addition: Slowly and with stirring, add the sodium hypochlorite solution to the mercaptan waste. The reaction can be exothermic, so add the neutralizing agent in small portions.

  • Monitor Reaction: Continue adding the sodium hypochlorite solution until the characteristic mercaptan odor is no longer detectable.

  • pH Adjustment: Check the pH of the solution. The oxidation of mercaptans is more effective in an alkaline solution (pH > 9). If necessary, adjust the pH with a dilute solution of sodium hydroxide.

  • Reaction Time: Allow the solution to stir for at least one hour to ensure the reaction is complete.

  • Final Disposal: Once neutralization is confirmed by the absence of odor, the waste should be collected in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator if needed) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weighing and Transferring prep_hood->handling_weigh handling_reaction Running Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_neutralize Neutralize Aqueous Waste (Optional but Recommended) cleanup_waste->cleanup_neutralize cleanup_dispose Dispose of Waste via Institutional Protocol cleanup_neutralize->cleanup_dispose emergency_spill Spill Occurs emergency_exposure Personal Exposure

Caption: A logical workflow for the safe handling of this compound.

References

×

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